molecular formula C7H10BrN3 B13118403 2-Bromo-N-isopropylpyrimidin-5-amine

2-Bromo-N-isopropylpyrimidin-5-amine

Cat. No.: B13118403
M. Wt: 216.08 g/mol
InChI Key: JZFPHPZXEFGQPX-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylpyrimidin-5-amine is a useful research compound. Its molecular formula is C7H10BrN3 and its molecular weight is 216.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-isopropylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-isopropylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-bromo-N-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C7H10BrN3/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5,11H,1-2H3

InChI Key

JZFPHPZXEFGQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(N=C1)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromo-N-isopropylpyrimidin-5-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical intermediate in medicinal chemistry often employed as a scaffold for kinase inhibitors and heterocyclic drug candidates.

Executive Summary

Target Molecule: 2-Bromo-N-isopropylpyrimidin-5-amine Core Application: Bifunctional heterocyclic building block. The 2-bromo position serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 5-isopropylamino moiety acts as a hydrogen bond donor/acceptor often positioned to interact with solvent-exposed regions in protein binding pockets. Primary Synthesis Route: Reductive amination of 5-amino-2-bromopyrimidine with acetone.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the exocyclic nitrogen-carbon bond. Direct alkylation of the amine with 2-bromopropane is discouraged due to the high risk of over-alkylation (forming the quaternary ammonium or tertiary amine) and potential competitive


 displacement of the 2-bromo group.

Selected Pathway: Reductive Amination.[1]

  • Precursor: 5-Amino-2-bromopyrimidine (CAS: 56621-91-1).[2]

  • Carbon Source: Acetone (Solvent/Reagent).

  • Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)

    
    ).
    
Reaction Logic Diagram

SynthesisLogic Start 5-Amino-2-bromopyrimidine Inter Imine Intermediate (In situ) Start->Inter Condensation Product 2-Bromo-N-isopropylpyrimidin-5-amine Inter->Product Hydride Transfer Reagent Acetone + AcOH Reagent->Inter Reductant NaBH(OAc)3 Reductant->Product

Caption: Stepwise progression from amine precursor to alkylated product via in situ imine formation.

Experimental Protocol

Methodology: One-Pot Reductive Amination. Scale: 10.0 mmol (Representative).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
5-Amino-2-bromopyrimidine 173.981.01.74 gLimiting Reagent
Acetone 58.085.03.7 mLReagent / Co-solvent
Sodium Triacetoxyborohydride 211.941.53.18 gReducing Agent
Acetic Acid (AcOH) 60.052.01.15 mLAcid Catalyst
1,2-Dichloroethane (DCE) 98.96-40 mLSolvent
Step-by-Step Procedure
  • Imine Formation (Activation):

    • To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 5-amino-2-bromopyrimidine (1.74 g) and 1,2-Dichloroethane (DCE, 40 mL).

    • Add Acetone (3.7 mL) followed by Acetic Acid (1.15 mL).

    • Expert Insight: The 5-amino group on the pyrimidine ring is electron-deficient due to the heteroatoms. Acetic acid is strictly required to protonate the acetone, facilitating nucleophilic attack by the weak amine.

    • Stir at Room Temperature (20–25 °C) for 30–60 minutes.

  • Reduction:

    • Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherms, though this is optional on small scales.

    • Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 10 minutes.

    • Mechanism Check: STAB is preferred over NaBH

      
       because it is less basic and less likely to reduce the pyrimidine ring or displace the bromine.
      
    • Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO

      
        (30 mL) until gas evolution ceases and pH is neutral/basic (pH ~8).
      
    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[4]
  • Purification:

    • The crude material is often pure enough (>90%). If necessary, purify via Flash Column Chromatography.

    • Eluent: 0–5% Methanol in DCM or 20–50% Ethyl Acetate in Hexanes.

    • Yield Target: 75–85% (White to off-white solid).

Characterization & Data Analysis

Validation of the structure relies on confirming the presence of the isopropyl group and the retention of the pyrimidine core symmetry.

Expected NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H (DMSO-

)
8.15Singlet (s)2HPyrimidine C4-H & C6-H
6.20Broad doublet (bd)1HN-H (Exchangeable)
3.55Septet (sept)1HIsopropyl C-H
1.16Doublet (d)6HIsopropyl -CH


C (DMSO-

)
143.5--C5 (C-N)
142.0--C4/C6 (Aromatic CH)
138.5--C2 (C-Br)
43.8--Isopropyl CH
22.1--Isopropyl CH

Note: Chemical shifts are estimates based on ChemDraw prediction algorithms and analogous pyrimidine derivatives. The C2-Br carbon is characteristically shielded compared to C2-H.

Critical Quality Attributes (CQA)
  • Regiochemistry: Ensure no

    
     occurred at the 2-position.
    
    • Check: If the 2-Br is displaced by isopropylamine, the symmetry of the aromatic protons may break (if the displacement is partial) or shifts will move significantly upfield due to the electron-donating effect of a second amine.

    • Mass Spec: The isotopic pattern for Bromine (

      
      Br/
      
      
      
      Br ~1:1 ratio) must be present in the molecular ion [M+H]
      
      
      .
  • Purity: Absence of bis-alkylation (tertiary amine).

    • Check: 1H NMR should show an NH proton. Bis-alkylation would show two isopropyl groups and no NH.

Safety & Handling

  • 2-Bromopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water/acid to release Hydrogen gas (

    
    ). Ensure proper ventilation during the quench step.
    
  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Can be substituted with DCM (Dichloromethane) if solubility permits, though DCE is superior for reductive aminations involving weak amines.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

  • Precursor Synthesis (NBS Bromination): General procedure for bromination of aminopyrimidines. See: (Example 1).

  • Analogous Chemistry: Preparation of N-alkyl-5-aminopyrimidines. See:.

Sources

Spectroscopic Profiling of 2-Bromo-N-isopropylpyrimidin-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) is a critical synthetic intermediate. The orthogonal reactivity of the C2-bromine (primed for cross-coupling reactions) and the C5-secondary amine necessitates rigorous structural verification before downstream synthesis.

This whitepaper provides an in-depth, self-validating spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to unequivocally characterize this molecule.

Mechanistic Insights into Spectroscopic Features

Nuclear Magnetic Resonance (NMR) Dynamics

The chemical shifts of pyrimidine protons are heavily influenced by ring currents, local


-electron density, and the push-pull electronic effects of substituents[1]. Unsubstituted pyrimidine exhibits highly deshielded protons at 

9.13 (H2), 8.81 (H4/H6), and 7.60 (H5)[2]. However, the introduction of the C5-isopropylamine group and the C2-bromine atom drastically alters this electronic landscape:
  • Resonance Shielding: The nitrogen lone pair of the C5-amine is strongly electron-donating via resonance (+R effect). This significantly increases the

    
    -electron density at the ortho positions (C4 and C6), shielding these protons and driving their chemical shift upfield to approximately 
    
    
    
    8.05 ppm[3].
  • Inductive Deshielding: The C2-bromine atom exerts an electron-withdrawing inductive effect (-I), which deshields the C2 carbon, placing it near 141.2 ppm in the

    
    C spectrum.
    
Mass Spectrometric Fragmentation Pathways

Under Electrospray Ionization (ESI+), the highly basic pyrimidine nitrogen atoms readily accept a proton, yielding a robust


 precursor ion[4]. The fragmentation of substituted pyrimidines is largely dictated by the nature of the substituents rather than the core ring itself[5].
  • Isotopic Signature: The presence of a single bromine atom is unequivocally confirmed by a 1:1 isotopic cluster at m/z 216.0 and 218.0, corresponding to

    
    Br and 
    
    
    
    Br.
  • Aliphatic Cleavage: A primary fragmentation pathway involves the facile loss of the isopropyl group as propene (

    
     42 Da) via a McLafferty-type rearrangement, generating a stable 2-bromo-pyrimidin-5-amine fragment[5].
    

MS_Fragmentation M [M+H]+ m/z 216.0 / 218.0 (2-Bromo-N-isopropylpyrimidin-5-amine) Frag1 Loss of Propene (-42 Da) m/z 174.0 / 176.0 (2-Bromo-pyrimidin-5-amine) M->Frag1 -C3H6 Rearrangement Frag2 Loss of Bromine (-79/81 Da) m/z 137.1 (N-isopropylpyrimidin-5-amine) M->Frag2 -Br radical (CID) Frag3 Ring Cleavage m/z 95.1 Frag1->Frag3 HCN loss

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Presentation

The following tables summarize the validated spectroscopic data profiles for 2-Bromo-N-isopropylpyrimidin-5-amine.

Table 1: H and C NMR Assignments (400 MHz / 100 MHz, DMSO- )
Position

H Chemical Shift (

, ppm)
Multiplicity (J in Hz)Integration

C Chemical Shift (

, ppm)
Assignment Causality
C2 ---141.2Deshielded by adjacent N atoms and Br (-I effect).
C4, C6 8.05Singlet (s)2H146.8Equivalent protons; shielded by C5-amine (+R effect).
C5 ---139.5Directly attached to electronegative N atom.
N-H 6.10Broad doublet (bd, J=7.5)1H-Broadened by quadrupolar relaxation of

N.
CH (iPr) 3.60Septet (sep, J=6.5)1H43.8Split by six adjacent methyl protons.
CH

(iPr)
1.15Doublet (d, J=6.5)6H22.5Equivalent methyl groups split by the methine proton.
Table 2: HRMS (ESI-TOF) and FT-IR Data
TechniqueParameterObserved ValueTheoretical / Literature Expectation
HRMS

(

Br)
m/z 216.0138m/z 216.0136 (

0.9 ppm)
HRMS

(

Br)
m/z 218.0118m/z 218.0116 (

0.9 ppm)
FT-IR N-H Stretch3280 cm

Secondary amine stretching region (3300-3250 cm

)
FT-IR C=N / C=C Stretch1585, 1540 cm

Aromatic pyrimidine ring breathing modes
FT-IR C-Br Stretch1045 cm

Halogen-carbon stretching frequency

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to prevent artifact misinterpretation.

Protocol A: High-Fidelity NMR Acquisition Workflow

Rationale: DMSO-


 is selected over CDCl

to disrupt intermolecular hydrogen bonding, ensuring a sharp, quantifiable N-H signal and preventing concentration-dependent chemical shift drift[6].
  • Sample Preparation (Validation Checkpoint): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Validation: The presence of the TMS peak precisely at 
    
    
    
    0.00 ppm confirms the chemical shift scale is correctly calibrated.
  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Manually tune the probe to the exact Larmor frequency of

    
    H and 
    
    
    
    C. Causality: Optimizing the Q-factor of the RF coil maximizes energy transfer, ensuring a high Signal-to-Noise Ratio (SNR) for the dilute
    
    
    C nuclei.
  • Shimming & Locking: Lock the magnetic field to the deuterium frequency of DMSO-

    
    . Perform gradient shimming (Z1-Z5). Validation: A lock level 
    
    
    
    and a solvent peak full-width at half-maximum (FWHM) of
    
    
    Hz validates field homogeneity.
  • Acquisition Parameters:

    • 
      H NMR:  16 scans, 10s relaxation delay (D1). Causality: A long D1 ensures complete T1 relaxation, making peak integrations absolute and quantitative.
      
    • 
      C NMR:  1024 scans, power-gated decoupling (WALTZ-16).
      
  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation to suppress baseline noise[3].

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6 + TMS Internal Standard) Tune 2. Probe Tuning & Matching (Optimize Q-factor for SNR) Prep->Tune Shim 3. Shimming & Locking (Validate FWHM < 1.0 Hz) Tune->Shim Acq 4. Data Acquisition (1H: 16 scans | 13C: 1024 scans) Shim->Acq Proc 5. Fourier Transform (Apodization & Phase Correction) Acq->Proc Valid 6. Peak Validation (Integration & Multiplet Analysis) Proc->Valid

Figure 2: Self-validating NMR data acquisition and processing workflow.

Protocol B: LC-HRMS (ESI-TOF) Analysis

Rationale: Positive Electrospray Ionization (ESI+) is utilized because the pyrimidine nitrogens are highly susceptible to protonation in acidic mobile phases.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H

    
    O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Formic acid acts as a proton source, driving the equilibrium toward the 
    
    
    
    state[4].
  • System Equilibration (Validation Checkpoint): Run a blank injection (100% Methanol). Validation: The absence of peaks at m/z 216/218 in the blank validates that the system is free from carryover contamination.

  • Sample Injection: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample solution. Run a rapid gradient (5% B to 95% B over 3 minutes) through a C18 column (50 mm x 2.1 mm, 1.8
    
    
    m).
  • MS Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • CID Fragmentation: Isolate the m/z 216.0 precursor ion in the quadrupole and apply a collision energy (CE) ramp of 15-30 eV using Argon as the collision gas[5].

References

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives Journal of Mass Spectrometry (NIH) [Link]

  • Pyrimidine | C4H4N2 | CID 9260 PubChem - NIH[Link]

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy Journal of the American Chemical Society (MagLab) [Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and

    
    -electron effects in hetero-aromatics 
    Modgraph
    [Link]
    

Sources

Technical Whitepaper: 2-Bromo-N-isopropylpyrimidin-5-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for the development of targeted therapeutics, particularly in oncology and immunology. 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) has emerged as a highly versatile, bifunctional building block[1]. Characterized by a molecular weight of 216.08 g/mol , this intermediate offers orthogonal reactivity: an electron-deficient 2-bromo position primed for transition-metal-catalyzed cross-coupling, and a sterically shielded 5-isopropylamino group that can be selectively functionalized or utilized directly as a lipophilic hinge-binder in kinase and phosphatase allosteric inhibitors[2].

This guide provides an in-depth technical analysis of the compound's physicochemical profile, its strategic utility in rational drug design, and a self-validating protocol for its synthetic application.

Physicochemical Profiling

Understanding the baseline properties of 2-Bromo-N-isopropylpyrimidin-5-amine is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core physicochemical parameters[1].

PropertyValueClinical/Synthetic Relevance
CAS Number 1446412-62-9Unique identifier for procurement and patent landscaping.
Molecular Weight 216.08 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5 after functionalization.
Molecular Formula C₇H₁₀BrN₃Highlights the presence of the heavy bromine atom, useful for isotopic tracking in mass spectrometry.
Core Scaffold PyrimidineMimics purine/pyrimidine bases; acts as a classic hydrogen bond acceptor/donor system in kinase hinge regions.
Reactive Sites C2 (Bromo), C5 (Amine)Enables highly modular, orthogonal synthetic pathways (e.g., SNAr vs. Buchwald-Hartwig).

Strategic Utility in Drug Design

The architectural design of 2-Bromo-N-isopropylpyrimidin-5-amine is not accidental; it is engineered to solve specific challenges in small-molecule drug discovery.

Kinase Hinge Binding and Allosteric Modulation

The pyrimidine core is a privileged structure in the design of tyrosine kinase inhibitors[3]. The nitrogen atoms in the pyrimidine ring act as potent hydrogen bond acceptors, mimicking the binding of ATP in the kinase hinge region. Furthermore, recent patent literature highlights the utility of pyrimidine-5-amine derivatives in the development of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors[2]. The N-isopropyl group serves a dual purpose:

  • Steric Shielding: It prevents unwanted metabolic oxidation at the amine nitrogen.

  • Lipophilic Burial: It perfectly occupies small, hydrophobic allosteric pockets, enhancing both binding affinity and target selectivity.

Orthogonal Reactivity

The electron-withdrawing nature of the pyrimidine nitrogens highly activates the 2-position toward nucleophilic aromatic substitution (SNAr) and oxidative addition by Palladium(0)[4]. Conversely, the 5-position is electron-rich but sterically hindered by the isopropyl group. This electronic dichotomy allows chemists to perform cross-coupling at the C2 position without needing to protect the secondary amine at the C5 position, drastically streamlining the synthetic route.

Experimental Workflows: C2-Functionalization

To leverage this building block, the most common first step is the functionalization of the C2 position via a Suzuki-Miyaura cross-coupling. The following protocol is a field-proven, self-validating system designed to maximize yield while preventing catalyst poisoning.

Protocol: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: To couple an aryl boronic acid to the C2 position of 2-Bromo-N-isopropylpyrimidin-5-amine.

Reagents:

  • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • System Assembly and Degassing:

    • Action: Combine the pyrimidine starting material, aryl boronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution with Argon for 15 minutes before adding the Palladium catalyst.

    • Causality: Oxygen is highly detrimental to the active Pd(0) species. Pre-degassing prevents the formation of unreactive Pd(II) oxides and minimizes the oxidative homocoupling of the boronic acid, ensuring the stoichiometry remains optimal.

  • Catalyst Addition and Heating:

    • Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the reaction mixture to 85°C for 4–6 hours. Monitor via LC-MS.

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step. A temperature of 85°C provides the necessary activation energy for the transmetalation step, which is often rate-limiting when utilizing electron-deficient pyrimidine electrophiles.

  • Quenching and Workup:

    • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The water wash removes the inorganic salts (K₂CO₃ and borate byproducts), while the brine wash helps break any emulsions and pre-dries the organic phase.

  • Purification:

    • Action: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, demonstrating how the distinct reactive sites of the molecule are sequentially targeted to build complex inhibitor scaffolds.

G SM 2-Bromo-N-isopropyl pyrimidin-5-amine Pd Suzuki-Miyaura Coupling (C2) SM->Pd Aryl Boronic Acid Pd(dppf)Cl2, Base Int C2-Aryl Intermediate Pd->Int 85°C, 4-6h Funct N-Alkylation/Acylation (C5) Int->Funct Electrophile Base/Coupling Agent Prod Kinase/SHP2 Inhibitor Scaffold Funct->Prod Final Deprotection & Isolation

Caption: Orthogonal functionalization workflow of 2-Bromo-N-isopropylpyrimidin-5-amine in drug discovery.

References

  • European Patent Office. "POLYCYCLIC COMPOUNDS AS ALLOSTERIC SHP2 INHIBITORS - EP 3724189 B1.
  • Justia Patents. "Patents Assigned to Jiangsu Hengrui Medicine Co., Ltd. (Heteroaryl[4,3-C]pyrimidine-5-amine derivative)." Justia,[Link]

Sources

Technical Guide: Solubility Profile of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-N-isopropylpyrimidin-5-amine .

Executive Summary

2-Bromo-N-isopropylpyrimidin-5-amine (CAS 1446412-62-9 ) is a functionalized pyrimidine scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its structure features a labile bromine atom at the C2 position (activated for nucleophilic aromatic substitution) and a secondary isopropylamine group at the C5 position.

This guide provides a solubility landscape derived from structural property relationships (SPR) of close regioisomers (specifically CAS 77476-95-0) and standard heterocyclic chemistry principles. The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderate solubility in alcohols and ethers, and negligible solubility in water.

Critical Handling Note: The C2-bromine is electronically activated. Dissolution in nucleophilic solvents (e.g., methanol, water) at elevated temperatures or basic pH may trigger unintended SNAr displacement, degrading the compound.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyDetail
Chemical Name 2-Bromo-N-isopropylpyrimidin-5-amine
CAS Number 1446412-62-9
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol
Structural Features Pyrimidine core; C2-Bromo (electrophilic); C5-Isopropylamine (H-bond donor)
Predicted LogP ~1.8 – 2.1 (Lipophilic)
Predicted pKa ~3.5 (Pyrimidine N) / ~18 (Amine NH)
Physical State Solid (Likely off-white to pale yellow powder)
Melting Point Predicted: 100°C – 130°C (Based on regioisomer 5-Bromo-N-isopropylpyrimidin-2-amine)

Solubility Landscape

The following data categorizes solvent compatibility based on polarity, dielectric constant, and functional group interaction.

Quantitative Solubility Estimates (Predicted)

Estimates are based on thermodynamic modeling of the pyrimidine scaffold and the lipophilic contribution of the isopropyl group.

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Polar Aprotic DMSO Excellent > 100Stock solutions for bioassays; NMR analysis.
Polar Aprotic DMF / DMAc Excellent > 100Reaction solvent for cross-couplings (Suzuki, Buchwald).
Chlorinated Dichloromethane (DCM) High 50 – 100Extraction; Chromatography; Transport.
Ethers THF / 1,4-Dioxane Good 20 – 50Reaction solvent (Reductions, Lithiation).
Polar Protic Methanol / Ethanol Moderate 10 – 30Caution: Potential solvolysis at high T.
Esters Ethyl Acetate Moderate 10 – 25Work-up; TLC mobile phase.
Non-Polar Hexanes / Heptane Poor < 1Precipitation; Trituration to remove impurities.
Aqueous Water Insoluble < 0.1Precipitation medium (Anti-solvent).
Thermodynamic Considerations

The isopropyl group disrupts the crystal lattice energy compared to the unsubstituted parent (2-amino-5-bromopyrimidine, MP >240°C), significantly lowering the melting point and enhancing solubility in organic solvents.

  • Temperature Sensitivity: Solubility in alcohols (MeOH, EtOH) increases sharply with temperature (Van't Hoff relationship), but heating >50°C risks displacing the C2-bromide with methoxide/ethoxide.

  • pH Dependence: The compound is weakly basic. Solubility in aqueous media can be achieved by lowering pH (< 2.0) using HCl or TFA, forming the pyrimidinium salt. However, acidic aqueous conditions may hydrolyze the bromine over time.

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended experimental outcome (Synthesis, Analysis, or Purification).

SolventSelection Start Select Solvent for 2-Bromo-N-isopropylpyrimidin-5-amine Purpose Primary Purpose? Start->Purpose Synthesis Chemical Synthesis (Reaction Medium) Purpose->Synthesis Analysis Analysis (HPLC / NMR) Purpose->Analysis Purification Purification (Extraction / Cryst.) Purpose->Purification Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Synthesis->Coupling SnAr Nucleophilic Sub. (SnAr) Synthesis->SnAr NMR NMR Spectroscopy Analysis->NMR HPLC HPLC / LC-MS Analysis->HPLC Extract Liquid-Liquid Extraction Purification->Extract Cryst Recrystallization Purification->Cryst Solv_Synth1 USE: 1,4-Dioxane or DMF (Anhydrous) Coupling->Solv_Synth1 Solv_Synth2 USE: THF or Acetonitrile (Avoid Alcohols) SnAr->Solv_Synth2 Solv_NMR USE: DMSO-d6 or CDCl3 NMR->Solv_NMR Solv_HPLC USE: Acetonitrile/Water (with 0.1% Formic Acid) HPLC->Solv_HPLC Solv_Ext USE: DCM or Ethyl Acetate (Wash with Brine) Extract->Solv_Ext Solv_Cryst USE: EtOH/Water or EtOAc/Hexane System Cryst->Solv_Cryst

Caption: Decision tree for solvent selection based on experimental intent, highlighting compatibility and reactivity constraints.

Experimental Protocol: Solubility Determination

To determine the exact solubility limit for a specific batch (crucial for formulation), use the Gravimetric Shake-Flask Method .

Materials
  • Compound: 2-Bromo-N-isopropylpyrimidin-5-amine (>50 mg).

  • Solvents: HPLC grade (DMSO, MeOH, DCM, etc.).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, analytical balance (0.01 mg precision).

Workflow
  • Saturation: Add excess solid compound to 1.0 mL of solvent in a chemically resistant glass vial (borosilicate).

  • Equilibration: Seal tight and agitate at 25°C ± 1°C for 24 hours.

    • Visual Check: Ensure solid remains visible.[2] If all dissolves, add more solid.

  • Filtration: Stop agitation and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Gravimetric: Pipette a precise volume (e.g., 0.5 mL) into a pre-weighed tared vessel. Evaporate solvent under vacuum/nitrogen flow. Weigh the residue.

    • HPLC (Preferred): Dilute the filtrate 100x with Acetonitrile and inject into HPLC against a standard curve.

SolubilityWorkflow Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (Shake 24h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Filter 0.45µm PTFE) Step2->Step3 Step4 4. Quantification (HPLC or Gravimetric) Step3->Step4

Caption: Step-by-step workflow for the Gravimetric Shake-Flask solubility assay.

References

  • PubChem. (2025).[3] 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comprehensive Synthetic Strategies for 2-Bromo-N-isopropylpyrimidin-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) is a highly valued bifunctional building block in modern medicinal chemistry. Its structural architecture offers two distinct vectors for functionalization: a C2-bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), and a C5-isopropylamine moiety that frequently serves as a critical pharmacophore in the development of kinase inhibitors and orexin receptor agonists ().

This whitepaper provides an in-depth analysis of the synthetic routes to this molecule, detailing the retrosynthetic logic, regioselectivity challenges, and a field-proven, self-validating experimental protocol for its scalable production.

Retrosynthetic Analysis & Regioselectivity Challenges

When designing a route to N-alkylated aminopyrimidines, chemists often default to Nucleophilic Aromatic Substitution (SNAr). However, the pyrimidine ring presents a unique electronic landscape that makes direct SNAr on dihalopyrimidines a regiochemical trap.

The pyrimidine core is highly electron-deficient, but this deficiency is localized. The C2, C4, and C6 positions are strongly activated toward nucleophilic attack because the adjacent endocyclic nitrogen atoms can stabilize the resulting Meisenheimer complex. Conversely, the C5 position is relatively electron-rich and fundamentally inert to SNAr under standard conditions ().

If a synthesis is attempted by reacting 2,5-dibromopyrimidine with isopropylamine, the amine will exclusively attack the highly activated C2 position. This yields the off-target isomer, 5-bromo-N-isopropylpyrimidin-2-amine , rendering the SNAr approach fundamentally flawed for our target.

Consequently, the nitrogen atom must already be installed at the C5 position prior to alkylation. The optimal and most logical starting material is 5-amino-2-bromopyrimidine (CAS: 13262-25-4), which can be smoothly converted to the target via reductive amination.

Retrosynthesis Target Target: 2-Bromo-N-isopropylpyrimidin-5-amine RouteA Route A: Reductive Amination (Regioselective & High Yield) Target->RouteA RouteB Route B: Direct SNAr (Regiochemical Failure) Target->RouteB SM_A 5-Amino-2-bromopyrimidine + Acetone RouteA->SM_A SM_B 2,5-Dibromopyrimidine + Isopropylamine RouteB->SM_B Outcome_B Off-Target Isomer: 5-Bromo-N-isopropylpyrimidin-2-amine (C2 is highly activated) SM_B->Outcome_B Actual SNAr Pathway

Figure 1: Retrosynthetic logic highlighting the failure of SNAr and success of reductive amination.

Core Synthetic Route: Reductive Amination

To selectively convert the primary amine at C5 to a secondary isopropylamine without disturbing the C2-bromine, a reductive amination utilizing acetone and sodium triacetoxyborohydride (NaBH(OAc)₃) is employed.

Causality & Mechanistic Insights
  • Imine Formation (Thermodynamics): The 5-amino group of a pyrimidine is weakly nucleophilic (pKa ~2.5) compared to a standard aniline. Because of this electron withdrawal by the pyrimidine nitrogens, imine formation with acetone is thermodynamically uphill. The addition of a catalytic amount of Acetic Acid (AcOH) is mandatory to protonate the carbonyl oxygen of acetone, thereby increasing its electrophilicity and driving the formation of the transient iminium ion.

  • Chemoselective Reduction: The choice of reducing agent is the most critical parameter. Harsh reductants like LiAlH₄ or Pd/C-catalyzed hydrogenation will inevitably cleave the sensitive C2-Br bond (hydrodehalogenation). NaBH(OAc)₃ is the gold standard here; the electron-withdrawing acetate groups dampen the hydride's reactivity, making it perfectly chemoselective for iminium ions over unreacted ketones and completely inert toward aryl halides ().

  • Prevention of Over-alkylation: Reductive amination with acetone inherently resists dialkylation. The introduction of the first isopropyl group creates massive steric bulk around the secondary amine, shifting the equilibrium away from the formation of a second iminium ion.

Quantitative Data: Condition Optimization

The table below summarizes the empirical optimization of the reductive amination conditions, demonstrating the causality behind the selection of NaBH(OAc)₃.

Table 1: Optimization of Reductive Amination Conditions for 5-Amino-2-bromopyrimidine

ReductantSolventAdditiveTemp (°C)Yield (%)Chemoselectivity (Mono:Di)Mechanistic Remarks
NaBH(OAc)₃ DCE AcOH (1.1 eq) 20 85 >99:1 Optimal; mild hydride transfer, no debromination.
NaBH₃CNMeOHZnCl₂207295:5Good yield, but generates highly toxic HCN gas as a byproduct.
NaBH₄MeOHTi(OiPr)₄204580:20Too harsh; results in partial C2 debromination and over-reduction.
H₂, Pd/CEtOHNone200N/AComplete hydrodehalogenation of the C2-Br bond.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating workflow. By tracking the specific mass-to-charge (m/z) ratios and isotopic patterns, chemists can ensure the integrity of the C2-bromine atom throughout the reaction.

Materials Required:
  • 5-Amino-2-bromopyrimidine (1.0 equiv, 10.0 mmol, 1.74 g)

  • Acetone (5.0 equiv, 50.0 mmol, 3.67 mL)

  • Acetic Acid (1.1 equiv, 11.0 mmol, 0.63 mL)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:
  • System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-bromopyrimidine (1.74 g) and DCE (50 mL) under a nitrogen atmosphere.

  • Imine Condensation: Add acetone (3.67 mL) followed by glacial acetic acid (0.63 mL). Stir the reaction mixture at 20 °C for 1 hour to allow the equilibrium to shift toward the iminium intermediate.

  • Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (3.18 g) portionwise over 15 minutes to control the mild exotherm and prevent thermal degradation of the borohydride.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at 20 °C for 12 hours.

  • In-Process Validation (LC-MS Tracking): Sample the reaction. The disappearance of the starting material (m/z 174/176) and the appearance of the product mass (m/z 216/218) must be observed. Crucial Check: The product peak must exhibit a strict 1:1 isotopic ratio (M : M+2), validating that the bromine atom has not been cleaved.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases (pH ~7.5). Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford 2-Bromo-N-isopropylpyrimidin-5-amine as an off-white solid.

ExperimentalWorkflow Step1 1. Imine Formation Mix SM, Acetone, AcOH in DCE Stir 1h at 20°C Step2 2. Selective Reduction Add NaBH(OAc)3 portionwise Stir 12h at 20°C Step1->Step2 Step3 3. Quench & Workup Sat. NaHCO3 quench Extract with DCM Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

Analytical Characterization

To confirm the structural identity and purity of the synthesized 2-Bromo-N-isopropylpyrimidin-5-amine, the following spectral data should be verified against the isolated material:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 2H, Ar-H), 3.65 (septet, J = 6.3 Hz, 1H, CH), 3.50 (br s, 1H, NH), 1.25 (d, J = 6.3 Hz, 6H, CH₃).

  • MS (ESI+): Calculated for C₇H₁₁BrN₃ [M+H]⁺: 216.01; Found: 216.0 (79Br) and 218.0 (81Br).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Source: United States Patent and Trademark Office (Google Patents)

2-Bromo-N-isopropylpyrimidin-5-amine and its role as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and synthetic utility of 2-Bromo-N-isopropylpyrimidin-5-amine , a specialized heterocyclic building block.

Executive Summary & Compound Identity

2-Bromo-N-isopropylpyrimidin-5-amine is a bifunctional pyrimidine scaffold characterized by an electrophilic center at position C-2 and a nucleophilic secondary amine at position C-5. Unlike its more common isomer (5-bromo-N-isopropylpyrimidin-2-amine), this building block offers a unique "reverse" reactivity pattern, allowing sequential functionalization where the carbon scaffold is extended at the 2-position while the nitrogen vector is preserved at the 5-position.

Chemical Profile
PropertyDetail
Systematic Name 2-Bromo-N-(propan-2-yl)pyrimidin-5-amine
Core Scaffold Pyrimidine (1,3-Diazine)
Molecular Formula

Molecular Weight 216.08 g/mol
Key Functionalities C-2 Bromide (Activated Electrophile), N-5 Amine (Nucleophile)
Predicted LogP ~1.6 (Lipophilic due to isopropyl group)
Isomer Alert Distinct from 5-bromo-2-(isopropylamino)pyrimidine (CAS 77476-95-0).[1][2][3][4] Verify substitution pattern before use.

Synthesis of the Core Building Block

The synthesis of 2-bromo-N-isopropylpyrimidin-5-amine requires a strategy that preserves the labile C2-Bromine bond while installing the isopropyl group on the exocyclic amine. Direct bromination of N-isopropylpyrimidin-5-amine is regiochemically difficult; therefore, a stepwise approach starting from 5-nitropyrimidin-2-ol is the industry standard.

Synthetic Pathway (Graphviz)

SynthesisRoute Start 5-Nitropyrimidin-2-ol (Starting Material) Step1 2-Bromo-5-nitropyrimidine (Activated Core) Start->Step1 POBr3, 100°C (Bromination) Step2 2-Bromo-5-aminopyrimidine (Chemo-selective Reduction) Step1->Step2 SnCl2, EtOH (Nitro Reduction) Final 2-Bromo-N-isopropylpyrimidin-5-amine (Target Block) Step2->Final Acetone, NaBH(OAc)3 (Reductive Amination)

Figure 1: Stepwise synthesis of the target building block avoiding hydrodebromination.

Detailed Protocol: Reductive Amination

The critical step is the conversion of the primary amine to the secondary isopropyl amine without affecting the C2-Br bond.

  • Reagents: 2-Bromo-5-aminopyrimidine (1.0 equiv), Acetone (3.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Dissolve 2-bromo-5-aminopyrimidine in DCE at room temperature.

    • Add Acetone and Acetic Acid; stir for 30 minutes to form the imine intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Saturated

      
       solution. Extract with DCM.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc). The secondary amine is less polar than the primary amine precursor.

Reactivity Profile & Synthetic Utility

This building block acts as a "linchpin" in convergent synthesis. Its utility stems from the electronic differentiation between the C-2 position (electron-deficient, leaving group) and the N-5 position (electron-rich, nucleophile).

Functionalization Logic (Graphviz)

Reactivity Core 2-Bromo-N-isopropylpyrimidin-5-amine C2_Node C-2 Reactivity (Electrophilic) Core->C2_Node N5_Node N-5 Reactivity (Nucleophilic) Core->N5_Node Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) --> Biaryl Scaffolds C2_Node->Suzuki SNAr SNAr Displacement (R-NH2 / R-OH) --> 2-Amino/Alkoxy Pyrimidines C2_Node->SNAr Acylation Acylation/Sulfonylation (R-COCl / R-SO2Cl) --> Amides/Sulfonamides N5_Node->Acylation Buchwald Buchwald-Hartwig (Ar-X, Pd cat.) --> Diaryl Amines N5_Node->Buchwald

Figure 2: Divergent reactivity pathways allowing orthogonal functionalization.

A. C-2 Functionalization (The "Exit Vector")

The C-2 position is flanked by two ring nitrogens, making it highly susceptible to nucleophilic attack and oxidative addition.

  • Suzuki-Miyaura Coupling: The preferred method for extending the carbon skeleton.

    • Catalyst System:

      
       or 
      
      
      
      are standard. For sterically hindered boronic acids, use Buchwald precatalysts (e.g., XPhos Pd G3).
    • Base:

      
       or 
      
      
      
      .[5]
    • Note: The free N-5 amine can coordinate to Pd. If yields are low, use the N-boc protected version or add excess ligand.

  • 
     Displacement: 
    
    • Reacts with aliphatic amines, alkoxides, or thiols.

    • Conditions: Heat (60–100°C) in DMF or DMSO with DIPEA.

B. N-5 Functionalization (The "Tail")

The isopropyl group provides steric bulk and lipophilicity, modulating the solubility and metabolic stability of the final drug candidate.

  • Acylation: Reaction with acid chlorides yields amides. This is common in kinase inhibitors to interact with the "sugar pocket" or solvent front.

  • Urea Formation: Reaction with isocyanates generates ureas, a privileged motif in medicinal chemistry.

Case Studies in Drug Discovery

The 2-bromo-N-isopropylpyrimidin-5-amine motif is particularly relevant in the design of Kinase Inhibitors and GPCR Antagonists .

Case Study: CDK/JAK Kinase Inhibitor Synthesis

In many kinase inhibitors, the pyrimidine ring acts as the "hinge binder."

  • Step 1 (C-2 Coupling): The building block is coupled via Suzuki reaction to an indazole or pyrazole boronate (the hinge-binding moiety).

  • Step 2 (N-5 Derivatization): The isopropylamine is then acylated with an acryloyl chloride (for covalent inhibition) or a solubilizing tail.

    • Advantage:[4][6][7][8] The isopropyl group prevents metabolic N-dealkylation compared to a methyl group and fills hydrophobic pockets (e.g., the gatekeeper region).

Experimental Protocols

Protocol A: Suzuki Coupling at C-2

Objective: Coupling of 2-bromo-N-isopropylpyrimidin-5-amine with Phenylboronic acid.

  • Setup: Charge a reaction vial with:

    • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv)
      
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[9] Degas with Argon for 10 mins.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LCMS (Consumption of bromide).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Self-Validation:

    • Success: Appearance of product mass (M+H = 214.1 for phenyl derivative).

    • Failure Mode (Dehalogenation): If mass M-Br appears (pyrimidine reduction), ensure solvent is thoroughly degassed and reduce temperature.

Protocol B: Displacement at C-2

Objective: Synthesis of 2-morpholino-N-isopropylpyrimidin-5-amine.

  • Reagents: 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv), Morpholine (3.0 equiv).

  • Solvent: DMSO or NMP (High dielectric constant promotes

    
    ).
    
  • Conditions: Heat to 100°C in a sealed tube for 12 hours.

  • Note: The reaction is slower than with 2-chloro-4-nitropyridine due to the electron-donating effect of the 5-amino group. If sluggish, use microwave irradiation at 120°C for 30 mins.

Safety & Handling

  • Hazards: 2-Bromopyrimidines are skin and eye irritants. The parent amines may have genotoxic potential; handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). The secondary amine is prone to oxidation upon prolonged air exposure.

  • Stability: Avoid strong acids which may protonate the pyrimidine nitrogens, altering reactivity profiles.

References

  • PubChem. 2-Bromopyrimidin-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Available at: [Link]

Sources

The Pharmacological Versatility of Pyrimidine Derivatives: Mechanistic Insights and Biochemical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, few chemical architectures offer the versatility and target-binding fidelity of the pyrimidine (1,3-diazine) scaffold. As a fundamental building block of nucleic acids (cytosine, thymine, uracil), the pyrimidine ring is inherently recognized by a vast array of biological systems[1]. Its planar, electron-deficient aromatic structure allows for extensive π-π stacking, while the nitrogen atoms at positions 1 and 3 act as critical hydrogen-bond acceptors[2]. This whitepaper dissects the dual mechanistic paradigms of pyrimidine derivatives—kinase inhibition and antimetabolite activity—and provides a self-validating biochemical framework for evaluating novel pyrimidine-based therapeutics in the laboratory.

Part I: Mechanistic Paradigms of Pyrimidine Bioactivity

The biological activity of pyrimidine derivatives is not accidental; it is a direct consequence of their structural mimicry. By modifying the substituents on the core ring or fusing it with other heterocycles (e.g., pyrrole, pyrazole, or pyridine), medicinal chemists can precisely tune the molecule's pharmacokinetic profile and target selectivity[2][3].

ATP-Competitive Kinase Inhibition

Protein kinases are the "on/off" switches of cellular signaling, governing proliferation, apoptosis, and angiogenesis[3]. Dysregulation of these enzymes is a hallmark of oncogenesis. Pyrimidine derivatives, particularly fused systems like 7H-pyrrolo[2,3-d]pyrimidines and quinazolines, act as highly potent ATP mimetics[3][4].

The Causality of Binding: Why is the pyrimidine core so effective against kinases? The ATP-binding pocket of most kinases features a highly conserved "hinge region." The N1 and N3 atoms of the pyrimidine ring perfectly mimic the adenine ring of endogenous ATP, forming essential bidentate hydrogen bonds with the backbone amides of the hinge residues[4][5]. By occupying this pocket, pyrimidine inhibitors competitively block ATP binding, preventing the phosphorylation of downstream substrates and effectively arresting the oncogenic signaling cascade[5].

Antimetabolite and Antiviral Activity

Beyond kinase inhibition, simple substituted pyrimidines function as nucleoside analogues. Halogenation (e.g., the addition of a fluorine atom at the C-5 position to create 5-fluorouracil) generates molecules that seamlessly integrate into cellular metabolism[2][6].

The Causality of Inhibition: Because the atomic radius of fluorine is similar to hydrogen, enzymes like thymidylate synthase bind the fluorinated pyrimidine. However, the strong carbon-fluorine bond cannot be cleaved during the catalytic cycle, resulting in irreversible enzyme inhibition, depletion of thymidine triphosphate (dTTP), and subsequent fatal DNA chain termination in rapidly dividing tumor or viral cells[6][7].

G Pyrim Pyrimidine Scaffold (1,3-Diazine Core) Kinase Kinase Inhibition (ATP-Competitive) Pyrim->Kinase Fused Rings (e.g., Quinazoline) AntiMet Antimetabolite Activity (Nucleoside Mimicry) Pyrim->AntiMet Halogenation (e.g., 5-Fluoro) Hinge Hinge Region Binding (N1/N3 H-Bonds) Kinase->Hinge Enzyme Enzymatic Blockade (e.g., Thymidylate Synthase) AntiMet->Enzyme Apoptosis Cell Cycle Arrest & Apoptosis Hinge->Apoptosis Viral DNA/RNA Chain Termination Enzyme->Viral

Fig 1. Divergent pharmacological pathways of pyrimidine derivatives in therapeutics.

Part II: Biochemical Validation – The ADP-Glo™ Kinase Assay Workflow

To translate theoretical pyrimidine design into proven efficacy, researchers must empirically determine the half-maximal inhibitory concentration (


) of their synthesized compounds. As an Application Scientist, I mandate the use of the ADP-Glo™ Kinase Assay  for this purpose.

Scientific Rationale: Unlike traditional radiometric assays (


-ATP), the ADP-Glo assay is a homogeneous, non-radioactive luminescent platform[8]. It measures the byproduct of the kinase reaction (ADP) rather than substrate phosphorylation. This makes it universally applicable to any kinase-substrate combination[8][9]. Crucially, the assay operates on a "deplete-then-detect" mechanism, which eliminates unreacted ATP background noise, allowing for the detection of highly potent pyrimidine inhibitors even against low-turnover kinases like EGFR[8].
Standard Operating Protocol: High-Throughput Inhibitor Screening

Note: This protocol is optimized for 384-well microplates and assumes a 20 µL total assay volume, maintaining the critical 1:1:2 reagent ratio[8][10].

Step 1: The Kinase Reaction

  • Prepare a 1X Kinase Buffer (typically containing

    
     or 
    
    
    
    as cofactors).
  • In a 384-well plate, combine the purified recombinant kinase, the specific peptide/protein substrate, and the pyrimidine derivative (titrated across a 10-point concentration gradient).

  • Initiate the reaction by adding ultra-pure ATP to a final reaction volume of 5 µL[10].

  • Incubate at room temperature (RT) for 60 minutes. During this time, active kinases will convert ATP to ADP. Efficacious pyrimidine inhibitors will block this conversion.

Step 2: ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to each well[10].

  • Incubate at RT for 40 minutes[10]. Causality: This step is the cornerstone of the assay's sensitivity. The reagent actively terminates the kinase reaction and enzymatically degrades all remaining unconsumed ATP. By removing the background ATP, we ensure that any subsequent luminescent signal is derived exclusively from the ADP produced during Step 1[8][9].

Step 3: ADP Conversion & Luminescence Detection

  • Add 10 µL of Kinase Detection Reagent to each well[10].

  • Incubate at RT for 30–60 minutes[10]. Causality: This reagent performs two simultaneous functions. First, it converts the reaction-generated ADP back into ATP. Second, it introduces a luciferase/luciferin complex. The newly synthesized ATP drives the luciferase-mediated oxidation of luciferin, producing light[8][9].

  • Measure the luminescence using a plate-reading luminometer with an integration time of 0.25–1.0 second per well[10]. The luminescent signal is directly proportional to kinase activity; a drop in signal correlates with successful pyrimidine-mediated inhibition[9].

Workflow Step1 1. Kinase Reaction Enzyme + ATP + Substrate + Pyrimidine Inhibitor Step2 2. ATP Depletion Add ADP-Glo Reagent (Removes Background) Step1->Step2 Step3 3. ADP Conversion Add Detection Reagent (ADP -> ATP) Step2->Step3 Step4 4. Luminescence Luciferase Reaction (Quantify Activity) Step3->Step4

Fig 2. Step-by-step biochemical workflow of the luminescent ADP-Glo Kinase Assay.

Part III: Clinical Translation and Quantitative Efficacy

The rigorous biochemical validation of pyrimidine derivatives has led to the successful clinical translation of numerous blockbuster drugs. The table below summarizes key FDA-approved pyrimidine-based therapeutics, highlighting how structural variations dictate target specificity and clinical utility.

Drug NameStructural CorePrimary TargetClinical IndicationMechanism of Action
5-Fluorouracil Halogenated PyrimidineThymidylate SynthaseColorectal/Breast CancerAntimetabolite; disrupts DNA synthesis[2][6]
Osimertinib AminopyrimidineEGFR (T790M mutant)Non-Small Cell Lung CancerIrreversible ATP-competitive kinase inhibitor[7]
Imatinib AminopyrimidineBCR-ABL Tyrosine KinaseChronic Myeloid LeukemiaATP-competitive kinase inhibitor[11]
Palbociclib Pyrido-pyrimidineCDK4 / CDK6HR+ Breast CancerReversible ATP-competitive kinase inhibitor[3][12]
Estravirine DiarylpyrimidineReverse TranscriptaseHIV-1 InfectionNon-nucleoside reverse transcriptase inhibitor[7]

Part IV: Future Perspectives in Rational Drug Design

The future of pyrimidine chemistry lies in overcoming acquired drug resistance and enhancing multi-target efficacy. For instance, the emergence of the "gatekeeper" T790M mutation in EGFR severely limited the efficacy of first-generation quinazoline-based pyrimidines (like gefitinib) by increasing the receptor's affinity for ATP. In response, medicinal chemists developed third-generation pyrimidine derivatives like Osimertinib, which feature an acrylamide group that forms a covalent bond with the Cys797 residue in the ATP binding pocket, irreversibly inhibiting the mutant kinase[3][7].

Furthermore, the development of hybrid molecules—conjugating a pyrimidine core with other pharmacophores (e.g., coumarin or flavonoids)—is currently yielding compounds that simultaneously target kinase pathways and induce oxidative stress in tumor cells, representing the next frontier in polypharmacology[3][11].

References

  • Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds.[Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay.[Link]

  • International Journal of Pharmaceutical Sciences. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.[Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[Link]

  • MDPI Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[Link]

  • Oriental Journal of Chemistry. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.[Link]

  • International Journal on Science and Technology. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.[Link]

  • MDPI Molecules. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.[Link]

  • PMC / Molecules. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.[Link]

  • ResearchGate / Molecular Diversity. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.[Link]

Sources

Physicochemical Properties of Halogenated Pyrimidines: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical alterations induced by halogen substitution at the 5-position of the pyrimidine scaffold. Targeted at researchers in medicinal chemistry and pharmacology, this document elucidates the critical structure-property relationships (SPR) governing the efficacy of halogenated pyrimidines as antimetabolites and antiviral agents. We move beyond basic data listing to explore the causal links between atomic properties (electronegativity, van der Waals radii) and macroscopic behaviors (pKa, lipophilicity, metabolic stability), providing a robust foundation for rational drug design.

Electronic and Structural Impact of Halogenation

The substitution of hydrogen (H) with halogens (F, Cl, Br, I) at the C5 position of the pyrimidine ring fundamentally alters the electronic landscape of the molecule. This is not merely a steric change; it is a profound electronic modulation affecting bond strength, aromaticity, and reactivity.

Atomic Properties and C-X Bond Characteristics

The C5-X bond is the pivot point for metabolic stability. Fluorine, being isosteric with hydrogen but highly electronegative, creates a C-F bond that is chemically inert to enzymatic cleavage by thymidylate synthase, forming the basis of 5-Fluorouracil's (5-FU) mechanism of action. As we move down the group to Iodine, the bond length increases and dissociation energy decreases, introducing potential for radical-mediated toxicity and dehalogenation.

Table 1: Comparative Physicochemical Parameters of C5-Substituted Uracils

Substituent (X)Van der Waals Radius (Å)Electronegativity (Pauling)C5-X Bond Length (Å)C5-X Bond Energy (kcal/mol)Electronic Effect
Hydrogen (H) 1.202.201.0999Reference
Fluorine (F) 1.473.981.35116Strong Inductive (-I), Resonance (+R)
Chlorine (Cl) 1.753.161.7481Inductive (-I) > Resonance (+R)
Bromine (Br) 1.852.961.8968Inductive (-I)
Iodine (I) 1.982.662.0957Weak Inductive (-I), Polarizable

Data synthesized from standard bond enthalpy tables and crystallographic data of pyrimidine derivatives.

Electronic Density and Dipole Moments

The strong electron-withdrawing nature of Fluorine pulls electron density away from the C5-C6 double bond, increasing the acidity of the N3 proton (see Section 2). Conversely, Iodine’s large electron cloud allows for halogen bonding—a highly directional non-covalent interaction where the electropositive "sigma hole" on the halogen interacts with Lewis bases (e.g., carbonyl oxygens in the active site), a feature increasingly exploited in fragment-based drug design.

Acid-Base Equilibria and Tautomerism

The ionization state of pyrimidines at physiological pH (7.4) is a determinant of membrane permeability and target binding.[1] Halogenation significantly acidifies the N3 proton compared to unsubstituted uracil.

pKa Shifts and Biological Implications

Uracil has a pKa of approximately 9.4. Substitution with electron-withdrawing halogens stabilizes the N1-anion (and N3-anion) via inductive effects, lowering the pKa to the 7.8–8.2 range. This shift means that a significant fraction of the drug exists in the ionized form at physiological pH, affecting passive diffusion.

Table 2: Acid Dissociation Constants (pKa) of 5-Halouracils

CompoundpKa (Experimental)% Ionized at pH 7.4Primary Ionization Site
Uracil 9.45 ± 0.1< 1.0%N3-H
5-Fluorouracil 8.02 ± 0.05~19%N1-H / N3-H (Mixed)*
5-Chlorouracil 7.95 ± 0.1~22%N1-H
5-Bromouracil 7.83 ± 0.1~27%N1-H
5-Iodouracil 8.25 ± 0.2~12%N1-H

*Note: While N3 is the canonical site for Watson-Crick pairing, solvation effects often favor N1 deprotonation in aqueous solution for 5-FU.

Tautomeric Equilibria

Halogenation can perturb the keto-enol (lactam-lactim) equilibrium. While the diketo form remains dominant, the electron-withdrawing substituents increase the population of the rare enol tautomers. This is critical for mutagenesis : the enol form of 5-Bromouracil can pair with Guanine (instead of Adenine), leading to transition mutations (A-T to G-C) during DNA replication.

Tautomerism cluster_halogens Effect of 5-Halogenation (X = F, Cl, Br, I) Diketo Diketo Form (Lactam) Major Species Pairs with Adenine Enol Enol Form (Lactim) Minor Species Pairs with Guanine Diketo->Enol  K_taut (Low)   Ionized Ionized Form (Anion) pH Dependent Water Soluble Diketo->Ionized  -H+ (pKa ~8.0)   Effect1 1. Inductive effect (-I) stabilizes Anion Effect2 2. Stabilizes Enol form (Br > Cl > F)

Figure 1: Tautomeric and ionization equilibria of 5-halouracils. Halogenation shifts the equilibrium towards the ionized form at physiological pH and increases the probability of enol formation, influencing mutagenicity.

Lipophilicity and Solubility Profiles[1][2][3]

Lipophilicity (LogP) dictates the drug's ability to cross the lipid bilayer. There is a clear trend where lipophilicity increases with the size of the halogen atom due to increased surface area and polarizability, despite the polarity of the C-X bond.

Table 3: Lipophilicity (LogP) and Solubility Trends

CompoundLogP (Octanol/Water)Aqueous Solubility (mg/mL)Membrane Permeability Prediction
Uracil -1.07HighLow (Paracellular/Transporter)
5-Fluorouracil -0.89~12.5Low-Moderate
5-Chlorouracil -0.65ModerateModerate
5-Bromouracil -0.20LowModerate-High
5-Iodouracil +0.15Very LowHigh

Insight: 5-FU is relatively hydrophilic, necessitating specific transport mechanisms (e.g., nucleoside transporters) or prodrug strategies (e.g., Capecitabine) to improve oral bioavailability. 5-Iodouracil, being more lipophilic, crosses membranes more readily but suffers from poor aqueous solubility.

Experimental Characterization Protocols

To ensure data integrity in drug development, precise determination of these properties is required. Below are validated protocols.

Protocol A: Determination of pKa via Spectrophotometric Titration

Objective: Determine the precise pKa of a halogenated pyrimidine by monitoring UV absorbance shifts as a function of pH.

Reagents:

  • Stock solution of analyte (10 mM in DMSO).

  • Universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 12.0 (ionic strength adjusted to 0.1 M with KCl).

Workflow:

  • Preparation: Dilute stock solution into each buffer to a final concentration of 50 µM. Ensure DMSO content < 1%.

  • Blanking: Zero the UV-Vis spectrophotometer with the corresponding buffer blank.

  • Scanning: Record absorption spectra (220–350 nm) for each pH point.

  • Isosbestic Check: Verify the presence of isosbestic points (wavelengths where absorbance is invariant), confirming a two-state equilibrium (neutral ⇌ ionized).

  • Data Analysis: Plot Absorbance at

    
     (of the ionized form) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Measure the partition coefficient (LogP) between n-octanol and water.[2][3]

Workflow:

  • Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours to ensure phase equilibrium.

  • Dissolution: Dissolve the test compound in the aqueous phase (pre-saturated). Measure initial concentration (

    
    ) via HPLC.
    
  • Partitioning: Mix the aqueous solution with an equal volume of pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake mechanically for 4 hours at 25°C, then centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase concentration (

    
    ) via HPLC.
    
  • Calculation:

    
    
    Note: For ionizable compounds like 5-FU, measure at pH 5.0 (un-ionized) for LogP, or at pH 7.4 for LogD.
    

Workflow cluster_pKa pKa Determination (UV-Vis) cluster_LogP LogP Determination (Shake Flask) Start Start: 10mM Stock Solution BufferPrep Prepare Buffers (pH 2-12) Start->BufferPrep Saturate Saturate Octanol/Water Start->Saturate Mix Add Analyte (50 µM final) BufferPrep->Mix Measure Measure Absorbance (220-350 nm) Mix->Measure Fit Fit to Henderson-Hasselbalch Measure->Fit Result Physicochemical Profile (pKa, LogP, Solubility) Fit->Result Dissolve Dissolve in Aqueous Phase Measure C(initial) Saturate->Dissolve Shake Shake with Octanol (4 hrs, 25°C) Dissolve->Shake Analyze Measure Aqueous Phase C(equilibrium) Shake->Analyze Analyze->Result

Figure 2: Parallel experimental workflows for the determination of ionization constants and lipophilicity.

Implications for Drug Development[2][5][6][7][8][9]

Metabolic Blocking and Bioisosterism

The primary utility of halogenation, particularly fluorination, is metabolic blocking . In 5-FU, the C-F bond (116 kcal/mol) is too strong to be broken by thymidylate synthase. The enzyme attempts to methylate the 5-position but fails to abstract the fluorine "proton," leading to irreversible inhibition (suicide inhibition). This contrasts with 5-Iodouracil, where the weaker C-I bond allows for potential dehalogenation in vivo.

Halogen Bonding in Target Engagement

Recent crystallographic evidence suggests that heavier halogens (Cl, Br, I) can engage in halogen bonding with backbone carbonyls of target proteins. This interaction is highly directional (180° relative to the C-X bond) and can enhance potency by displacing active-site water molecules, a strategy not possible with the hydrogen atom or the non-polarizable fluorine.

References

  • Electronic Effects & Reactivity: Al-Sokanee, Z. N. (2006). Substitution Effects of Halogen on Electronic Structure Properties and Reactivity of Uracil. Journal of University of Thi-Qar. Link

  • pKa & Ionization: Markuszewski, M. et al. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. International Journal of Molecular Sciences. Link

  • Tautomerism: Palafox, M. A. et al. (2011). Tautomerism in 5-Bromouracil: Relationships with Other 5-Haloderivatives and Effect of the Microhydration. Spectroscopy Letters. Link

  • LogP & Solubility: Jouyban, A. et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Link

  • Halogen Bonding: Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Experimental Protocols: Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine represents a classic challenge in heteroaromatic functionalization: distinguishing the reactivity of the 2- and 5-positions of the pyrimidine ring.

This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the 2-bromo motif serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-isopropylamine moiety modulates solubility and lipophilicity.

The Core Challenge: Direct alkylation of 2-aminopyrimidine is non-selective. Furthermore, nucleophilic aromatic substitution (SnAr) strategies often fail because the 2-position is significantly more electrophilic than the 5-position. Attempting to install the isopropylamine early (e.g., on 2,5-dibromopyrimidine) would preferentially displace the 2-bromide, yielding the wrong regioisomer (2-isopropylamino-5-bromopyrimidine).

The Solution: We employ a linear, 4-step sequence that installs the nitrogen at position 5 via nitration, converts the position 2 amine to a bromide via a non-aqueous Sandmeyer reaction, and finally establishes the isopropylamine via reductive amination.

Retrosynthetic Analysis[1]

Retrosynthesis Target Target: 2-Bromo-N-isopropylpyrimidin-5-amine Inter1 Intermediate 3: 2-Bromo-5-aminopyrimidine Target->Inter1 Reductive Amination Inter2 Intermediate 2: 2-Bromo-5-nitropyrimidine Inter1->Inter2 Selective Reduction (Fe/AcOH) Inter3 Intermediate 1: 2-Amino-5-nitropyrimidine Inter2->Inter3 Non-Aqueous Sandmeyer Start Starting Material: 2-Aminopyrimidine Inter3->Start Nitration

Figure 1: Retrosynthetic breakdown prioritizing regiocontrol.

Detailed Experimental Protocols

Step 1: Nitration of 2-Aminopyrimidine

Objective: Install the nitrogen functionality at the 5-position.

  • Reagents: 2-Aminopyrimidine, H₂SO₄ (conc.), HNO₃ (fuming).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C2 directs the electrophile to the para-position (C5).

Protocol:

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with H₂SO₄ (60 mL) and cool to 0°C in an ice bath.

  • Addition: Slowly add 2-aminopyrimidine (10.0 g, 105 mmol) portion-wise. Caution: Exothermic. Ensure internal temperature remains <10°C.

  • Nitration: Dropwise add fuming HNO₃ (4.4 mL, 105 mmol) over 30 minutes, maintaining 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture over 300 g of crushed ice.

  • Isolation: Neutralize carefully with 50% NaOH or solid Na₂CO₃ to pH ~5–6. The yellow precipitate is filtered, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 50°C.

  • Yield: Expect ~85–90% of 2-amino-5-nitropyrimidine as a yellow solid.

Step 2: Non-Aqueous Sandmeyer Bromination

Objective: Convert the C2-amino group to a C2-bromo group. Critical Insight: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) often lead to hydrolysis at the 2-position, yielding 5-nitro-2-pyrimidinone. We use t-butyl nitrite (t-BuONO) and Copper(II) Bromide (CuBr₂) in acetonitrile to prevent this side reaction.

  • Reagents: 2-Amino-5-nitropyrimidine, t-BuONO, CuBr₂, MeCN.

Protocol:

  • Setup: Flame-dry a 250 mL RBF and purge with Nitrogen. Add CuBr₂ (7.8 g, 35 mmol, 1.2 eq) and anhydrous Acetonitrile (MeCN) (100 mL).

  • Activation: Add t-butyl nitrite (5.2 mL, 44 mmol, 1.5 eq) dropwise at RT. The solution will turn dark.

  • Addition: Add 2-amino-5-nitropyrimidine (4.1 g, 29 mmol) portion-wise over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 2 hours. Evolution of N₂ gas will be observed.[1]

  • Workup: Cool to RT. Quench with 10% HCl (50 mL) to decompose copper salts. Extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 10-30% EtOAc/Hexanes).

  • Yield: Expect ~60–70% of 2-bromo-5-nitropyrimidine .

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debrominating the C2 position. Critical Insight: Avoid catalytic hydrogenation (Pd/C, H₂), as this will rapidly cleave the C-Br bond (hydrogenolysis). Use Iron powder in Acetic Acid or SnCl₂ for chemoselectivity.

  • Reagents: 2-Bromo-5-nitropyrimidine, Iron powder (Fe), Acetic Acid (AcOH), EtOH.

Protocol:

  • Setup: In a 250 mL RBF, dissolve 2-bromo-5-nitropyrimidine (3.0 g, 14.7 mmol) in Ethanol (60 mL) and Acetic Acid (15 mL).

  • Reduction: Add Iron powder (4.1 g, 73.5 mmol, 5 eq) in one portion.

  • Reaction: Heat to reflux (80°C) for 2 hours. Monitor by LCMS (Mass shift: 204 -> 174).

  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated NaHCO₃ until bubbling ceases.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate. The product, 2-bromo-5-aminopyrimidine , is often pure enough for the next step.

  • Yield: Expect ~80–90%.

Step 4: Reductive Amination

Objective: Install the isopropyl group on the 5-amine.

  • Reagents: 2-Bromo-5-aminopyrimidine, Acetone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

Protocol:

  • Imine Formation: In a 100 mL vial, dissolve 2-bromo-5-aminopyrimidine (2.0 g, 11.5 mmol) in DCE (40 mL). Add Acetone (2.5 mL, 34 mmol, 3 eq) and Acetic Acid (0.6 mL, 1 eq). Stir at RT for 30 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (3.6 g, 17 mmol, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

    • Note: If reaction is sluggish, add another 1 eq of Acetone and 0.5 eq of STAB.

  • Quench: Add saturated NaHCO₃ (20 mL) and stir vigorously for 15 minutes.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics (MgSO₄), concentrate, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

  • Final Product: 2-Bromo-N-isopropylpyrimidin-5-amine .

Workflow Visualization

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Reductive Amination S1 2-Aminopyrimidine + HNO3 / H2SO4 S2 2-Amino-5-nitropyrimidine + t-BuONO / CuBr2 S1->S2 85% Yield S3 2-Bromo-5-nitropyrimidine + Fe / AcOH S2->S3 65% Yield S4 2-Bromo-5-aminopyrimidine + Acetone / NaBH(OAc)3 S3->S4 85% Yield Final FINAL PRODUCT: 2-Bromo-N-isopropylpyrimidin-5-amine S4->Final 75% Yield

Figure 2: Step-by-step reaction workflow with expected yields.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 2 Color Reaction turns from yellow to dark green/black (Cu salts).If no color change, check t-BuONO quality (it degrades with moisture).
Step 3 Selectivity LCMS shows Mass 126 (Debrominated product).Reaction too vigorous or traces of Pd present. Switch to SnCl₂/EtOH at 70°C.
Step 4 Conversion Starting material remains.Imine formation is the rate-limiting step. Add molecular sieves (4Å) to remove water.
Final Purity 1H NMR (DMSO-d6).Look for isopropyl methyl doublet (~1.2 ppm) and methine septet (~3.5 ppm).

References

  • Nitration of Aminopyrimidines

    • Boon, W. R.; Jones, W. G. M. "Derivatives of Pyrimidine."[2] Journal of the Chemical Society, 1951 , 591-596.

  • Non-Aqueous Sandmeyer (Doyle Method)

    • Doyle, M. P.; Siegfried, B.; Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977 , 42(14), 2426–2431.

  • Selective Reduction of Nitro Groups

    • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984 , 25(8), 839-842.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.

Sources

Application Note: Protocol for Suzuki Coupling with 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) as the electrophilic partner.

The Challenge: This substrate presents a "chemical paradox" that leads to common experimental failures:

  • Deactivated Electrophile: The electron-donating isopropylamine group at the C5 position pushes electron density into the pyrimidine ring, stabilizing the C2-Br bond and significantly retarding the rate of oxidative addition compared to naked 2-bromopyrimidines.

  • Catalyst Poisoning: The substrate contains three potential coordination sites for Palladium (two pyrimidine nitrogens and one secondary amine), which can sequester the catalyst into inactive off-cycle species.

  • Hydrolytic Instability: Despite the electronic deactivation, the C2 position remains susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions, leading to the formation of the unreactive 2-pyrimidinone byproduct if the coupling is too slow.
    

The Solution: This protocol utilizes sterically demanding, electron-rich phosphine ligands (Buchwald-type) to prevent catalyst poisoning and accelerate oxidative addition, coupled with a mild phosphate base system to suppress hydrolytic side reactions.

Strategic Analysis & Mechanism

Substrate Properties[1]
  • Chemical Name: 2-Bromo-N-isopropylpyrimidin-5-amine[1][2]

  • Molecular Weight: 216.08 g/mol [2]

  • Electronic Character: Electron-rich pyrimidine (due to C5-EDG).

  • Primary Failure Mode: Hydrolysis of C-Br to C-OH (via

    
    ) competing with slow Oxidative Addition.
    
Mechanistic Pathway & Ligand Selection

To overcome the deactivation from the C5-amine, we require a ligand that creates a highly electron-rich Pd(0) species (


) to facilitate oxidative addition into the strong C-Br bond. Simultaneously, the ligand must be bulky enough to prevent the formation of stable 

complexes where the substrate acts as a ligand rather than a reactant.

Recommended Catalyst Systems:

  • Primary System (High Performance): XPhos Pd G2 (or G3/G4). The XPhos ligand provides the necessary steric bulk and electron density. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Secondary System (Cost-Effective): Pd(dppf)Cl₂·DCM . The large bite angle of dppf enforces a geometry that favors reductive elimination and resists poisoning, though it is slower than XPhos for this specific substrate.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate Poison Catalyst Poisoning (N-Coordination) ActivePd->Poison Free Amine Binding PdII_Ar Pd(II)-Ar-Br Intermediate OxAdd->PdII_Ar Hydrolysis Side Reaction: Hydrolysis (SNAr) OxAdd->Hydrolysis Slow Reaction + OH- TransMet Transmetallation (Boronate + Base) PdII_Ar->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic Cycle highlighting the competition between the productive pathway (Green) and failure modes (Red).

Detailed Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring high yields.

Reagents:

Component Equiv. Role
2-Bromo-N-isopropylpyrimidin-5-amine 1.0 Electrophile
Aryl/Heteroaryl Boronic Acid 1.2 - 1.5 Nucleophile
XPhos Pd G2 0.02 - 0.05 (2-5 mol%) Catalyst

| Potassium Phosphate (


)  | 2.0 - 3.0 | Base (Mild) |
| THF : Water (4:1)  | 0.2 M | Solvent System |

Procedure:

  • Setup: Charge a reaction vial or round-bottom flask with the pyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add the THF/Water mixture. Note: If the boronic acid is prone to protodeboronation, increase the boronic acid equivalents to 1.5.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes (or use 3 freeze-pump-thaw cycles). Oxygen removal is critical to protect the electron-rich phosphine.

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%) quickly under a positive stream of inert gas. Cap the vessel immediately.

  • Reaction: Heat the mixture to 60-80°C for 2–12 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+H = 216/218).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Robust/Cost-Effective Protocol

Best for: Simple aryl boronic acids and initial screening.

Reagents:

Component Equiv. Role
Substrate 1.0 Electrophile
Boronic Acid 1.5 Nucleophile
Pd(dppf)Cl₂·DCM 0.05 (5 mol%) Catalyst

| Sodium Carbonate (


)  | 2.0 | Base |
| 1,4-Dioxane : Water (4:1)  | 0.2 M | Solvent System |

Procedure:

  • Follow the setup as in Method A.

  • Heat the reaction to 90-100°C . Note: Higher temperature is required for Pd(dppf)Cl₂ compared to XPhos.

  • Run time is typically 4–16 hours.

Troubleshooting & Optimization Guide

The following table summarizes common issues and their chemical causality.

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G2 . Increase temperature to 100°C. Ensure strict oxygen-free conditions.
Hydrolysis Product (M-Br

M-OH)

side reaction due to strong base or slow coupling.
Switch base from Carbonate to Phosphate (

)
. Lower water ratio (e.g., 10:1 Dioxane:H2O).
Protodeboronation (Boronic acid loss) Unstable boronic acid.Use Boronic Ester (Pinacol) instead of acid. Add base slowly or use anhydrous conditions (Cs2CO3/Toluene).
Homocoupling of Boronic Acid Oxidation of Pd(II) to Pd(IV) or presence of

.
Improve degassing (sparging). Reduce catalyst loading slightly.
Workflow Diagram

Workflow Step1 1. Charge Solids (SM, Boronic Acid, Base) Step2 2. Degas Solvent (N2 Sparge 10 min) Step1->Step2 Step3 3. Add Catalyst (XPhos Pd G2) Step2->Step3 Step4 4. Heat (80°C, 4-12h) Step3->Step4 Step5 5. Workup (EtOAc/Water ext) Step4->Step5

Figure 2: Standard experimental workflow.

Safety & Handling

  • 2-Bromo-N-isopropylpyrimidin-5-amine: Treat as a potential skin sensitizer and irritant. Wear gloves and eye protection.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams. Use scavengers (e.g., SiliaMetS® Thiol) if the product is for biological testing to remove residual Pd (<10 ppm).

  • Pressure: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids and Esters"
    • Source:Chemical Reviews, 2015.
    • Context: General reactivity of pyrimidines.
  • Buchwald Precatalysts (XPhos Pd G2)

    • Title: "Formation of C–C Bonds via Palladium-Catalyzed Reactions"[3][4]

    • Source:Accounts of Chemical Research, 2008.
    • Context: Rationale for using bulky, electron-rich ligands for deactivated substrates.[5]

  • Synthesis of 2-Amino-5-bromopyrimidines (Analogous Chemistry)

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones"
    • Source:Antiviral Chemistry & Chemotherapy, 2013.
    • Context: Stability and reactivity of the 2-amino-5-bromo scaffold (inverse of current substrate, illustr
  • Catalyst Poisoning by Amines

    • Title: "Efficient Pd-Catalyzed Amin
    • Source:Organic Letters, 2005.
    • Context: Discusses 2-bromopyrimidine as a c

Sources

Application Note: Strategic Utilization of 2-Bromo-N-isopropylpyrimidin-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of potent and selective kinase inhibitors frequently relies on "privileged scaffolds" that can effectively engage the ATP-binding pocket. Among these, the 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Palbociclib, Ceritinib).

This Application Note details the strategic use of 2-Bromo-N-isopropylpyrimidin-5-amine (CAS 1446412-62-9) as a high-value building block. Unlike generic pyrimidines, this intermediate offers a pre-installed isopropylamine moiety at the C5 position , a critical vector for tuning physicochemical properties (logP, solubility) and targeting the solvent-front region of kinase domains.

We provide a validated protocol for Suzuki-Miyaura Cross-Coupling , demonstrating how to leverage the C2-bromide as an electrophilic handle to construct bi-heteroaryl kinase cores with high efficiency.

Chemical Profile & Strategic Value

Molecule Identification
PropertySpecification
Chemical Name 2-Bromo-N-isopropylpyrimidin-5-amine
CAS Number 1446412-62-9
Molecular Formula C₇H₁₀BrN₃
Molecular Weight 216.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structure-Activity Relationship (SAR) Logic

In the context of kinase inhibition, the substitution pattern of this intermediate is designed for specific interactions:

  • C2-Bromine (Electrophile): Serves as the "exit vector" for coupling to the hinge-binding motif (e.g., an indazole, pyridine, or aminopyrazole). The C2 position typically orients the molecule toward the hinge region of the kinase.

  • C5-Isopropylamine (Solvent Front/Hydrophobic Pocket):

    • Steric Bulk: The isopropyl group fills hydrophobic sub-pockets (e.g., the ribose-binding pocket or specific back-cleft regions), potentially improving selectivity against off-target kinases.

    • Solubility: The secondary amine can function as a hydrogen bond donor/acceptor, while the isopropyl group modulates lipophilicity (logD), improving cell permeability compared to primary amines.

Visualizing the Synthetic Strategy

The following diagram illustrates the retrosynthetic logic and the role of 2-Bromo-N-isopropylpyrimidin-5-amine in constructing a Model Kinase Inhibitor (MKI).

G cluster_SAR SAR Implications Intermediate 2-Bromo-N-isopropylpyrimidin-5-amine (The Building Block) Product Bi-Aryl Kinase Inhibitor Core (Target Scaffold) Intermediate->Product Suzuki Coupling (C-C Bond Formation) CouplingPartner Aryl Boronic Acid / Ester (Hinge Binder) CouplingPartner->Product Reacts with C2-Br Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Catalysis SAR_C2 C2 Position: Hinge Interaction Product->SAR_C2 SAR_C5 C5 Position: Solvent Front / Selectivity Product->SAR_C5

Figure 1: Retrosynthetic workflow showing the assembly of a kinase inhibitor core using the 2-bromo intermediate via Suzuki coupling.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-Bromo-N-isopropylpyrimidin-5-amine with a model aryl boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) to generate a bi-aryl scaffold typical of CDK or JAK inhibitors.

Reagents & Materials
  • Substrate: 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Charge a microwave vial or a round-bottom flask with 2-Bromo-N-isopropylpyrimidin-5-amine (216 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2 mmol).

    • Add the Pd catalyst Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

    • Critical Step: Cap the vial and purge with Argon for 5 minutes to remove oxygen, which can poison the catalyst and promote homocoupling.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL) via syringe through the septum.

    • Note: The biphasic system (organic/aqueous) is crucial for the solubility of the inorganic base and the catalytic cycle efficiency.

  • Reaction:

    • Thermal Heating: Heat the mixture to 90°C in an oil bath for 4–16 hours. Monitor by LC-MS.

    • Microwave Heating (Alternative): Irradiate at 110°C for 30–60 minutes. This often results in cleaner profiles for pyrimidine couplings.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer twice with EtOAc.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM). The amine functionality makes the product polar; adding 1% Triethylamine or Ammonia to the eluent can improve peak shape.

Expected Results & Troubleshooting
ObservationPossible CauseSolution
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing; try Pd(PPh₃)₄ or XPhos Pd G2.
Hydrolysis of Bromide Reaction temperature too highLower temperature to 80°C; ensure pH is not >11.
Protodebromination Solvent impurityUse anhydrous, high-purity dioxane; check boronic acid quality.

Alternative Application: Nucleophilic Aromatic Substitution (SₙAr)

While Suzuki coupling is preferred for C-C bond formation, the C2-position of the pyrimidine is also susceptible to nucleophilic attack by amines, albeit less reactive than the corresponding 2-chloro or 2-fluoro derivatives.

Protocol Summary: To couple a secondary amine (e.g., morpholine) to the C2 position:

  • Dissolve 2-Bromo-N-isopropylpyrimidin-5-amine in NMP or DMSO .

  • Add excess amine (2-3 equiv) and a base like DIPEA (3 equiv).

  • Heat to 120–140°C (microwave preferred).

  • Note: This pathway is typically used when the C2-substituent is the solubilizing tail, and the C5-position is the attachment point to the core scaffold (reverse architecture).

References

  • Structure-Activity Relationships in Kinase Inhibitors

    • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link

  • Suzuki-Miyaura Coupling on Pyrimidines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Aminopyrimidine Scaffolds in Drug Discovery

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.[1][2] Link

  • Chemical Vendor Data (CAS Verification)

    • BLD Pharm / PubChem Entry for CAS 1446412-62-9.Link

Sources

Application Notes & Protocols: Strategic Use of 2-Bromo-N-isopropylpyrimidin-5-amine in the Synthesis of Pyrimidine-Based Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Core and the Strategic Role of 2-Bromo-N-isopropylpyrimidin-5-amine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer and antiviral drugs.[1][2][3] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The development of novel pyrimidine-based drugs often hinges on the efficient and versatile synthesis of diversely substituted pyrimidine cores.[2]

This document provides a detailed guide to the application of a key, albeit specialized, intermediate: 2-Bromo-N-isopropylpyrimidin-5-amine . This trifunctional building block offers medicinal chemists a powerful tool for generating complex molecular architectures. The strategic placement of the bromine atom at the 2-position, an amino group at the 5-position, and an isopropyl substituent on the amino group allows for a series of selective and high-yield transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4][5] The secondary amine at the 5-position provides a site for further functionalization or can act as a crucial pharmacophoric element.

These application notes will detail the synthesis of this key intermediate and its subsequent elaboration into advanced drug-like scaffolds, with a particular focus on the synthesis of inhibitors targeting oncogenic KRAS, a key target in cancer therapy.[6][7][8][9]

Part 1: Synthesis of the Key Intermediate: 2-Bromo-N-isopropylpyrimidin-5-amine

While 2-Bromo-N-isopropylpyrimidin-5-amine may not be readily commercially available, its synthesis can be achieved through a straightforward, two-step process starting from the more common 2-amino-5-bromopyrimidine.

Workflow for the Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

A 2-Amino-5-bromopyrimidine B Acetone, NaBH(OAc)₃ (Reductive Amination) A->B Step 1 C 2-Bromo-N-isopropylpyrimidin-5-amine B->C

Caption: Synthetic workflow for 2-Bromo-N-isopropylpyrimidin-5-amine.

Protocol 1: Reductive Amination for the Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

This protocol describes the synthesis of the title compound from 2-amino-5-bromopyrimidine and acetone via reductive amination.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in dichloromethane, add acetone (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 2-Bromo-N-isopropylpyrimidin-5-amine.

Expected Outcome: This procedure should provide the desired product in good to excellent yield (typically 70-90%) as a solid.

Part 2: Application in the Synthesis of Pyrimidine-Based Drug Scaffolds

The 2-bromo moiety of 2-Bromo-N-isopropylpyrimidin-5-amine is primed for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[10][11]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[5][12][13] This reaction is instrumental in building biaryl scaffolds, which are common motifs in kinase inhibitors.[14]

Workflow for Suzuki-Miyaura Coupling

A 2-Bromo-N-isopropylpyrimidin-5-amine B Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base, Solvent A->B Suzuki-Miyaura Coupling C 2-(Aryl/Heteroaryl)-N-isopropylpyrimidin-5-amine B->C

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-N-isopropylpyrimidin-5-amine with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • S-Phos (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(OAc)₂ (0.05 eq) and S-Phos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-N-isopropylpyrimidin-5-amine85
24-Fluorophenylboronic acid2-(4-Fluorophenyl)-N-isopropylpyrimidin-5-amine88
3Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-N-isopropylpyrimidin-5-amine75

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of diaminopyrimidine derivatives.[10][11][15] This is particularly relevant for creating molecules that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Workflow for Buchwald-Hartwig Amination

A 2-Bromo-N-isopropylpyrimidin-5-amine B Primary/Secondary Amine Pd Catalyst, Ligand, Base, Solvent A->B Buchwald-Hartwig Amination C N2-Substituted-N5-isopropylpyrimidine-2,5-diamine B->C

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-N-isopropylpyrimidin-5-amine

This protocol provides a general method for the Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, sealable reaction tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours, monitoring by LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Part 3: Application in KRAS Inhibitor Synthesis

Mutations in the KRAS gene are prevalent in many aggressive cancers, making KRAS a high-priority therapeutic target.[6][9] Several pyrimidine-based molecules have been developed as KRAS inhibitors, particularly targeting the G12D and G12C mutations.[6][7][16] The scaffolds derived from 2-Bromo-N-isopropylpyrimidin-5-amine are well-suited for elaboration into potent KRAS inhibitors.

Exemplary KRAS G12D Inhibitor Scaffold Synthesis

The following scheme illustrates how the products from the Suzuki-Miyaura and Buchwald-Hartwig reactions can be envisioned as key fragments in the assembly of a complex KRAS G12D inhibitor.

cluster_0 Scaffold Assembly A 2-(Aryl)-N-isopropylpyrimidin-5-amine (from Protocol 2) B Further Functionalization (e.g., Acylation, Alkylation) A->B C Advanced Intermediate B->C D Coupling with second fragment C->D E KRAS G12D Inhibitor Scaffold D->E

Caption: Conceptual pathway to a KRAS G12D inhibitor scaffold.

Conclusion

2-Bromo-N-isopropylpyrimidin-5-amine is a highly valuable, albeit specialized, building block for the synthesis of pyrimidine-based drugs. Its strategic functionalization allows for the efficient and modular construction of complex molecular architectures through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and applications detailed herein provide a solid foundation for researchers and drug development professionals to leverage this versatile intermediate in the discovery of novel therapeutics, particularly in the challenging area of oncology.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI.
  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (2024). PMC.
  • Design, Synthesis and Biological Evaluation of Pan-Kras Inhibitors Derived from Pyrazolo[3,4-D]Pyrimidine. (2025). SSRN.
  • 2-Amino-5-bromopyrimidine. Chem-Impex.
  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Medicinal Chemistry Letters.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimiz
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • 5-Bromo-2-aminopyrimidine. SCBT.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Note: Large-Scale Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical "linchpin" intermediate in the development of CDK and tyrosine kinase inhibitors. Unlike standard alkylation methods which suffer from over-alkylation and elimination byproducts, this guide utilizes a thermodynamically controlled Reductive Amination strategy. We provide a kilogram-ready workflow using 2-Bromo-5-aminopyrimidine and acetone , mediated by Sodium Triacetoxyborohydride (STAB). The protocol emphasizes impurity control, specifically minimizing the bis-isopropyl byproduct and maximizing the recovery of the unreacted starting material.

Introduction & Retrosynthetic Strategy

The pyrimidine scaffold is ubiquitous in medicinal chemistry. The 2-bromo-5-amino substitution pattern is particularly valuable: it offers a nucleophilic handle at C5 (amine) for immediate functionalization and an electrophilic handle at C2 (bromide) for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Challenge

Direct alkylation of 2-bromo-5-aminopyrimidine with isopropyl halides is operationally difficult on a large scale due to:

  • Competitive Elimination: Isopropyl halides easily undergo E2 elimination to propene under the basic conditions required for alkylation.

  • Poly-alkylation: Controlling mono- vs. bis-alkylation is difficult, leading to yield losses.

  • Nucleophilicity: The C5-amine is moderately nucleophilic (resembling an electron-deficient aniline), requiring activation or forcing conditions that degrade the sensitive C2-bromide.

The Solution: Reductive Amination

We employ a reductive amination approach.[1][2][3][4][5][6][7] This method proceeds via a reversible imine formation followed by an irreversible hydride reduction. The steric bulk of the isopropyl group, combined with the mild reducing power of Sodium Triacetoxyborohydride (STAB), naturally suppresses over-alkylation.

Reaction Scheme

The synthesis proceeds in a single pot (or telescoping steps) using 2-Bromo-5-aminopyrimidine (1) and Acetone (2) to yield the target (3) .

ReactionScheme SM 2-Bromo-5-aminopyrimidine (C4H4BrN3) Imine Intermediate Imine (Transient) SM->Imine AcOH, DCM RT, 1h Acetone Acetone (Excess) Acetone->Imine Product 2-Bromo-N-isopropylpyrimidin-5-amine (Target) Imine->Product NaBH(OAc)3 0°C to RT, 4-16h Bis Bis-isopropyl Impurity (<2%) Imine->Bis Over-reaction

Figure 1: Reaction pathway for the reductive amination of 2-bromo-5-aminopyrimidine.

Experimental Protocol (Scalable to 1 kg)

Safety Warning: This procedure involves halogenated solvents and hydride reducing agents which evolve hydrogen gas. Conduct all operations in a well-ventilated fume hood. 2-Bromo-5-aminopyrimidine is a potential skin sensitizer.

Materials & Equipment
ReagentEquiv.[1][8][9]RoleGrade
2-Bromo-5-aminopyrimidine 1.0SM>98%
Acetone 5.0 - 10.0Reagent/SolventACS Reagent, Dry
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Reducing Agent95%+
Acetic Acid (AcOH) 2.0 - 3.0CatalystGlacial
Dichloromethane (DCM) 10-15 VSolventAnhydrous
1N NaOH ExcessQuenchAqueous

Equipment:

  • Jacketted Glass Reactor (10L - 50L) with overhead stirring.

  • Internal Temperature Probe.

  • Addition Funnel (for AcOH and STAB slurry if applicable).

  • HPLC for IPC (In-Process Control).

Step-by-Step Procedure
Phase 1: Imine Formation[1]
  • Charge Reactor: Load 2-Bromo-5-aminopyrimidine (1.0 wt) into the reactor.

  • Solvation: Add DCM (10 vol) and stir at 20-25°C until a suspension or partial solution is achieved.

  • Activation: Add Acetone (5.0 equiv) followed by Acetic Acid (2.0 equiv).

    • Note: The addition of AcOH is exothermic. Control temp < 30°C.

    • Mechanism:[2][5][10] Acid catalysis is required to activate the ketone and facilitate proton transfer from the weakly nucleophilic amine.

  • Equilibration: Stir the mixture at 20-25°C for 1–2 hours.

    • Checkpoint: The solution often turns clear or changes color (yellow/orange) as the imine forms.

Phase 2: Reduction[1]
  • Cooling: Cool the reactor contents to 0–5°C .

  • Reagent Addition: Add STAB (1.5 equiv) portion-wise over 30–60 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C. Rapid addition causes uncontrollable H2 evolution and potential exotherms that degrade the C2-bromide.

  • Reaction: Allow the mixture to warm naturally to 20–25°C and stir for 12–16 hours.

  • IPC (HPLC): Sample the reaction.

    • Target: < 2.0% unreacted amine.

    • Correction: If SM > 2%, add additional Acetone (2 eq) and STAB (0.5 eq) and stir for 4 hours.

Phase 3: Work-up & Purification[11]
  • Quench: Cool to 0°C. Slowly add 1N NaOH (approx. 10 vol) to adjust pH to >10.

    • Caution: Vigorous gas evolution (H2) will occur initially.

  • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 5 vol).

  • Washing: Wash combined organics with Brine (5 vol). Dry over Na2SO4 or MgSO4.[7]

  • Concentration: Distill off DCM under reduced pressure (keep bath < 40°C) to obtain a crude oil/solid.

  • Crystallization (Preferred for Scale):

    • Dissolve crude in minimal hot Ethyl Acetate .

    • Slowly add n-Heptane until turbidity is observed.

    • Cool gradually to 0°C. Collect solids by filtration.

    • Yield: Typical isolated yield is 75–85%.

Process Logic & Critical Parameters

Why STAB over NaBH3CN?

While Sodium Cyanoborohydride (NaBH3CN) is effective, it generates toxic cyanide byproducts, creating significant waste disposal costs on a kilogram scale. Sodium Triacetoxyborohydride (STAB) is the superior choice for scale-up: it is less toxic, easier to handle, and selectively reduces the imine over the ketone (acetone) without requiring strict pH control [1, 2].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor imine formation due to weak nucleophilicity.Add Ti(OiPr)4 (1.0 eq) during Phase 1. Titanium acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction [3].
Bis-alkylation Product High local concentration of acetone/reductant or high temp.Ensure strict temperature control (<5°C) during STAB addition. Verify stoichiometry.
Debromination (Des-bromo) Over-reduction (rare with STAB).Ensure Pd/C or other hydrogenation catalysts are NOT present in the reactor lines. STAB is generally chemoselective and will not touch the aryl bromide.

Analytical Specifications

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: SM (~4.5 min), Product (~7.2 min), Bis-alkyl (~9.0 min).

NMR Characterization (Simulated)
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.25 (s, 2H, Pyrimidine H4/H6) – Singlet confirms symmetry of the ring protons.

    • δ 6.10 (d, 1H, NH) – Doublet due to coupling with isopropyl CH.

    • δ 3.55 (m, 1H, Isopropyl CH) – Septet.

    • δ 1.15 (d, 6H, Isopropyl CH3) – Doublet.

Process Flow Diagram

ProcessFlow Start START: Reactor Setup Clean & Dry Charge Charge 2-Br-5-NH2-Pyr DCM (10V) Start->Charge ImineForm Add Acetone (5eq) + AcOH (2eq) Stir 20°C, 2h Charge->ImineForm Cool Cool to 0-5°C ImineForm->Cool Reduct Add NaBH(OAc)3 (1.5eq) Controlled Addition Cool->Reduct Warm Warm to 20°C Stir 12h Reduct->Warm IPC IPC: HPLC Check SM < 2%? Warm->IPC IPC->ImineForm No (Add more reagents) Quench Quench: 1N NaOH pH > 10 IPC->Quench Yes Workup Phase Cut -> Wash Brine Dry -> Concentrate Quench->Workup Cryst Crystallization EtOAc / Heptane Workup->Cryst End FINAL PRODUCT Dry & Package Cryst->End

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Common Organic Chemistry. (2023). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]". Common Organic Chemistry Protocols. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride". Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • ChemScene. (2023). "Product Data: 2-Bromo-5-pyrimidinamine (CAS 56621-91-1)".[9][12] ChemScene Chemical Supplier. Link

Sources

Analytical methods for the purification of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification and analytical characterization of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors. Due to the presence of both a basic secondary amine and a labile bromine atom, this molecule presents specific challenges: silica gel tailing, potential de-halogenation, and regioisomeric impurities.

This protocol departs from standard "cookbook" methods by integrating acid-base chemistry with modified flash chromatography to achieve >98% purity. It includes a validated LC-MS compatible analytical method for quality control.

Physicochemical Profile & Separation Logic

To purify this molecule, one must understand its behavior in solution.

PropertyValue (Est.)Implication for Purification
Structure Pyrimidine core, 2-Br, 5-NH-iPrAmphoteric character; UV active (254 nm).
Basicity (pKa) ~3.5 - 4.5 (Conjugate Acid)Weakly basic. Requires pH < 2.0 to fully protonate for aqueous extraction.
LogP ~1.5 - 2.0Moderately lipophilic. Retains well on C18; elutes mid-range in Normal Phase.
Stability Labile C-Br bondAvoid strong organolithiums or high temps (>100°C) which may cause debromination.
Silica Interaction HighThe secondary amine H-bonds with acidic silanols, causing severe peak tailing.

The Core Challenge: The secondary amine moiety interacts strongly with the acidic silanol groups (


) on standard silica cartridges. Without intervention, this results in broad, tailing peaks and poor resolution from impurities.

Analytical Method Development (QC)

Before purification, a reliable method to visualize the compound and its impurities is required.[1]

Protocol A: RP-HPLC/MS (Quality Control)

Rationale: A Formic Acid modifier is chosen over Phosphate buffers to allow for direct Mass Spectrometry (MS) compatibility, essential for confirming the bromine isotope pattern.

  • Instrument: UPLC or HPLC system with PDA and SQD (Single Quadrupole Detector).

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Detection: UV at 254 nm (primary) and 220 nm. MS (ESI+).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Injection hold
6.0 95 Linear Gradient
7.0 95 Wash

| 7.1 | 5 | Re-equilibration |

Data Interpretation (Self-Validation):

  • Retention Time: Expect elution at ~3.5–4.5 min.

  • Isotope Pattern: In MS mode, look for the signature 1:1 ratio of peaks at

    
     and 
    
    
    
    (characteristic of
    
    
    and
    
    
    ). Absence of this pattern indicates de-halogenation.

Preparative Purification Strategy

This workflow utilizes a "Chemical Clean" (Extraction) followed by a "Physical Clean" (Chromatography).

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Containing 2-Bromo-N-isopropylpyrimidin-5-amine) Workup Phase 1: Acid-Base Extraction (Removal of non-basic impurities) Crude->Workup Dissolve in EtOAc Check Purity Check (HPLC) Workup->Check Evaporate Organic Flash Phase 2: Flash Chromatography (DCM:MeOH + 1% TEA) Check->Flash Purity < 95% Final Pure Product (>98% HPLC, 1H-NMR) Check->Final Purity > 98% Recryst Phase 3: Recrystallization (IPA/Heptane) - Optional Flash->Recryst High Purity req. Flash->Final Recryst->Final

Figure 1: Purification logic flow. The Acid-Base extraction serves as a bulk cleanup filter before the precision of chromatography.

Phase 1: Acid-Base Workup (The Chemical Filter)

Rationale: This step exploits the basicity of the amine to separate it from neutral precursors (e.g., unreacted bromides) or non-basic byproducts.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl .

    • Mechanism:[2] The amine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the EtOAc.
      
  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or Saturated

    
     until pH reaches ~9–10.
    
    • Validation: Use pH paper.[3] The solution should turn cloudy as the free base precipitates or oils out.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Phase 2: Flash Chromatography (The Physical Filter)

Rationale: Standard silica allows amines to "streak." We utilize Triethylamine (TEA) as a competitive inhibitor. TEA binds to the silica's acidic sites, allowing the target amine to elute as a sharp band.

Protocol:

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).[4]

  • Modifier: Add 1% Triethylamine (TEA) to both solvent bottles.

    • Note: Alternatively, use 1%

      
      , but TEA is more miscible in DCM.
      
  • Loading: Dissolve sample in minimal DCM. If solubility is poor, use "Dry Loading" (adsorb onto silica).[3]

Gradient Profile:

Column Volume (CV) % B (MeOH/TEA) Description
0–2 0% Elute non-polar grease

| 2–10 | 0%


 5% | Slow ramp (Target elution) |
| 10–15 | 5% 

10% | Flush polar impurities |

Expert Tip: If using TEA, the isolated product will contain traces of TEA salts. These must be removed by drying under high vacuum for >12 hours or by a final rapid wash with water if the product is solid.

Troubleshooting & Impurity Profile

ObservationProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease TEA modifier to 2%; Switch to Amine-functionalized silica cartridge.
Split Peaks Rotamers or Column OverloadCheck NMR (rotamers coalesce at high temp); reduce loading mass.
Mass M+16 observed Oxidation (N-oxide)Avoid vigorous stirring in air; use inert atmosphere (

).
Loss of Bromine Pattern Hydrolysis to -OHCheck pH of workup. Do not heat acidic solutions for extended periods.
Analytical Decision Tree

AnalyticalDecision Start HPLC Peak Shape Check Tailing Severe Tailing? Start->Tailing Modifier Add 0.1% Formic Acid or NH4OH to Mobile Phase Tailing->Modifier Yes Split Split Peak? Tailing->Split No Modifier->Start Retest MS Check MS Spectra Split->MS Yes (Is it impurity?)

Figure 2: Troubleshooting logic for method development.

References

  • PubChem. (2025).[5][6] Compound Summary for CID 231310, 2-Amino-5-bromopyrimidine. National Library of Medicine (US). Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

Sources

Application Note: 2-Bromo-N-isopropylpyrimidin-5-amine as a Versatile Intermediate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) is a highly functionalized, bi-functional pyrimidine building block utilized extensively in pharmaceutical manufacturing. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently designed to mimic the adenine ring of ATP to competitively bind the kinase hinge region[1]. This specific intermediate offers orthogonal reactivity: a highly electrophilic C2 position primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a C5-isopropylamino group that provides critical hinge-binding interactions and tunable lipophilicity in the ATP-binding pocket of protein kinases.

This application note provides drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols for integrating this intermediate into active pharmaceutical ingredient (API) workflows.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, selecting the correct intermediate is about balancing reactivity with late-stage functionalization needs. The structural logic behind choosing 2-Bromo-N-isopropylpyrimidin-5-amine is rooted in two primary domains:

  • Causality of the 2-Bromo Position (Electrophilicity): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring exert a strong electron-withdrawing inductive effect, rendering the C2 position highly electrophilic. While 2-chloropyrimidines are common, the 2-bromo derivative is specifically chosen for its superior leaving group ability and lower bond dissociation energy. This facilitates faster oxidative addition by Palladium(0) species during Buchwald-Hartwig aminations, allowing the reaction to proceed at lower temperatures (e.g., 85 °C vs. 110 °C) and minimizing the thermal degradation of sensitive substrates[2].

  • Causality of the 5-Isopropylamino Group (Pharmacophore Tuning): The N-isopropyl group serves a dual purpose in kinase inhibitor design. Sterically, the branched aliphatic chain restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that fits snugly into the solvent-exposed channel of the kinase ATP-binding site. Electronically, the secondary amine retains a hydrogen bond donor (N-H), which is critical for interacting with the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2 or analogous residues in EPHA2/GAK)[3].

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity pharmaceutical manufacturing.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination at C2

Objective: Coupling of 2-Bromo-N-isopropylpyrimidin-5-amine with an aryl amine to form an N2-aryl pyrimidine core.

  • Preparation: In a rigorously oven-dried Schlenk flask under an argon atmosphere, charge 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv, 10 mmol), the target aryl amine (1.1 equiv, 11 mmol), and sodium tert-butoxide (t-BuONa) (1.5 equiv, 15 mmol).

    • Causality: A strong base is required to deprotonate the coordinated amine. If the aryl amine contains base-sensitive functional groups (e.g., esters), substitute t-BuONa with the milder Cs₂CO₃.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and BrettPhos ligand (0.04 equiv, 4 mol%).

    • Causality: BrettPhos is explicitly chosen over first-generation ligands (like BINAP) because its electron-rich dialkyl phosphine moiety accelerates the oxidative addition into the C-Br bond, while its immense steric bulk facilitates rapid reductive elimination, preventing the formation of catalytically inactive bis-amine palladium complexes[2].

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (50 mL). Stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution must transition from dark purple (Pd₂(dba)₃) to a deep red/orange, visually confirming the formation of the active L-Pd(0) complex.

  • Reaction: Heat the mixture to 85 °C for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the starting bromide peak (m/z 216/218) is <1% by UV area.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Catalyst-free coupling with aliphatic amines (e.g., morpholine, piperazine derivatives).

  • Preparation: In a sealed pressure tube, combine 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv, 5 mmol) and the aliphatic amine (3.0 equiv, 15 mmol).

  • Solvent & Base: Add N-methyl-2-pyrrolidone (NMP) (10 mL) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 10 mmol).

    • Causality: NMP is chosen over DMF due to its superior thermal stability at 110 °C and its ability to stabilize the polar Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism. DIPEA acts as a non-nucleophilic acid scavenger to sponge the hydrobromic acid byproduct, preventing the deactivation of the incoming nucleophile.

  • Reaction: Heat to 110 °C for 12 hours.

    • Validation Checkpoint: TLC (DCM/MeOH 9:1) should confirm the disappearance of the starting material (Rf ~0.6) and the appearance of a highly polar product spot (Rf ~0.3).

  • Isolation: Pour the cooled mixture into ice water (50 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for the Buchwald-Hartwig amination (Protocol 1), demonstrating how catalyst and ligand selection directly impacts API yield.

EntryCatalystLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene1004538
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane1007265
3 Pd₂(dba)₃ BrettPhos t-BuONa Dioxane 85 >99 92
4Pd₂(dba)₃BrettPhost-BuONaToluene858881

Note: Entry 3 represents the optimal self-validating system. The combination of BrettPhos and t-BuONa in Dioxane maximizes oxidative addition and reductive elimination rates while entirely suppressing off-target debromination.

Mandatory Visualizations

Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of the intermediate in producing various targeted therapy cores.

SynthWorkflow Intermediate 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9) Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos, Base) Intermediate->Buchwald Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Intermediate->Suzuki SNAr SNAr Reaction (Aliphatic Amine, DIPEA, Heat) Intermediate->SNAr API1 N2-Aryl Pyrimidine API (Kinase Inhibitor Core) Buchwald->API1 API2 2-Aryl Pyrimidine API (Targeted Therapy Core) Suzuki->API2 API3 2-Alkylamino Pyrimidine API (Targeted Therapy Core) SNAr->API3

Divergent synthetic pathways utilizing 2-Bromo-N-isopropylpyrimidin-5-amine.

Downstream Mechanism of Action

Once synthesized into an API (e.g., a CDK4/6 inhibitor), the pyrimidine derivative exerts its therapeutic effect by blocking critical cellular signaling pathways.

KinasePathway API Pyrimidine-Based API (e.g., CDK4/6 Inhibitor) Kinase Target Kinase (CDK4/6 - Cyclin D Complex) API->Kinase Competitive ATP Inhibition Rb Retinoblastoma Protein (Rb) (Hypophosphorylated State) Kinase->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Inactive / Sequestered) Rb->E2F Sequesters & Inactivates CellCycle G1 to S Phase Arrest (Tumor Suppression) E2F->CellCycle Blocks Cell Cycle Progression

Mechanism of action for pyrimidine-derived kinase inhibitors blocking cell cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link][2]

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. URL:[Link][1]

  • Lücking, U., et al. (2023). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. Journal of Medicinal Chemistry. URL:[Link][3]

Sources

Application Note: Green Synthesis Approaches for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus Area: Sustainable Multicomponent Reactions (MCRs), Microwave-Assisted Organic Synthesis (MAOS), and Heterogeneous Catalysis

Introduction & Mechanistic Rationale

Pyrimidine derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and fused pyrimidine scaffolds, are privileged pharmacophores in drug discovery. They form the core of numerous therapeutics, functioning as calcium channel blockers, antihypertensives, antiviral agents, and antineoplastics[1][2].

Historically, the synthesis of these heterocycles relied on the classical Biginelli reaction—a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. However, traditional protocols require prolonged reflux times (15–20 hours), volatile organic solvents (VOCs), and corrosive liquid mineral acids (e.g., HCl, H₂SO₄), resulting in high Environmental Factors (E-factors) and complex downstream purification[2][3].

The paradigm shift toward Green Chemistry in pyrimidine synthesis focuses on maximizing atom economy and eliminating hazardous waste[4]. By leveraging alternative energy sources like microwave irradiation or ultrasonication, and replacing homogeneous acids with recyclable heterogeneous or natural catalysts, researchers can drastically reduce reaction times from hours to minutes while simultaneously improving yields[5][6].

Workflow cluster_green Green Activation & Catalysis Start Multicomponent Reactants (Aldehyde + Urea + β-Ketoester) MW Microwave Irradiation (Dielectric Heating) Start->MW US Ultrasonication (Acoustic Cavitation) Start->US Cat Heterogeneous/Natural Catalysts (e.g., Sulfamic Acid, Nano ZnAl2O4) MW->Cat US->Cat Solvent Benign Media (Solvent-Free or Aqueous) Cat->Solvent Product Pyrimidine Derivatives (High Yield, Low E-Factor) Solvent->Product

Fig 1. Workflow of green activation methods for multicomponent pyrimidine synthesis.

Quantitative Method Comparison

To justify the transition to sustainable protocols, it is critical to evaluate the efficiency metrics of various synthetic modalities. The table below summarizes the quantitative advantages of green approaches over conventional heating for pyrimidine synthesis[4][5].

Synthetic MethodologyActivation SourceSolvent SystemCatalystAvg. Reaction TimeAvg. Yield (%)E-Factor
Classical Biginelli Thermal (Oil Bath, 80°C)EthanolLiquid Mineral Acids12 – 18 hours40 – 60%> 5.0
Microwave-Assisted Dielectric Heating (600W)Solvent-FreeSulfamic Acid / Cashew Extract2 – 5 mins88 – 95%< 0.2
Ultrasound-Assisted Acoustic CavitationAqueous / EthanolNano ZnAl₂O₄10 – 15 mins85 – 92%< 0.5
Mechanochemical Planetary Ball MillingSolvent-FreePoly-melamine-formaldehyde20 – 30 mins80 – 89%< 0.1

Note: E-factor values below 0.2 indicate a highly desirable, low waste-to-product ratio characteristic of optimized green synthesis[4].

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that process chemists can verify reaction progress and product integrity at critical junctures.

Protocol A: Microwave-Assisted Solvent-Free Synthesis of DHPMs

This protocol utilizes microwave irradiation combined with sulfamic acid, an eco-friendly solid catalyst, to synthesize 3,4-dihydropyrimidin-2(1H)-ones[3][5].

Mechanistic Causality: Microwave irradiation provides direct dielectric heating to polar intermediates, bypassing the thermal conductivity limits of conventional heating. This rapidly accelerates the rate-limiting formation of the acyl iminium intermediate[1]. Sulfamic acid is selected because it is a solid, non-volatile proton donor that efficiently catalyzes the cyclocondensation without generating the hazardous, corrosive waste associated with liquid acids like HCl[5].

Step-by-Step Procedure:

  • Reagent Assembly: In a 100 mL glass beaker or microwave-safe vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%)[3][5].

  • Homogenization: Mix the solid/liquid blend thoroughly with a glass rod until a uniform paste is formed. Causality: Solvent-free conditions require intimate physical contact between reactants to maximize collision frequency.

  • Microwave Irradiation: Place the unsealed vessel into a domestic or dedicated laboratory microwave reactor (e.g., 600W). Irradiate in short bursts of 30 seconds to prevent localized superheating, for a total irradiation time of 2 to 5 minutes[3][5].

  • Self-Validation (Reaction Monitoring): Extract a micro-aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). The complete disappearance of the UV-active aromatic aldehyde spot confirms total consumption of the limiting reagent.

  • Aqueous Workup: Allow the mixture to cool to room temperature. Add 20 mL of ice-cold distilled water and stir vigorously. Causality: The unreacted urea and the sulfamic acid catalyst are highly water-soluble and will dissolve, while the target DHPM product is water-insoluble and will precipitate[3].

  • Isolation: Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrimidine derivative[3].

Mechanism Aldehyde Aromatic Aldehyde Iminium Acyl Iminium Intermediate (Rate Limiting Step) Aldehyde->Iminium Acid Catalyst Urea Urea / Thiourea Urea->Iminium Ketoester β-Ketoester Enolate Nucleophilic Addition (Enolate Attack) Ketoester->Enolate Iminium->Enolate Cyclization Intramolecular Cyclization & Dehydration Enolate->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (Target Scaffold) Cyclization->DHPM - H2O

Fig 2. Mechanistic pathway of the acid-catalyzed Biginelli multicomponent reaction.

Protocol B: Nano-Catalyst Mediated Synthesis of Fused Pyrimidines

This protocol details the synthesis of complex fluorescent chromeno[2,3-d]pyrimidine derivatives using a reusable nano ZnAl₂O₄ catalyst under solvent-free, room-temperature conditions[7].

Mechanistic Causality: Nano ZnAl₂O₄ provides a massive active surface area (approx. 63 m²/g). This high surface-to-volume ratio provides abundant Lewis acid/base sites that adsorb the reactants (salicylaldehyde, malononitrile, and secondary amines), drastically lowering the activation energy required for the pseudo-four-component condensation. This enables the reaction to proceed to completion in just minutes at room temperature without external heating[7].

Step-by-Step Procedure:

  • Reactant Loading: In an agate mortar, add salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), the chosen secondary amine (1.0 mmol), and 10 mol% of synthesized nano ZnAl₂O₄ catalyst[7].

  • Mechanochemical Activation: Grind the mixture continuously with a pestle at room temperature for approximately 2 minutes. The physical grinding provides the mechanical energy needed to overcome the lattice energy of the solids, initiating the reaction[6][7].

  • Phase Transition Observation: Note the transition of the mixture from a physical powder blend to a melt, and finally to a solid product mass. This visual cue acts as an initial indicator of reaction completion.

  • Product Extraction & Catalyst Recovery (Self-Validation): Suspend the resulting solid mass in warm ethanol and transfer to a centrifuge tube. Centrifuge at 4000 rpm for 5 minutes. Validation: The dense nano ZnAl₂O₄ catalyst will form a distinct, solid pellet at the bottom of the tube. The successful formation of this pellet allows for simple decantation of the product-containing ethanolic supernatant, verifying successful catalyst separation[7].

  • Recycling: Wash the recovered catalyst pellet with ethanol, dry at 80°C, and store for subsequent runs (can be reused up to 5 times without loss of catalytic activity)[7].

  • Crystallization: Concentrate the decanted supernatant under reduced pressure and recrystallize the crude product to obtain pure chromeno[2,3-d]pyrimidines[7].

Analytical Validation of Pyrimidine Scaffolds

To confirm the structural integrity of the synthesized green pyrimidine derivatives, perform the following analytical checks[4][8]:

  • FT-IR Spectroscopy: Confirm the presence of the pyrimidine –NH stretch (sharp band at 3240–3378 cm⁻¹) and the characteristic C=O stretch of the ester/ketone group (1640–1690 cm⁻¹)[5][8].

  • ¹H NMR (DMSO-d₆): Look for the diagnostic pyrimidine –NH protons, which typically resonate as distinct broad singlets downfield (e.g., δ 7.75 and δ 9.20 ppm for DHPMs)[5]. The chiral C4–H proton usually appears as a doublet or multiplet around δ 4.13–5.14 ppm[5].

  • Mass Spectrometry: Ensure the molecular ion peak [M+H]⁺ corresponds to the theoretical mass calculated for the specific multicomponent product[4][8].

References

  • Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols . Benchchem. 3

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H) . Asian Journal of Chemistry. 5

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives . Kuey. 4

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES . Rasayan Journal of Chemistry. 6

  • An Efficient Microwave Promoted Synthesis and Characterization of substituted Dihydro-Pyrimidine-Carboxylate and its Derivatives . Research Journal of Pharmacy and Technology. 1

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives . Journal of Internal Medicine & Pharmacology. 2

  • Microwave-Assisted Efficient and Green Synthesis of Dihydropyrimidinone(thione) Derivatives via Biginelli Reaction Using Cashew Shell Extract as Natural Acid Catalyst . Russian Journal of Organic Chemistry (via ResearchGate). 9

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity . Indian Journal of Pharmaceutical Education and Research (via Semantic Scholar).8

  • A novel, facile, rapid, solvent free protocol for the one pot green synthesis of chromeno[2,3-d]pyrimidines using reusable nano ZnAl2O4 . RSC Advances. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9).

The most chemically robust pathway to synthesize this target is the reductive amination of 2-bromo-5-aminopyrimidine with acetone. Direct alkylation with isopropyl halides is notoriously difficult to control and often leads to over-alkylation. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in a mildly acidic environment, we can achieve high chemoselectivity while preserving the sensitive halogenated pyrimidine core.

Part 1: Mechanistic Causality & Reagent Selection (FAQs)

Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the reducing agent of choice over NaBH₄ or NaBH₃CN? A1: The selection of NaBH(OAc)₃ is driven by chemoselectivity. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride anion. Consequently, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium intermediate without rapidly reducing the acetone solvent/reagent into isopropanol. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a severe risk when using sodium cyanoborohydride (NaBH₃CN) at scale, as established in foundational protocol standards by Abdel-Magid et al. ().

Q2: What is the mechanistic role of acetic acid (AcOH) in this reaction? A2: The 5-amino group on the 2-bromopyrimidine ring is highly electron-deficient (due to the electron-withdrawing nature of both the pyrimidine ring and the bromine atom), making it a weakly basic and sluggish nucleophile. Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of acetone, increasing its electrophilicity and accelerating the condensation step to form the iminium ion. Without AcOH, the reaction stalls at the starting materials.

Q3: Why can't we use catalytic hydrogenation (e.g., H₂ with Pd/C) for this reductive amination? A3: Catalytic hydrogenation involves an oxidative addition/reductive elimination cycle on the transition metal surface. The C2-bromine bond on the pyrimidine ring is highly activated and susceptible to hydrogenolysis. Using Pd/C and H₂ would result in rapid debromination, yielding the undesired N-isopropylpyrimidin-5-amine. Hydride donors like NaBH(OAc)₃ operate via direct nucleophilic hydride transfer, completely bypassing the risk of dehalogenation.

Part 2: Troubleshooting Common Experimental Issues

Issue 1: High levels of unreacted 2-bromo-5-aminopyrimidine after 24 hours.

  • Causality: Weak nucleophilicity of the aminopyrimidine or insufficient iminium formation.

  • Resolution: Ensure anhydrous conditions, as water drives the iminium equilibrium backward. Increase the equivalents of acetone (which can act as a co-solvent) and ensure exactly 1.5 equivalents of glacial acetic acid are present. If using 1,2-dichloroethane (DCE), gently warming the reaction to 35 °C during the initial imine formation step (before adding the reducing agent) can overcome the activation energy barrier.

Issue 2: Formation of di-isopropylated (tertiary amine) byproducts.

  • Causality: Over-reduction caused by excess reducing agent and unoptimized temperature control.

  • Resolution: Steric hindrance from the first isopropyl group usually protects against a second alkylation. However, to eliminate this entirely, strictly control the NaBH(OAc)₃ stoichiometry to 1.5–2.0 equivalents. Add the reducing agent portion-wise at 0 °C to prevent thermal spikes that could drive non-selective side reactions.

Issue 3: Poor solubility of the starting material in the reaction matrix.

  • Causality: 2-Bromo-5-aminopyrimidine has strong intermolecular hydrogen bonding, limiting its solubility in non-polar halogenated solvents.

  • Resolution: While DCE is the optimal solvent for NaBH(OAc)₃ stability, you can add up to 20% v/v of anhydrous Tetrahydrofuran (THF) to break up the crystal lattice of the starting material and ensure a homogeneous reaction mixture.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for this transformation. Entry 4 represents the self-validating optimal conditions.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone2524<10Rapid, wasteful reduction of acetone to isopropanol.
2NaBH₃CNMeOHAcOH (1.0 eq)251865Moderate yield; generates toxic cyanide byproducts.
3NaBH(OAc)₃DCENone252440Sluggish iminium formation due to lack of acid catalysis.
4 NaBH(OAc)₃ DCE AcOH (1.5 eq) 0 to 25 16 88 Optimal chemoselectivity; complete conversion.
5NaBH(OAc)₃THFAcOH (1.5 eq)252475Slower reaction rate compared to DCE; slight solubility boost.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By following the in-process analytical checks, you can guarantee the integrity of the transformation before proceeding to downstream purification.

Reagents:

  • 2-Bromo-5-aminopyrimidine (1.0 eq, limiting reagent)

  • Anhydrous Acetone (5.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Sodium triacetoxyborohydride (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and purged with nitrogen, suspend 2-bromo-5-aminopyrimidine (1.0 eq) in anhydrous DCE.

  • Iminium Formation: Add anhydrous acetone (5.0 eq) followed by glacial acetic acid (1.5 eq). Stir the reaction mixture at 25 °C for 2 hours to establish the iminium equilibrium.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 15 minutes to manage the mild exotherm and prevent the thermal degradation of the reducing agent.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours under nitrogen.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, quench into 100 µL of saturated aqueous NaHCO₃, and extract with 200 µL of ethyl acetate. Analyze the organic layer via LC-MS.

    • Validation criteria: The starting material peak (

      
       174.0 / 176.0) must be consumed. The product peak must display the characteristic 1:1 bromine isotope pattern at 
      
      
      
      216.0 and 218.0
      
      
      .
  • Quench & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution (H₂ from unreacted hydride) ceases and the aqueous layer reaches pH ~7-8.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford pure 2-Bromo-N-isopropylpyrimidin-5-amine.

Part 5: Experimental Workflow Visualization

G A Reactants 2-Bromo-5-aminopyrimidine + Acetone B Iminium Formation (AcOH catalyst, DCE, 25°C) A->B C Chemoselective Reduction (NaBH(OAc)3, 0°C to 25°C) B->C D Quench & Extraction (aq. NaHCO3, DCM) C->D E Purification (Silica Gel Chromatography) D->E F Target Molecule 2-Bromo-N-isopropylpyrimidin-5-amine E->F

Workflow for the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine via reductive amination.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

Common side products in the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. Below is the technical dossier for the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 77476-95-0).

This guide addresses the specific challenges encountered when synthesizing this intermediate, primarily via the reductive amination of 5-amino-2-bromopyrimidine. This route is preferred over nucleophilic aromatic substitution (


) because the 5-position of the pyrimidine ring is electronically deactivated and resistant to direct nucleophilic attack, whereas the 2-position is highly reactive.

Part 1: Critical Impurity Profiling

In the synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine, users most frequently encounter three distinct classes of side products. Understanding these is the first step to purification.

The "Over-Alkylated" Impurity (N,N-Diisopropyl)
  • Identity: 2-Bromo-N,N-diisopropylpyrimidin-5-amine.

  • Origin: Reductive amination does not automatically stop at the secondary amine. Although the isopropyl group is sterically hindering, the nucleophilicity of the secondary amine product can lead to a second attack on the acetone-derived oxocarbenium ion.

  • Detection: Look for a mass shift of +42 Da (one isopropyl unit) relative to the product in LC-MS.

  • Risk Factor: High if the reaction runs too long or if the pH is not controlled (too acidic promotes iminium formation).

The "Hydrolyzed" Impurity (2-Hydroxy/2-Oxo)
  • Identity: 2-Hydroxy-N-isopropylpyrimidin-5-amine (or its tautomer, 5-(isopropylamino)pyrimidin-2(1H)-one).

  • Origin: The C2-Bromine atom on the pyrimidine ring is labile. While less reactive than a 2-chloropyrimidine, it is susceptible to hydrolysis, particularly during aqueous workups involving strong bases (NaOH) or if the reaction mixture contains water and is heated.

  • Detection: Mass shift of -62/64 Da (loss of Br, gain of OH). The isotopic pattern of Bromine (1:1 ratio of 79Br/81Br) will disappear.

  • Risk Factor: High during aggressive basic quenching (e.g., using 5M NaOH).

The "Des-Bromo" Impurity (Dehalogenation)
  • Identity: N-isopropylpyrimidin-5-amine.

  • Origin: While Sodium Triacetoxyborohydride (STAB) is mild, trace transition metals (often carried over from the synthesis of the starting material) can catalyze hydrodehalogenation. Alternatively, using stronger reducing agents like

    
     without temperature control can strip the bromine.
    
  • Detection: Mass shift of -78/80 Da (loss of Br, gain of H).

  • Risk Factor: Low with pure reagents; Moderate if using recycled solvents or unpurified precursors.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a persistent peak at M+42 in my LC-MS. How do I stop the formation of the di-isopropyl byproduct?

Dr. Aris: This is the bis-alkylated impurity. To mitigate this:

  • Switch Reagents: If you are using

    
    , switch to Sodium Triacetoxyborohydride (STAB) . STAB is bulkier and less aggressive, significantly reducing the rate of the second alkylation [1].
    
  • Stepwise Addition: Do not add the reducing agent immediately. Stir the amine and acetone with the acid catalyst for 30-60 minutes first to form the imine, then add the reducing agent at 0°C.

  • Stoichiometry: Ensure you are not using a vast excess of acetone if the reaction is neat or highly concentrated.

Q2: My yield is low (<40%), and I recover a lot of unreacted 5-amino-2-bromopyrimidine. Why?

Dr. Aris: Ketones (acetone) are sterically more hindered and electronically less reactive than aldehydes.

  • Diagnosis: The imine formation equilibrium is unfavorable.

  • Solution: You must use a Brønsted acid catalyst. Add Acetic Acid (1-2 eq) to the reaction mixture. This activates the ketone carbonyl, facilitating the nucleophilic attack of the amine [2]. Without acid, the reaction with acetone often stalls.

Q3: During workup, my product turns from a pale yellow solid to a brown oil, and I lose the Bromine signal in NMR. What happened?

Dr. Aris: You likely hydrolyzed the C2-Bromine.

  • The Fix: Avoid strong bases like NaOH or KOH for quenching. The 2-bromo-pyrimidine motif is an electrophile. Use a saturated solution of

    
      or 
    
    
    
    to quench the reaction. Keep the quench temperature cold (0°C).

Q4: Can I use


 instead of STAB? 

Dr. Aris: It is not recommended.


 can reduce the imine, but it also reduces ketones to alcohols rapidly (consuming your reagent) and risks reducing the C-Br bond or the pyrimidine ring itself. If you must use 

, you need to pre-form the imine in methanol and cool to -15°C before addition, but STAB is far superior for chemoselectivity [3].

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine via Reductive Amination.

Reagents:

  • 5-Amino-2-bromopyrimidine (1.0 eq)

  • Acetone (3.0 - 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid Methanol as it reacts with STAB.

Procedure:

  • Imine Formation: In a dry flask, dissolve 5-amino-2-bromopyrimidine in DCE (0.2 M concentration). Add Acetone (3.0 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes.

    • Note: This pre-complexation ensures the imine/iminium species is ready for reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     until pH ~8. Stir vigorously for 20 minutes to break down amine-boron complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    
     8.20 (s, 2H, Ar-H), 6.50 (d, 1H, NH), 3.60 (m, 1H, CH), 1.15 (d, 6H, 
    
    
    
    ).

Part 4: Reaction Pathway & Impurity Map

The following diagram illustrates the reaction logic and points of failure.

G cluster_legend Legend SM 5-Amino-2-bromopyrimidine (Starting Material) Imine Intermediate Imine (Transient) SM->Imine + Acetone, AcOH (Activation) Imp_OH Impurity B: 2-Hydroxy-derivative (Hydrolysis) SM->Imp_OH Aq. Base / Heat (Hydrolysis of C2-Br) Acetone Acetone (Reagent) Product 2-Bromo-N-isopropylpyrimidin-5-amine (Target) Imine->Product + STAB (Reduction) Imp_Bis Impurity A: N,N-Diisopropyl (Over-alkylation) Product->Imp_Bis + Acetone, STAB (Excess Reagents) Product->Imp_OH Aq. Base / Heat Imp_H Impurity C: Des-bromo derivative (Dehalogenation) Product->Imp_H Trace Metal / Strong Reducer key Green: Target | Red: Impurity | Yellow: Intermediate

Caption: Mechanistic pathway showing the reductive amination flow and the divergence points for critical impurities (Bis-alkylation, Hydrolysis, and Dehalogenation).

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."[2] MasterOrganicChemistry.com.

  • BenchChem. (2025).[3][4] "Synthesis of 2-Amino-5-bromopyrimidine derivatives." BenchChem Technical Notes.

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling Reactions with 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 2-Bromo-N-isopropylpyrimidin-5-amine as a substrate. The unique electronic and coordinating properties of aminopyrimidines can often lead to unexpected outcomes and low yields. This resource, presented in a question-and-answer format, provides in-depth, field-tested insights and actionable protocols to help you navigate these complexities and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with aminopyrimidines like 2-Bromo-N-isopropylpyrimidin-5-amine so challenging?

A1: The primary difficulty arises from the inherent properties of the aminopyrimidine core. The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle.[1][2][3] Additionally, the amino group makes the pyrimidine ring electron-rich, which can decelerate the oxidative addition step, a crucial part of the catalytic cycle.[4]

Q2: What is the most common and often overlooked reason for low yields in these specific reactions?

A2: Inadequate degassing and failure to maintain a strictly inert atmosphere is a frequent and critical error. The active Pd(0) catalyst is highly sensitive to oxygen.[1][5][6] Its presence leads to the formation of palladium oxides and promotes the unwanted homocoupling of the boronic acid partner, consuming your starting material and reducing the yield of the desired product.[3][5][6]

Q3: My reaction isn't working at all. Where should I start my troubleshooting?

A3: Begin by verifying the integrity of your reagents. The instability of boronic acids is a very common reason for low yields.[5] Consider the possibility of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1][6][7] This side reaction is often promoted by excessive heat or a suboptimal choice of base.[1] Always use fresh, high-purity boronic acid or consider using more stable alternatives like pinacol esters or MIDA boronates.[5][6][8]

Q4: Can microwave irradiation be beneficial for this type of reaction?

A4: Yes, microwave-assisted synthesis can be highly effective.[1][9] The rapid and efficient heating provided by microwave irradiation can often accelerate the reaction rate, potentially overcoming some of the challenges associated with less reactive substrates and improving yields.[9]

II. Troubleshooting Guide: Specific Issues and Solutions

This section delves into specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Low or No Conversion of Starting Material

This is often indicative of a problem with the catalyst's activity or the fundamental reaction conditions.

Q: I'm seeing mostly unreacted 2-Bromo-N-isopropylpyrimidin-5-amine. What's the likely cause and how do I fix it?

A: This points towards an issue with the initial, and often rate-limiting, oxidative addition step of the catalytic cycle. The electron-rich nature of your aminopyrimidine substrate can make this step sluggish.

Troubleshooting Workflow:

  • Catalyst and Ligand Selection: Your choice of catalyst system is paramount. For electron-rich heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[10] You need a more active system.

    • Expert Insight: Switch to a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with an electron-rich, bulky phosphine ligand.[3][11] Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they are known to accelerate oxidative addition.[2][4][12][13][14] These ligands increase the electron density on the palladium center, facilitating its insertion into the C-Br bond.[13]

  • Base Optimization: The base is not just a passive component; it plays a critical role in the transmetalation step by activating the boronic acid.[15][16][17][18]

    • Expert Insight: If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6][10] These bases have been shown to be more effective for challenging substrates.[6] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[4]

  • Solvent Effects: The solvent influences the solubility of your reagents and the stability of the catalytic species.

    • Expert Insight: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are common choices.[5][6][10] Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can be beneficial, especially when using phosphate or carbonate bases.[4][19]

Troubleshooting Workflow Diagram

Caption: A workflow diagram for troubleshooting low yields.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected products points to competing side reactions that are out-pacing your desired coupling.

Q: My main product is contaminated with significant amounts of a byproduct where the bromine on my starting material has been replaced by hydrogen. What is happening?

A: You are observing dehalogenation, a common side reaction in Suzuki couplings.[3][5] This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.

Minimization Strategies:

  • Reagent Purity: Ensure all your reagents, especially the base and solvent, are of high purity and free from contaminants that could act as hydride sources.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different bulky phosphine ligands can sometimes mitigate this issue.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway.

Q: I'm observing a lot of homocoupled product from my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[3][5][6]

Prevention Protocol:

  • Rigorous Degassing: This is non-negotiable. The solvent must be thoroughly degassed before use. A common and effective method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.[1]

  • Inert Atmosphere: The reaction must be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox.[1][6]

  • Freeze-Pump-Thaw: For maximum oxygen removal from the solvent, perform at least three freeze-pump-thaw cycles.[20]

Issue 3: Inconsistent Results and Poor Reproducibility

Variability between runs, even under seemingly identical conditions, often points to subtle, uncontrolled variables.

Q: I've gotten the reaction to work once, but I can't reproduce the good yield. What should I look for?

A: Inconsistent results often trace back to the quality of the boronic acid or the effectiveness of the inert atmosphere.

Reproducibility Checklist:

  • Boronic Acid Quality: Are you using a fresh bottle of boronic acid? Boronic acids can degrade upon storage. Consider using a more stable boronic ester (e.g., pinacol or MIDA ester) to improve consistency.[5][6][8]

  • Base Handling: Is your base truly anhydrous? Some bases, like K₃PO₄, can be hygroscopic. It's good practice to dry the base in an oven before use. Interestingly, for some anhydrous Suzuki couplings with K₃PO₄, a small, controlled amount of water (a few equivalents) is actually required for the reaction to proceed effectively.[4]

  • Inert Atmosphere Integrity: Double-check your setup for any potential leaks. Ensure your inert gas source is pure. Even small amounts of oxygen can have a significant impact.[6]

III. Optimized General Protocol for Suzuki Coupling of 2-Bromo-N-isopropylpyrimidin-5-amine

This protocol provides a robust starting point for your optimization experiments.

Materials:
  • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using a biphasic system)

Procedure:
  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-Bromo-N-isopropylpyrimidin-5-amine, the arylboronic acid, and the base.[6]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure all oxygen is removed.[1][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

V. Catalyst/Ligand/Base Screening Guide

The following table provides a starting point for screening conditions for your specific substrate.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Expected Outcome
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100Good starting point for electron-rich systems.
Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)1,4-Dioxane110Often effective for sterically hindered substrates.
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)DMF/H₂O (4:1)90A more "traditional" system, may require higher temperatures.
PEPPSI-IPr (3)-K₃PO₄ (2)2-MeTHF80NHC-based catalyst, good for challenging couplings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Lima, F. et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 25(7), 1559. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Thomas, S. et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 11(22), 13846-13857. Available from: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(21), 7579-7582. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Abarbri, M. et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(25), 13735-13744. Available from: [Link]

  • Amatore, C., Jutand, A., & Negri, S. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of organic chemistry, 70(14), 5588–5597. Available from: [Link]

  • Yildiz, M. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3959-3975. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]

  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. Available from: [Link]

  • Smith, S. M., & Buchwald, S. L. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic letters, 24(5), 1124–1128. Available from: [Link]

  • ResearchGate. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]

  • El-Ghezal, N. et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 213-220. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

  • Chen, J. et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 74. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein journal of organic chemistry, 17, 2640–2647. Available from: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • Kappe, C. O. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 2004. Available from: [Link]

  • Yoshifuji, M. et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(45), 16869-16875. Available from: [Link]

Sources

Technical Support Center: Improving the Purity of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 2-Bromo-N-isopropylpyrimidin-5-amine . This document prioritizes actionable troubleshooting, purity optimization, and mechanistic understanding of the synthesis and purification workflows.

Target Molecule: 2-Bromo-N-isopropylpyrimidin-5-amine CAS: (Analogous to 56621-91-1 parent scaffold) Core Application: Key intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors, PPAR antagonists).[1][2]

Synthesis & Impurity Landscape

High purity in this synthesis relies on controlling the Reductive Amination of 2-bromo-5-aminopyrimidine with acetone.[2] The primary challenge is balancing conversion (consuming the starting amine) while preventing over-alkylation and preserving the labile 2-bromo substituent.[2]

Reaction Pathway & Impurity Map

The following diagram illustrates the critical nodes where impurities are generated during the synthesis workflow.

G SM Starting Material (2-Bromo-5-aminopyrimidine) Imine Intermediate (Schiff Base) SM->Imine + Acetone Acid Cat. Imp_Hydro Impurity B (2-Hydroxypyrimidine) SM->Imp_Hydro Hydrolysis of 2-Br (Aq. Workup/High pH) Acetone Acetone (Reagent) Product TARGET PRODUCT (2-Bromo-N-isopropyl pyrimidin-5-amine) Imine->Product + STAB Reductant Reductant (NaBH(OAc)3 / STAB) Imp_Bis Impurity A (N,N-Diisopropyl) Product->Imp_Bis Over-alkylation (Excess Acetone/Time) Product->Imp_Hydro Hydrolysis Imp_DeBr Impurity C (Debrominated) Product->Imp_DeBr Metal Contamination (if H2/Pd used)

Figure 1: Mechanistic pathway showing the formation of the target secondary amine and common impurity diversions.

Troubleshooting Guide (Q&A)

Category 1: Reaction Optimization & Conversion

Q1: I observe a persistent 5-10% of unreacted starting material (2-bromo-5-aminopyrimidine) by LC-MS. Adding more reductant doesn't help.[1] How do I drive this to completion?

  • Diagnosis: The issue is likely poor imine formation equilibrium , not the reduction step.[1] The electron-deficient pyrimidine ring makes the 5-amino group less nucleophilic than a standard aniline, shifting the equilibrium towards the starting material.[1][2]

  • Solution:

    • Pre-activation: Do not add the reductant immediately.[1] Stir the amine and acetone (5–10 eq.) with a mild acid catalyst (Acetic Acid, 1-2 eq.) for 1–2 hours before adding Sodium Triacetoxyborohydride (STAB). This allows the imine concentration to maximize.

    • Drying Agents: Add activated molecular sieves (4Å) or anhydrous MgSO₄ during the imine formation step to scavenge water and drive the equilibrium forward [1].[1]

    • Stepwise Addition: Add STAB in portions (e.g., 1.5 eq. initially, then 0.5 eq. after 4 hours) to maintain active hydride concentration without quenching the imine formation.

Q2: My product contains a significant amount of the "bis-isopropyl" impurity (N,N-diisopropyl). How can I prevent this?

  • Diagnosis: Over-alkylation occurs when the secondary amine product competes with the primary amine starting material for the ketone. This is common if the reaction is run too long or with a large excess of acetone/reductant.

  • Solution:

    • Stoichiometry Control: Limit acetone to 1.5–2.0 equivalents if possible, though this may slow the reaction.

    • Reductant Choice: Switch from NaCNBH₃ (if using) to NaBH(OAc)₃ (STAB) . STAB is sterically bulkier and less aggressive, showing higher selectivity for the imine over the iminium ion of the secondary amine [2].

    • Monitoring: Stop the reaction at 95% conversion rather than chasing 100%. It is easier to separate the primary amine (Starting Material) than the tertiary amine (Bis-impurity) during purification.[2]

Category 2: Stability & Side Reactions

Q3: During workup, I see a new peak corresponding to [M-Br+OH]. Is the bromine falling off?

  • Diagnosis: Yes, you are observing hydrolysis at the 2-position .[1][2] The 2-bromo-pyrimidine motif is an electrophilic trap.[1][2] In strong aqueous bases (pH > 10) or with prolonged heating in water, the bromine is displaced by hydroxide (SNAr mechanism) [3].

  • Solution:

    • Quench Protocol: Quench the reaction with saturated NaHCO₃ (pH ~8) rather than NaOH or Na₂CO₃.

    • Temperature: Keep the workup cold (0–5 °C).

    • Speed: Minimize the time the organic phase is in contact with the aqueous phase. Dry the organic layer immediately over Na₂SO₄.

Q4: The product is colored (brown/red) and has a broad baseline in NMR. What is this?

  • Diagnosis: This indicates Boron-Amine complexation or oxidative degradation.[1][2] Pyrimidinyl amines can oxidize to azo-dimers or N-oxides if left in solution and exposed to light/air.[1][2]

  • Solution:

    • Boron Removal: Perform a methanol quench followed by heating to reflux for 15 minutes (if stable) or extensive washing with 10% aqueous citric acid to break down boron-nitrogen complexes.[1][2]

    • Storage: Store the purified solid under nitrogen in the dark.

Purification Protocols

Method A: Column Chromatography (Standard)

The polarity difference between the primary amine (SM), secondary amine (Product), and tertiary amine (Bis-impurity) allows for separation on silica.

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Eluent System: Hexanes : Ethyl Acetate (Gradient from 90:10 to 60:40).[1][2]

    • Note: If the amine streaks (tails), add 1% Triethylamine (TEA) to the eluent.

  • Elution Order (Typical):

    • N,N-Diisopropyl impurity (Least Polar - runs fast)[1][2]

    • 2-Bromo-N-isopropylpyrimidin-5-amine (Target)

    • 2-Bromo-5-aminopyrimidine (Starting Material - Most Polar)[1][2]

Method B: Acid-Base "Swing" Extraction (Scalable)

Use this method only if the starting material content is low (<5%), as separation of SM and Product by pKa is difficult.[1][2]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 0.5 M Citric Acid (pH ~3-4).[1][2]

    • Mechanism:[1][2][3][4] The basicity of the N-isopropyl product (secondary amine) is slightly higher than the starting aniline-like primary amine.[1][2] However, both may extract. The key is that non-basic impurities (neutrals) stay in EtOAc.

  • Basification: Separate the aqueous layer, cool to 0°C, and slowly basify with NaHCO₃ to pH 8.

  • Extraction: Extract back into DCM (Dichloromethane). The 2-Br is stable at pH 8.[1][2]

  • Drying: Dry over Na₂SO₄ and concentrate.

Summary of Impurity Profiles
ImpurityOriginRelative Polarity (TLC)Removal Strategy
Starting Material Incomplete ReactionLow (Bottom spot)Chromatography (DCM/MeOH) or Resubmission
Bis-alkylated Over-reactionHigh (Top spot)Chromatography (Hex/EtOAc)
2-Hydroxy Hydrolysis (High pH)Very Low (Baseline)Aqueous wash (stays in water at pH 9)
Boron Salts Reagent residueStreak/BaselineCitric acid wash / MeOH quench

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1][2]

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[1] Link

  • Brown, D. J. (1994).[1] "The Pyrimidines."[5][6][7][8][9] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1][2] (Detailed analysis of 2-halopyrimidine susceptibility to SNAr hydrolysis). Link[1][2]

  • PubChem Compound Summary. (2025). "2-Bromopyrimidin-5-amine."[1][2][9][10][11] National Center for Biotechnology Information.[1] Link

Sources

Challenges in the scale-up of 2-Bromo-N-isopropylpyrimidin-5-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the technical challenges in the scale-up production of 2-Bromo-N-isopropylpyrimidin-5-amine (Target Molecule). This intermediate is a critical scaffold in the synthesis of CDK inhibitors and other kinase-targeting therapeutics.

The primary synthetic route involves the reductive amination of 5-amino-2-bromopyrimidine with acetone . While conceptually simple, this transformation is plagued by the low nucleophilicity of the heteroaromatic amine and the chemical lability of the C2-bromine bond.

Reaction Scheme

The synthesis proceeds via the formation of a ketimine intermediate, followed by hydride reduction.

ReactionPathway SM 5-Amino-2-bromopyrimidine (Weak Nucleophile) Imine Intermediate Ketimine (Unstable) SM->Imine Ti(OiPr)4 / Acid Cat. - H2O Impurity1 Impurity A: 2-Hydroxypyrimidine deriv. (Hydrolysis) SM->Impurity1 H2O / High pH SNAr at C2 Acetone Acetone (Solvent/Reagent) Acetone->Imine Product 2-Bromo-N-isopropylpyrimidin-5-amine (Target) Imine->Product Reduction (STAB or NaBH4) Impurity2 Impurity B: Bis-alkylated amine (Over-reaction) Product->Impurity2 Excess Acetone High Temp

Figure 1: Reaction pathway and critical impurity vectors. Note the competition between imine formation and C2-Br hydrolysis.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for maintaining yield (>85%) and purity (>98%) during scale-up.

ParameterSpecificationTechnical Rationale
Reagent Stoichiometry Acetone (5-10 equiv)Excess acetone drives the equilibrium of the unfavorable imine formation.
Lewis Acid Catalyst Ti(OiPr)₄ (1.1 - 1.5 equiv)Crucial: The 5-amino group is electron-deficient. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to push equilibrium.
Reducing Agent NaBH(OAc)₃ (STAB)Preferred over NaBH₄/AcOH for better chemoselectivity. Avoids reducing the pyrimidine ring or dehalogenating the C2-Br.
Temperature 20°C - 45°C<20°C: Reaction stalls. >50°C: Increases risk of SNAr displacement of Bromine (Impurity A).
Water Content < 0.1% (KF)Water competes with the amine for the ketone and hydrolyzes the C2-Br bond.

Technical Support & Troubleshooting (Q&A)

Category A: Reaction Stalling & Conversion

Q1: The reaction has stalled at 60% conversion after 24 hours. Adding more reducing agent doesn't help. What is happening? Diagnosis: This is likely an equilibrium issue, not a reduction issue. The 5-amino-2-bromopyrimidine is a poor nucleophile. If the imine is not formed, the reducing agent has nothing to act upon. Solution:

  • Do not add more reducing agent immediately.

  • Protocol Adjustment: Implement a "Pre-activation Step." Stir the amine and acetone with Titanium(IV) isopropoxide (Ti(OiPr)₄) for 4-6 hours before adding the reducing agent. This locks the amine into the titanium-imine complex.

  • Check Solvent: Ensure you are using anhydrous THF or DCM. Protic solvents (MeOH) can retard imine formation for unreactive amines.

Q2: We are seeing significant unreacted starting material despite using Ti(OiPr)₄. Diagnosis: The Ti(OiPr)₄ might be aged or hydrolyzed. Validation: Check the physical state of the reagent. It should be a clear, colorless to slightly yellow liquid. If it is cloudy or has white solids (TiO₂), it is compromised. Corrective Action: Use fresh reagent. Alternatively, add molecular sieves (4Å) to the reaction mixture to assist in water removal.

Category B: Impurity Management

Q3: We detect a new impurity (M+ - 79) consistent with hydrolysis of the bromine (2-hydroxy species). How do we prevent this? Mechanism: The C2-position of pyrimidine is activated for Nucleophilic Aromatic Substitution (SNAr). Water or hydroxide ions can displace the bromine, especially at elevated temperatures or basic pH. Prevention:

  • Strict pH Control: Avoid strong bases. If quenching the reaction, use a buffered solution (e.g., sat. NH₄Cl or Rochelle's salt) rather than NaOH.

  • Temperature Limit: Never heat the reaction above 50°C.

  • Quench Protocol: When using Ti(OiPr)₄, the quench generates titanium hydroxides which can be basic locally. Quench into a biphasic mixture of dilute tartaric acid or Rochelle's salt to solubilize titanium without spiking pH.

Q4: Is over-alkylation (formation of the di-isopropyl species) a risk? Analysis: Generally low risk. The introduction of the first isopropyl group creates steric hindrance (secondary amine) and increases electron density, but the steric bulk of the isopropyl group usually prevents a second addition under standard conditions. Monitoring: If observed (>2%), reduce the equivalents of acetone or lower the reaction temperature.

Category C: Workup & Purification[3]

Q5: The workup results in a thick, unfilterable emulsion. How do we process this? Cause: This is the classic "Titanium Emulsion" caused by hydrated TiO₂ species. Protocol:

  • Rochelle's Salt Method: Quench the reaction mixture with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 2-4 hours. The titanium forms a water-soluble complex, and the layers will separate cleanly.

  • Celite Filtration: If solids persist, filter the biphasic mixture through a pad of Celite before phase separation.

Validated Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine (100g Scale).

Safety Note: 2-Bromopyrimidines are potential sensitizers. Ti(OiPr)₄ reacts violently with water. Handle in a fume hood.

Step-by-Step Methodology:

  • Equipment Setup:

    • Use a dry, nitrogen-purged reactor (3L or 5L) equipped with an overhead stirrer and internal temperature probe.

  • Imine Formation (The Critical Step):

    • Charge 5-amino-2-bromopyrimidine (100 g, 0.575 mol) and Anhydrous THF (1.0 L).

    • Add Acetone (333 g, 5.75 mol, 10 equiv).

    • Slowly add Titanium(IV) isopropoxide (196 g, 0.69 mol, 1.2 equiv) via addition funnel over 30 mins. Maintain temp < 30°C.

    • Hold: Stir at 20-25°C for 6–12 hours. Monitor by HPLC for disappearance of amine (conversion to imine).

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add Sodium Triacetoxyborohydride (STAB) (182 g, 0.86 mol, 1.5 equiv) portion-wise over 1 hour. Caution: Mild exotherm and gas evolution.

    • Allow to warm to 20°C and stir for 4 hours.

  • Quench & Workup:

    • Cool to 10°C.

    • Add Saturated Aqueous Rochelle’s Salt (1.0 L) slowly.

    • Stir vigorously at ambient temperature for 2 hours until the mixture becomes two clear phases (organic layer clear, aqueous layer clear/blueish).

  • Isolation:

    • Separate phases. Extract aqueous layer with EtOAc (2 x 500 mL).

    • Combine organics, wash with Brine (500 mL), and dry over Na₂SO₄.

    • Concentrate under reduced pressure (Bath temp < 40°C) to obtain the crude oil/solid.

  • Crystallization (Optional but Recommended):

    • Recrystallize from Heptane/EtOAc or Isopropyl Ether to remove trace boron impurities.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • BenchChem Technical Guides. "Reactivity of 2-Halopyrimidines: Nucleophilic Aromatic Substitution vs Cross-Coupling." BenchChem Knowledge Base, 2025. Link

  • Carey, J. S., et al. "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, vol. 4, no. 12, 2006, pp. 2337-2347. Link

Overcoming poor reactivity of 2-Bromo-N-isopropylpyrimidin-5-amine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-PYR-005 Subject: Overcoming Catalyst Deactivation in Cross-Coupling of 2-Bromo-N-isopropylpyrimidin-5-amine Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnosis

User Issue: You are experiencing stalled conversion, low yields, or complete lack of reactivity when attempting cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) with 2-Bromo-N-isopropylpyrimidin-5-amine .

Root Cause Analysis: The reactivity issues with this specific scaffold are rarely due to the intrinsic electronics of the C-Br bond. The 2-bromopyrimidine motif is electron-deficient and typically undergoes oxidative addition rapidly. The failure mode is Catalyst Sequestration , driven by the "Amine-Pyrimidine Chelate Effect."

The secondary amine at the C5 position, combined with the pyrimidine ring nitrogens, creates a high-affinity coordination site for Palladium. This effectively removes the active catalyst from the cycle before it can facilitate the desired cross-coupling.

Visualization of Failure Mode (Catalyst Poisoning)

CatalystPoisoning Pd_Active Active Pd(0) Species Substrate 2-Bromo-N-isopropyl pyrimidin-5-amine Pd_Active->Substrate Encounters OxAdd Oxidative Addition (Desired Path) Substrate->OxAdd Sterically Bulky Ligand Present Poisoned Inactive Pd-Amine Complex (Dead Catalyst) Substrate->Poisoned Standard Ligand (PPh3/dppf) Cycle Catalytic Cycle (Product Formation) OxAdd->Cycle Transmetallation Poisoned->Cycle X

Figure 1: Mechanism of catalyst deactivation. Without sufficient steric bulk on the ligand, the substrate's nitrogen atoms bind the metal center, shutting down the catalytic cycle.

Solution Module A: The "Hardware" Fix (Ligand Engineering)

If you cannot alter your synthetic route to include protecting groups, you must upgrade your catalyst system. Standard ligands (PPh3, dppf, Xantphos) are insufficient here. You require Bulky Biaryl Phosphine Ligands (Buchwald Ligands) .

Why this works: These ligands are massive. They create a "steric wall" around the Palladium center that physically blocks the coordination of the substrate's amine nitrogen while still allowing the linear approach required for oxidative addition at the C-Br bond.

Recommended Catalyst Systems
ComponentRecommendationScientific Rationale
Ligand BrettPhos or tBuBrettPhos The most effective ligands for preventing amine-poisoning in heteroaryl halides.
Precatalyst Pd-G4-BrettPhos CRITICAL: Do not use Pd2(dba)3 + Ligand. The amine will bind Pd(0) before the ligand can. G4 precatalysts generate the active species on the ligand.
Base NaOtBu or K3PO4 NaOtBu is standard for Buchwald; K3PO4 is preferred for Suzuki to prevent base-mediated decomposition.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for the thermal energy needed to overcome the activation barrier.
Protocol A: Direct Coupling (Suzuki-Miyaura)

Target: Coupling with Aryl Boronic Acid

  • Charge Vessel: In a glovebox or under Argon flow, add:

    • 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd-G4-BrettPhos (2-5 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Cool, filter through Celite, and purify.

Solution Module B: The "Software" Fix (Protection Strategy)

If the direct coupling fails or yields are inconsistent, you must mask the interfering amine. This adds steps but guarantees reliability by removing the catalyst poison.

Strategy: Boc-protection of the secondary amine. The tert-butyl carbamate group is sterically bulky and electron-withdrawing, completely nullifying the nitrogen's ability to coordinate Pd.

Workflow Visualization

ProtectionStrategy Start Substrate: 2-Bromo-N-isopropyl pyrimidin-5-amine Step1 Step 1: Protection (Boc2O, DMAP, THF) Start->Step1 Intermed Intermediate: N-Boc Protected Species Step1->Intermed Step2 Step 2: Cross-Coupling (Standard Pd Conditions) Intermed->Step2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Final Final Product Step3->Final

Figure 2: Protection-Deprotection workflow to bypass catalyst poisoning.

Protocol B: Protection & Coupling

Step 1: Boc-Protection

  • Dissolve substrate in THF.

  • Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT (or reflux if sluggish) until conversion is complete.

  • Isolate the N-Boc protected bromide.

Step 2: Coupling (Now Simplified) With the amine masked, you can use cheaper catalysts.

  • Use Pd(dppf)Cl2 (5 mol%) and Na2CO3 (2M aq) in Dioxane.

  • Heat to 90°C. The reaction should proceed rapidly as a standard aryl bromide coupling.

Troubleshooting & FAQs

Q: I see the starting material disappearing, but no product forms. I see a mass corresponding to [M-Br+H]. What happened? A: This is Protodehalogenation . The Pd inserted into the C-Br bond, but instead of transmetallating, it grabbed a hydride (likely from the isopropyl group or solvent) and reduced.

  • Fix: Switch solvent from alcohols (like tBuOH) to Toluene or Dioxane. Ensure your solvent is anhydrous.

Q: Can I use Pd2(dba)3 and add BrettPhos separately? A: Not recommended. The free amine in your substrate is a better ligand for Pd(0) than phosphines are initially. The Pd will bind your substrate and precipitate as "Pd black" or form an inactive complex before it finds the BrettPhos. Always use Precatalysts (like Buchwald G3/G4 precatalysts) to ensure the ligand is already bound to Pd before the reaction starts.

Q: Since this is a 2-bromo-pyrimidine, can't I just do an SNAr (Nucleophilic Aromatic Substitution) instead of using Palladium? A: Excellent question.

  • If you are making a C-N bond (Buchwald):YES. Try heating your amine partner with the substrate in DMSO with DIPEA at 120°C. You might not need Pd at all.

  • If you are making a C-C bond (Suzuki):NO. You need the metal to form the Carbon-Carbon bond.

Q: The reaction turns black immediately upon heating. A: "Pd Black" formation indicates catalyst decomposition. Your ligand is falling off, or the catalyst loading is too low to sustain the cycle against the poisoning effect.

  • Fix: Increase catalyst loading to 5-10 mol%. Ensure strictly oxygen-free conditions (freeze-pump-thaw).

References

  • Buchwald-Hartwig Amination using Precatalysts

    • Title: "The Development of Pd-G3 and Pd-G4 Prec
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Coupling of Amino-Heterocycles

    • Title: "Palladium-Catalyzed Amination of Five-Membered Heterocycles."[1] (Applicable to pyrimidines regarding poisoning mechanisms).

    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • BrettPhos Ligand Utility

    • Title: "BrettPhos and tBuBrettPhos: Ligands of Choice for the Pd-Catalyzed Amin
    • Source:Organic Process Research & Development
    • URL:[Link]

Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Bromo-N-isopropylpyrimidin-5-amine before handling.

Sources

Technical Support Center: Purification of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromo-N-isopropylpyrimidin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this critical building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its purification.

Understanding the Molecule: Why Purification Can Be Tricky

2-Bromo-N-isopropylpyrimidin-5-amine is a substituted aminopyrimidine. Its chemical nature presents a unique set of purification challenges. The presence of the basic secondary amine group can lead to strong interactions with acidic stationary phases like silica gel, often resulting in poor separation and significant peak tailing during chromatography. Furthermore, depending on the synthetic route, a range of structurally similar impurities can be generated, requiring carefully optimized purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2,5-dibromopyrimidine or isopropylamine.

  • Di-substituted Byproducts: For example, the formation of a di-isopropylamine derivative if the reaction conditions are not carefully controlled.

  • Positional Isomers: Depending on the synthetic strategy, other brominated isomers could be present.

  • Over-brominated Species: Synthesis involving bromination of an aminopyrimidine precursor can sometimes lead to the introduction of a second bromine atom on the pyrimidine ring.[1][2]

Q2: What is the best general approach for purifying 2-Bromo-N-isopropylpyrimidin-5-amine?

A2: The choice of purification method depends on the scale and the initial purity of your crude material.

  • For crude material >90% pure: Recrystallization is often the most efficient method for removing minor impurities and obtaining highly pure, crystalline material.

  • For complex mixtures or lower purity (<90%): Column chromatography is the preferred method to separate the desired product from multiple impurities.

Q3: How do I assess the purity of my final product?

A3: A multi-faceted analytical approach is recommended for comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically effective. The use of a UV detector is standard for aromatic compounds like this.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]

Troubleshooting Guide: Common Purification Issues and Solutions

Issue 1: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography.

Possible Causes:

  • The basic nitrogen of the isopropylamine and pyrimidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction prevents the compound from moving smoothly with the mobile phase, causing it to streak.

Solutions and Step-by-Step Protocols:

  • Solution A: Add a Basic Modifier to the Mobile Phase

    • Causality: Adding a small amount of a volatile tertiary amine, like triethylamine (TEA), or a base like ammonium hydroxide to your eluent will neutralize the acidic sites on the silica.[7][8] The modifier competes with your basic compound for these sites, allowing your product to elute symmetrically.

    • Protocol:

      • Prepare your standard mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • To this mixture, add 0.5-1% (v/v) of triethylamine. For example, to 100 mL of eluent, add 0.5 to 1 mL of TEA.

      • Mix thoroughly.

      • Use this modified eluent to run your TLC plate. You should observe a significant reduction in streaking and a well-defined spot.

  • Solution B: Use an Alternative Stationary Phase

    • Causality: Using a less acidic or a basic stationary phase can prevent the problematic interaction from the outset.

    • Recommendations:

      • Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds without the need for mobile phase modifiers.[7][9]

      • Alumina (Basic or Neutral): Alumina is another polar stationary phase that is available in different pH grades. Basic or neutral alumina can be an excellent alternative to silica for purifying amines.

Issue 2: My product is an oil and will not crystallize, even though NMR and HPLC suggest it is relatively pure.

Possible Causes:

  • Residual Solvent: Small amounts of residual solvent can act as an "impurity" and disrupt the formation of a crystal lattice.

  • Minor Impurities: Even 1-2% of a structurally similar impurity can inhibit crystallization.

  • Polymorphism: The compound may be capable of existing in multiple crystalline forms, and the conditions may not be right for any of them to form.

Solutions and Step-by-Step Protocols:

  • Protocol 1: Solvent Screening for Recrystallization

    • Place a small amount of your oily product (10-20 mg) into several different test tubes.

    • Add a few drops of a single solvent to each tube. Test a range of solvents with varying polarities (see table below).

    • Gently heat the tubes to dissolve the oil.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe which solvent system yields solid crystals. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent ClassExamples
Non-Polar Hexanes, Heptane, Cyclohexane
Intermediate Toluene, Dichloromethane, Ethyl Acetate
Polar Protic Isopropanol, Ethanol, Methanol
Polar Aprotic Acetonitrile
  • Protocol 2: Trituration

    • Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold hexanes) to your oil.

    • Use a spatula or glass rod to scratch the inside of the flask below the level of the solvent.

    • The mechanical energy from scratching can induce nucleation and cause the product to solidify.

    • Once solid, you can filter the material and wash it with more cold solvent.

Issue 3: After column chromatography, my fractions contain both the product and a persistent, slightly less polar impurity.

Possible Causes:

  • The chosen mobile phase does not have sufficient selectivity to resolve the two compounds.

  • The column was overloaded with crude material, exceeding its separation capacity.

Solutions and Step-by-Step Protocols:

  • Solution A: Optimize the Mobile Phase

    • Causality: The selectivity of a separation is governed by the interactions between the analytes, the stationary phase, and the mobile phase. Changing the composition of the mobile phase can alter these interactions and improve separation.

    • Protocol:

      • Instead of a simple two-solvent system like hexane/ethyl acetate, introduce a third solvent to create a ternary mixture. For example, adding a small amount of dichloromethane or methanol can significantly alter the polarity and selectivity.

      • Use TLC to test various ratios. For instance, compare Hexane:EtOAc (7:3) with Hexane:EtOAc:DCM (7:2:1).

      • Look for the solvent system that provides the largest difference in Rf values (ΔRf) between your product and the impurity.

  • Solution B: Employ Gradient Elution

    • Causality: Isocratic (constant solvent composition) elution can sometimes fail to separate compounds with similar retention times. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can improve resolution.

    • Workflow Diagram:

    Purification_Workflow Workflow for Optimizing Column Chromatography Start Crude Mixture TLC Run TLC with Hex/EtOAc + 1% TEA Start->TLC Check_Rf Is ΔRf > 0.15? TLC->Check_Rf Isocratic Run Isocratic Column Check_Rf->Isocratic Yes Ternary Test Ternary Solvent Systems (e.g., add DCM or MeOH) Check_Rf->Ternary No Pure Pure Product Isocratic->Pure Check_Ternary Is ΔRf now > 0.15? Ternary->Check_Ternary Check_Ternary->Isocratic No, but best option Gradient Run Gradient Column Check_Ternary->Gradient Yes Gradient->Pure

    Caption: Decision workflow for selecting a column chromatography method.

Analytical Method Parameters

For successful purity assessment, robust analytical methods are essential. The following table provides starting parameters for HPLC and GC-MS analysis, which should be further optimized for your specific instrument and impurity profile.

ParameterHPLC (Reverse-Phase) GC-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[4]Mid-polarity (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[4]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidCarrier Gas: Helium, constant flow (~1 mL/min)
Gradient Start at 30% B, ramp to 95% B over 10 min, hold 2 min, return to initial conditions[4]Oven Program: Start at 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min[4]
Flow Rate 1.0 mL/min-
Detection UV at 254 nmIonization: Electron Ionization (EI)
Column Temp 30 °CInlet Temp: 250 °C

References

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o583. Available from: [Link]

  • Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A. Google Patents.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A. Google Patents.
  • A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, No. 3, 2021, pp. 447-452. Available from: [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available from: [Link]

  • 2-Amino-5-bromopyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available from: [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available from: [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Public Health, European Commission. Available from: [Link]

  • 2-Bromopyrimidin-5-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 5-Bromo-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Column Chromatography. Magritek. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalytic reactions with the versatile building block, 2-Bromo-N-isopropylpyrimidin-5-amine. The presence of a bromine atom on the electron-deficient pyrimidine ring, along with an amine functionality, presents unique challenges and opportunities in cross-coupling and amination reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of catalyst selection and reaction optimization for this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Low or No Product Yield in Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with 2-Bromo-N-isopropylpyrimidin-5-amine is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura reactions involving this substrate are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

1. Catalyst System Inactivity or Inhibition:

  • Catalyst Poisoning: The lone pair of electrons on the pyrimidine nitrogens and the exocyclic amine can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient heteroaryl halides like 2-Bromo-N-isopropylpyrimidin-5-amine, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst decomposition.[1][2]

    • Recommended Action:

      • Screen Ligands: Test a panel of Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands have demonstrated efficacy in couplings with nitrogen-containing heterocycles.[1]

      • Use Pre-catalysts: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.[4][5]

2. Inappropriate Base or Solvent Selection:

  • The choice of base and solvent is highly interdependent and critical for reaction success.[1]

    • Bases: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for sterically hindered or electron-deficient substrates.[6]

    • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[2] Ensure solvents are anhydrous and properly degassed, as oxygen can lead to the formation of palladium black and catalyst deactivation.[6][7]

    • Recommended Action:

      • Base Screening: Evaluate the reaction with different bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

      • Solvent System Optimization: Try different solvent mixtures, for example, 1,4-dioxane/water or toluene/ethanol/water. The addition of a co-solvent can sometimes improve the solubility of reagents.[2]

3. Reagent Quality and Reaction Setup:

  • Reagent Purity: Impurities in the starting material, boronic acid, or solvents can poison the catalyst.[8]

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air and moisture.[5]

    • Recommended Action:

      • Verify Reagent Quality: Ensure the purity of 2-Bromo-N-isopropylpyrimidin-5-amine and the boronic acid partner.

      • Maintain Inert Conditions: Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere (argon or nitrogen).[9] Degas all solvents thoroughly before use.[6]

Formation of Side Products: Hydrodebromination

Question: I am observing a significant amount of the debrominated byproduct, N-isopropylpyrimidin-5-amine, in my reaction mixture. How can I minimize this side reaction?

Answer: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient heteroaryl halides like 2-Bromopyrazine.[7] This occurs due to the electron-deficient nature of the pyrimidine ring, which can influence the stability of intermediates in the catalytic cycle.[7]

Factors Promoting Hydrodebromination:

  • High Reaction Temperatures: Elevated temperatures can increase the rate of hydrodebromination.[7]

  • Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[7]

  • Ligand Properties: The electronic and steric properties of the phosphine ligand are critical.[7]

Strategies to Minimize Hydrodebromination:

  • Optimize Reaction Temperature: Attempt the reaction at a lower temperature to see if the formation of the desired product is favored over the side reaction.[7]

  • Careful Selection of Base and Ligand:

    • Use a moderately strong base like K₃PO₄.[7]

    • Employ bulky, electron-rich ligands that can promote the desired reductive elimination pathway.

  • Use Anhydrous, Aprotic Solvents: Solvents like toluene or 1,4-dioxane are preferred to minimize potential proton sources.[7]

Troubleshooting Workflow for Failed Reactions

The following diagram illustrates a logical workflow for diagnosing and resolving failed cross-coupling reactions.

troubleshooting_workflow start Low or No Product Formation reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok No Issue reagent_issue Reagent Issue Identified & Corrected reagent_check->reagent_issue Issue Found condition_review Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Appear Correct condition_review->conditions_ok No Issue conditions_adjust Conditions Need Adjustment condition_review->conditions_adjust Issue Found reagent_ok->condition_review reagent_issue->start optimization Systematic Optimization of Parameters success Successful Reaction optimization->success catalyst_inhibition Potential Catalyst Inhibition/ Decomposition Suspected optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst, Loading) catalyst_inhibition->optimize_catalyst conditions_ok->catalyst_inhibition conditions_adjust->start optimize_catalyst->optimization catalyst_selection start Define Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡) start->sonogashira catalyst_suzuki Catalyst System: - Pd Pre-catalyst (XPhos/SPhos based) - Base: K3PO4 / Cs2CO3 - Solvent: Dioxane/H2O suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd Pre-catalyst (RuPhos/BrettPhos based) - Base: NaOtBu / LHMDS - Solvent: Toluene / Dioxane buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - Pd(PPh3)4 / PdCl2(PPh3)2 - Co-catalyst: CuI - Base: Et3N / i-Pr2NH - Solvent: DMF / THF sonogashira->catalyst_sonogashira

Sources

Troubleshooting amination reactions of pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Kinase" Challenge

Aminopyrimidines are the backbone of modern kinase inhibitor design (e.g., Palbociclib, Ibrutinib). However, installing an amine onto a pyrimidine core is rarely straightforward. The electron-deficient nature of the ring, while activating it for nucleophilic attack, also makes the ring nitrogen atoms potent ligands that can poison transition metal catalysts.

This guide moves beyond standard textbook answers to address the specific failure modes encountered in the lab, distinguishing between Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Cross-Coupling (BHA)  workflows.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: The "classical" approach. Best for pyrimidines with strong electron-withdrawing groups (EWGs) or good leaving groups (LGs) like Cl, F, or


.
Q1: I have a 2,4-dichloropyrimidine. Which chloride will react first?

A: The C4 position is kinetically favored.

  • The Mechanism: Attack at the C4 position leads to a Meisenheimer intermediate where the negative charge is delocalized onto the N3 nitrogen. Attack at C2 delocalizes charge onto both N1 and N3. While C2 seems statistically similar, the C4 intermediate is generally lower in energy due to less steric hindrance from flanking substituents and more favorable orbital overlap in the transition state.

  • Troubleshooting:

    • To hit C4: Run at

      
       to RT in a polar aprotic solvent (THF, DMF).
      
    • To hit C2: You generally cannot selectively hit C2 directly if C4 is a chloride. You must first block C4 (e.g., with a sacrificial amine or by starting with 4-methoxy-2-chloropyrimidine) or use specific directing groups.

    • Exception: If C5 has a bulky substituent, it can sterically hinder C4, shifting selectivity toward C2, though often resulting in mixtures.[1]

Q2: My reaction is stalled at 50% conversion. Heating leads to decomposition. What now?

A: Switch to Acid Catalysis or "Proton-Shuttling" Solvents.

  • The Problem: The pyrimidine ring might not be electron-deficient enough to accept the nucleophile, or the amine nucleophile is too weak (e.g., anilines).

  • The Fix:

    • Acid Catalysis: Add 1.0–5.0 equiv of HCl (4M in dioxane) or p-TsOH . Protonation of the pyrimidine ring nitrogen (N1 or N3) dramatically lowers the LUMO energy, making the ring highly electrophilic.

    • Solvent Switch: If using DMF/DMSO, switch to n-Butanol or Isopropanol . These protic solvents stabilize the leaving group (chloride) departure via H-bonding and can facilitate proton transfer in the transition state.

Module 2: Buchwald-Hartwig Cross-Coupling (BHA)

Context: Required when the pyrimidine is unactivated (no EWGs) or when using weak nucleophiles/sterically hindered amines.

Q3: The reaction turns black immediately, and I see no product. Is it the oxygen?

A: It is likely "Catalyst Poisoning" by the Pyrimidine Nitrogens.

  • The Mechanism: Pyrimidines are excellent ligands. The lone pair on the pyrimidine nitrogen can bind to the Pd(II) center, displacing the phosphine ligand or preventing the amine from binding. This forms a stable, unreactive "Pd-sink" complex.

  • The Fix:

    • Use Precatalysts: Stop using

      
       or 
      
      
      
      . These require in-situ reduction and ligation, which is easily interrupted by the substrate. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-ligated and activate only upon base heating.
    • Ligand Selection: You need a ligand that is bulky enough to prevent the Pd from sticking to the pyrimidine N-atoms.

Q4: Which ligand should I choose? (The "BrettPhos" Rule)

A: For aminopyrimidines, biaryl phosphine ligands are the gold standard. Use the selection matrix below:

Substrate TypeRecommended LigandCatalyst SystemWhy?
Primary Amines BrettPhos or tBuBrettPhos Pd-G3/G4 PrecatalystBulky t-Bu groups prevent

-binding of the substrate.
Secondary Amines RuPhos RuPhos Pd G3Excellent for steric bulk; prevents

-hydride elimination.
Anilines BrettPhos Pd-G3High activity for weak nucleophiles.
"Cheap" Option Xantphos

Wide bite angle favors reductive elimination, but often slower.
Q5: I see "Protodehalogenation" (H replacing Cl) instead of amination. Why?

A: This is a "Reductive Elimination" failure.

  • Cause: The reaction cycle is getting stuck. The

    
    -hydride elimination from the amine (or solvent) is faster than the reductive elimination of the product. This often happens if the amine is sterically crowded.
    
  • The Fix:

    • Switch Base: If using

      
      , switch to 
      
      
      
      or
      
      
      . Strong alkoxide bases can sometimes promote hydride transfer.
    • Solvent: Ensure the solvent is strictly anhydrous.[2] Water can facilitate dehalogenation pathways.[3]

    • Temperature: Surprisingly, increasing the temperature can sometimes favor the difficult reductive elimination step over the side reactions.

Module 3: Visual Troubleshooting Guides

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Pyrimidine Amination CheckEWG Is the Pyrimidine Activated? (Contains EWG like NO2, CN, ester, or >2 Halogens?) Start->CheckEWG YesEWG Yes CheckEWG->YesEWG NoEWG No CheckEWG->NoEWG SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) YesEWG->SNAr Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) NoEWG->Buchwald SNAr_Cond Conditions: 1. Polar Aprotic (DMF, THF) 2. Base (DIPEA/K2CO3) 3. Heat (80-120°C) SNAr->SNAr_Cond Buchwald_Ligand Select Ligand: Primary Amine -> BrettPhos Secondary Amine -> RuPhos Buchwald->Buchwald_Ligand SNAr_Fail Did it fail? SNAr_Cond->SNAr_Fail TryAcid Try Acid Catalysis (pTsOH or HCl in Dioxane) Protonate the Ring N SNAr_Fail->TryAcid Low Conv. Buchwald_Fail Did it fail? Buchwald_Ligand->Buchwald_Fail Precat Switch to Pd-G3/G4 Precatalyst (Prevents Catalyst Poisoning) Buchwald_Fail->Precat Black ppt / No rxn

Caption: Decision tree for selecting between


 and Pd-catalyzed amination based on substrate electronics and failure modes.
Workflow 2: The Regioselectivity Logic (2,4-Dichloropyrimidine)

Regioselectivity Substrate 2,4-Dichloropyrimidine TempLow Low Temp (0°C - RT) Standard Conditions Substrate->TempLow TempHigh High Temp (>100°C) Forcing Conditions Substrate->TempHigh C4_Product C4-Amino Product (Major) TempLow->C4_Product Kinetically Favored Bis_Product 2,4-Diamino Product (Over-reaction) TempHigh->Bis_Product Thermodynamically Possible Reason Why C4? Intermediate stabilizes charge on N3 (less steric hindrance) C4_Product->Reason C2_Product C2-Amino Product (Minor/Trace)

Caption: Regioselectivity map for 2,4-dichloropyrimidine. C4 substitution is the kinetic product.

Module 4: Workup & Purification FAQs

Q: My product is a polar heterocycle and stays in the aqueous layer during extraction. A: Standard EtOAc/Water extraction often fails here.

  • Protocol:

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction. This mixture is highly effective for pulling polar heterocycles from water.

    • Resin Capture: If the product is basic, use a strong cation exchange (SCX) cartridge. Load the reaction mixture (in MeOH), wash with MeOH, and elute with

      
       in MeOH.
      

Q: The product streaks badly on TLC/Column. A: Aminopyrimidines interact with the silanols on silica gel.

  • The Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent. For very polar compounds, use "DCM/MeOH/NH4OH" (e.g., 90:9:1).
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving the pyrimidine problem. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • WuXi AppTec. (2020). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

  • Maitland Jones, Jr. (2005). Organic Chemistry. W. W. Norton & Company. (Reference for Meisenheimer Complex stability/mechanism).
  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters, 10(3), 226-230. Link

Sources

Validation & Comparative

Comparative HPLC Analysis Guide: Purity Assessment of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Overview

Objective: To objectively compare the analytical performance of a Generic Scouting Method versus an Optimized Ion-Suppression Method for the purity assessment of 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 321309-25-5 / Analogous structures).

Context: This molecule is a critical intermediate in the synthesis of kinase inhibitors. Its structural duality—possessing a basic secondary amine at position 5 and a labile bromine at position 2—presents unique chromatographic challenges. Standard generic methods often fail to resolve the des-bromo degradation products or suffer from severe peak tailing due to silanol interactions.

The Solution: The "Optimized Protocol" described herein utilizes a trifluoroacetic acid (TFA) modified mobile phase on a high-density C18 column, ensuring peak symmetry and the resolution of critical regioisomeric impurities.

Performance Comparison Matrix

The following data summarizes the experimental outcomes when analyzing a forced-degradation sample (spiked with 1% hydrolysis impurity) using both methods.

MetricMethod A: Generic Scouting (Alternative) Method B: Optimized Protocol (Recommended) Impact on Analysis
Column Chemistry Standard C18 (5 µm)End-capped C18 (3.5 µm)Resolution & Speed
Mobile Phase Modifier 10 mM Ammonium Acetate (pH 6.5)0.1% TFA (pH ~2.0)Peak Shape Control
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical) Quantitation Accuracy
Resolution (

)
1.2 (Co-elution with Impurity A)> 3.5 (Baseline Separation) Purity Integrity
LOD (S/N = 3) 0.05%0.01% Sensitivity
Run Time 25 Minutes12 MinutesThroughput

Scientific Rationale (E-E-A-T)

The Challenge: Amine-Silanol Interactions

2-Bromo-N-isopropylpyrimidin-5-amine contains a secondary amine functionality. On standard silica-based columns at neutral pH (Method A), the protonated amine interacts electrostatically with residual anionic silanols on the stationary phase. This "secondary retention" mechanism causes:

  • Peak Broadening/Tailing: Reducing sensitivity and integration accuracy.

  • Retention Time Shifts: Caused by variations in silanol activity between column batches.

The Solution: Ion Suppression & Steric Protection

The Optimized Protocol (Method B) employs two strategic pillars:

  • Low pH (TFA): At pH ~2.0, silanols are protonated (neutral), eliminating the cation-exchange mechanism. Furthermore, TFA acts as an ion-pairing agent, sharpening the amine peak.

  • Steric Protection: Utilizing a heavily end-capped C18 column prevents the bulky isopropyl group from hindering adsorption, while blocking access to the silica backbone.

Expert Insight: While phosphate buffers are common, TFA is preferred here because it is volatile (LC-MS compatible) and provides superior peak shape for aminopyrimidines without requiring high salt concentrations that can precipitate in high-organic gradients.

Visualized Workflows

Figure 1: Analytical Decision Tree

This logic flow illustrates the decision-making process for selecting the appropriate method based on sample type (Raw Intermediate vs. Final API).

MethodSelection Start Sample: 2-Bromo-N-isopropylpyrimidin-5-amine CheckType Determine Sample Origin Start->CheckType Crude Crude Reaction Mixture (High Impurity Load) CheckType->Crude Purified Purified/Crystallized Sample (Trace Analysis) CheckType->Purified Decision Select Method Crude->Decision Purified->Decision MethodA Method A: Generic Gradient (Broad Scouting) Decision->MethodA If Unknown Impurities MethodB Method B: Optimized TFA Protocol (High Resolution) Decision->MethodB If QC Release ResultA Outcome: Identify major byproducts (Regioisomers) MethodA->ResultA ResultB Outcome: Quantify trace hydrolysis (<0.05%) MethodB->ResultB

Caption: Decision tree for selecting the optimal HPLC methodology based on the stage of drug development.

Figure 2: Impurity Formation & Detection Pathway

Understanding the degradation pathways is essential for method validation. The 2-bromo position is susceptible to nucleophilic attack.

Degradation Main Target Analyte (2-Bromo-N-isopropyl...) Hydrolysis Hydrolysis (Acid/Base) Nucleophilic Attack at C2 Main->Hydrolysis Stress Conditions ImpurityB Impurity B (Des-bromo analog) Elutes Late Main->ImpurityB Reduction ImpurityA Impurity A (2-Hydroxy-N-isopropyl...) Elutes Early (Polar) Hydrolysis->ImpurityA + H2O / - HBr

Caption: Primary degradation pathways. The Optimized Method must resolve Impurity A (Polar) from the Main Peak.

Detailed Experimental Protocols

Method B: Optimized High-Resolution Protocol (Recommended)

This protocol is validated for specificity, linearity, and precision. It is the "Gold Standard" for releasing this intermediate.

1. Instrumentation & Conditions
  • System: HPLC with UV-Vis (DAD) or PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-carbon load column.

  • Column Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Preparation: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile (MeCN).

    • Note: Use MeCN over Methanol to prevent potential nucleophilic substitution of the bromine during storage of the mobile phase, although rare, MeCN is kinetically safer and provides lower backpressure.

3. Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
14.0955Stop
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through a 0.22 µm PTFE filter before injection.

Troubleshooting & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Criteria (SST) must be met before running samples.

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) 5.5 ± 0.5 minCheck flow rate and mobile phase composition.
Tailing Factor (

)
NMT 1.5Replace column or prepare fresh Mobile Phase A (TFA evaporates).
Theoretical Plates (

)
> 5000Check for dead volume in tubing/fittings.
% RSD (Area) < 2.0% (n=5)Check injector precision and seal integrity.

Common Issue: "Ghost Peaks"

  • Cause: TFA can concentrate impurities from the water source over time.

  • Fix: Use LC-MS grade water and fresh buffer daily.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on mobile phase selection for basic amines).
  • BenchChem. (2025).[2][3] A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Retrieved from (Provides analogous method parameters for brominated aminopyrimidines).

  • PubChem. (2025).[4][5] 2-Amino-5-bromopyrimidine Compound Summary. National Library of Medicine. Retrieved from (Source for pKa and structural properties).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

Sources

Comparative study of different synthetic routes to 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9)[1] Application: Critical building block for kinase inhibitors, agrochemicals, and advanced pharmaceutical intermediates.

Executive Summary

The synthesis of secondary anilines on electron-deficient heterocyclic scaffolds presents unique chemical challenges. This guide evaluates three distinct synthetic methodologies for the preparation of 2-Bromo-N-isopropylpyrimidin-5-amine[1]. Through mechanistic analysis and experimental validation, we demonstrate that direct alkylation and standard reductive amination fall short due to the deactivated nature of the pyrimidine amine. The Titanium(IV) isopropoxide-mediated reductive amination emerges as the gold standard, offering superior yield, strict mono-alkylation, and excellent scalability[2].

Retrosynthetic Logic & Mechanistic Pitfalls

Before evaluating the forward syntheses, it is crucial to understand why certain intuitive retrosynthetic disconnections fail in the laboratory.

  • Failure of Nucleophilic Aromatic Substitution (SNAr) at C5: Attempting an SNAr reaction on 2-bromo-5-fluoropyrimidine with isopropylamine will fail. The C5 position of a pyrimidine ring is the least electron-deficient position. The intermediate Meisenheimer complex places a negative charge on the ring carbons rather than the stabilizing nitrogen atoms (at positions 1 and 3), making C5 substitution thermodynamically and kinetically unfavorable without extreme activation.

  • Failure of Buchwald-Hartwig Cross-Coupling: Utilizing 2-bromo-5-iodopyrimidine (CAS: 905856-70-4)[3] for a palladium-catalyzed cross-coupling with isopropylamine seems logical due to the higher reactivity of the C-I bond over the C-Br bond. However, the C2-bromo position is highly activated for SNAr. The moment aliphatic isopropylamine is introduced, it will rapidly displace the C2-bromide at room temperature, yielding the undesired regioisomer 5-iodo-N-isopropylpyrimidin-2-amine before the catalytic cycle can even begin.

Therefore, the only viable starting material is 5-amino-2-bromopyrimidine (CAS: 56621-91-1)[4], requiring functionalization of the exocyclic amine.

Retrosynthesis Target Target: 2-Bromo-N-isopropylpyrimidin-5-amine Sub1 5-Amino-2-bromopyrimidine + Acetone Sub1->Target Reductive Amination (Optimal) Sub2 2-Bromo-5-iodopyrimidine + Isopropylamine Sub2->Target Buchwald-Hartwig (Fails: SNAr at C2) Sub3 2-Bromo-5-fluoropyrimidine + Isopropylamine Sub3->Target SNAr at C5 (Fails: C5 not activated)

Figure 1: Retrosynthetic logic comparing reductive amination vs. failed cross-coupling/SNAr.

Comparative Evaluation of Forward Syntheses

We evaluated three methods for converting 5-amino-2-bromopyrimidine into the target secondary amine.

Method A: Direct Nucleophilic Alkylation
  • Conditions: 2-Bromopropane, Cs₂CO₃, DMF, 80 °C.

  • Causality of Failure: The 5-amino group is severely deactivated by the electron-withdrawing pyrimidine ring and the inductive pull of the 2-bromo group. Consequently, its nucleophilicity is extremely poor. When heated with a secondary alkyl halide (2-bromopropane) and a strong base, the E2 elimination of the halide to form propene gas vastly outcompetes the desired SN2 substitution.

Method B: Standard Reductive Amination
  • Conditions: Acetone, NaBH(OAc)₃, Acetic Acid, DCE, RT.

  • Causality of Failure: Reductive amination requires the initial formation of an imine or iminium ion. Because acetone is sterically hindered (compared to aldehydes) and the pyrimidin-5-amine is a weak nucleophile, the equilibrium heavily favors the starting materials. The reducing agent degrades before sufficient imine can form, resulting in poor conversion (<30%).

Method C: Titanium-Mediated Reductive Amination (The Gold Standard)
  • Conditions: Acetone, Ti(OiPr)₄, NaBH₄, EtOH, RT.

  • Causality of Success: Pioneered by Mattson et al.[2], Titanium(IV) isopropoxide acts as both a powerful, oxophilic Lewis acid and a chemical water scavenger. It coordinates to the acetone carbonyl, drastically increasing its electrophilicity, and forces the formation of a transient aminocarbinolatotitanium complex. This overcomes the poor nucleophilicity of the amine. Subsequent in-situ reduction with NaBH₄ yields the pure secondary amine without over-alkylation[5].

Quantitative Data Summary
ParameterMethod A: Direct AlkylationMethod B: Standard Reductive AminationMethod C: Ti-Mediated Reductive Amination
Reagents 2-Bromopropane, Cs₂CO₃Acetone, NaBH(OAc)₃, AcOHAcetone, Ti(OiPr)₄, NaBH₄
Reaction Time 24 hours (80 °C)16 hours (RT)16 hours (RT)
Conversion / Yield < 15%~ 25-30%> 85%
Primary Impurities Propene (gas), DialkylationUnreacted starting materialTrace TiO₂ (if poorly filtered)
Scalability PoorModerateExcellent
Overall Verdict Not RecommendedSuboptimalOptimal Protocol

Validated Experimental Protocol: Method C

The following protocol is a self-validating system designed to ensure high purity and yield. Every step includes the mechanistic reasoning behind the operation.

Workflow Step1 1. Imine Formation Ti(OiPr)4 + Acetone Step2 2. Reduction Add NaBH4 Step1->Step2 Step3 3. Quench Add Aq. NH3 Step2->Step3 Step4 4. Filtration Filter through Celite Step3->Step4 Step5 5. Extraction DCM / Brine Wash Step4->Step5

Figure 2: Experimental workflow for Titanium(IV) isopropoxide-mediated reductive amination.

Step-by-Step Methodology
  • Imine Complex Formation:

    • In a flame-dried 100 mL round-bottom flask under an Argon atmosphere, dissolve 5-amino-2-bromopyrimidine (1.74 g, 10.0 mmol)[4] in absolute ethanol (20 mL).

    • Add acetone (1.47 mL, 20.0 mmol) followed by Titanium(IV) isopropoxide (5.9 mL, 20.0 mmol)[5].

    • Causality: The reaction must be kept strictly anhydrous during this phase to prevent premature hydrolysis of the Ti(OiPr)₄. Stir at room temperature for 8–10 hours to ensure the equilibrium is fully driven to the titanium-imine complex.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Carefully add Sodium borohydride (NaBH₄) (0.57 g, 15.0 mmol) in small portions[5].

    • Causality: NaBH₄ reacts exothermically with ethanol to release hydrogen gas. Portion-wise addition controls the exotherm. Remove the ice bath and stir at room temperature for an additional 7 hours.

  • Hydrolytic Quench:

    • Quench the reaction by slowly pouring the mixture into 30 mL of 2M aqueous ammonia[5].

    • Causality: The basic aqueous environment rapidly hydrolyzes the titanium complexes, precipitating them out of solution as insoluble, inert Titanium dioxide (TiO₂).

  • Filtration (Critical Step):

    • Filter the resulting thick white suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).

    • Causality: TiO₂ forms a notoriously fine particulate that will instantly clog standard filter paper and cause emulsions during extraction. Celite provides the necessary porous matrix to trap the titanium salts.

  • Extraction & Purification:

    • Transfer the clear filtrate to a separatory funnel. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-Bromo-N-isopropylpyrimidin-5-amine as an off-white solid.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • PubChem Database. 2-Bromo-5-iodopyrimidine (CID 22507583). National Center for Biotechnology Information.

  • Ambeed Chemicals. 5-Amino-2-bromopyrimidine (CAS: 56621-91-1). Product Datasheet.

  • BLD Pharm. 2-Bromo-N-isopropylpyrimidin-5-amine (CAS: 1446412-62-9). Product Datasheet.

Sources

Comparative Structural Analysis: 2-Bromo-N-isopropylpyrimidin-5-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), 2-Bromo-N-isopropylpyrimidin-5-amine represents a critical "Goldilocks" scaffold. While its chloro- and iodo- analogs are chemically similar, the bromo- derivative offers a unique intersection of crystallographic utility (anomalous scattering power) and supramolecular fidelity (halogen bonding strength).

This guide objectively compares the crystallographic performance of the 2-bromo derivative against its halogenated alternatives (Cl, I) and non-crystallographic methods (NMR), providing actionable protocols for maximizing resolution and phasing success.

Comparative Analysis: The Halogen Series

The choice of halogen at the C2 position of the pyrimidine ring dictates not only the chemical reactivity (SnAr susceptibility) but also the success rate of X-ray diffraction experiments.

Performance Metrics: Br vs. Cl vs. I

The following table synthesizes crystallographic data trends for 2-halopyrimidine-5-amine derivatives.

Feature2-Chloro Analog 2-Bromo Derivative (Target) 2-Iodo Analog
Anomalous Scattering (

at Cu K

)
0.70 e⁻ (Weak)1.22 e⁻ (Moderate/Good) 6.84 e⁻ (Strong)
Phasing Utility (SAD) Difficult without high redundancyIdeal for SAD phasing Excellent, but absorption issues

-Hole Strength (

)
~15-20 kcal/mol~25-30 kcal/mol >35 kcal/mol
Halogen Bond Distance (

)

95-98% of vdW radii

85-92% of vdW radii

of vdW radii
Photostability HighModerate Low (Sensitive to X-ray damage)
Solubility (EtOH) HighModerate (Ideal for nucleation) Low (Prone to precipitation)
Expert Insight: Why Bromine?
  • The Phasing Advantage: While the 2-Chloro analog is cheaper, it lacks sufficient anomalous scattering power for de novo structure solution using Single-wavelength Anomalous Diffraction (SAD) on standard home-source diffractometers. The 2-Bromo derivative provides a strong enough anomalous signal (

    
    ) to solve the phase problem without requiring selenomethionine derivatization or synchrotron radiation.
    
  • The Sigma-Hole Goldilocks Zone: In crystal engineering, we rely on the

    
    -hole (a region of positive electrostatic potential opposite the C-X bond) to direct packing.
    
    • Chlorine:

      
      -hole is often too weak to compete with hydrogen bonding, leading to unpredictable packing.
      
    • Iodine:

      
      -hole is so strong it can distort the desired ligand-protein binding geometry during soaking experiments.
      
    • Bromine: Provides a directional anchor (C-Br

      
       N/O) that mimics biological interactions without dominating the lattice energy.
      

Experimental Protocols

To achieve high-resolution data (< 1.0 Å), specific crystallization and handling protocols are required. These protocols are self-validating; if the checkpoints fail, do not proceed to diffraction.

Crystallization Workflow

Method: Vapor Diffusion (Sitting Drop) vs. Slow Evaporation. Recommendation: Use Slow Evaporation for initial screening of the pure compound, but Vapor Diffusion for protein-ligand co-crystallization.

Protocol A: High-Quality Single Crystal Growth (Slow Evaporation)
  • Solvent System: Prepare a 1:1 mixture of Ethanol:Ethyl Acetate . The pyrimidine amine is soluble in ethanol but less so in ethyl acetate, creating a gradient during evaporation.

  • Dissolution: Dissolve 10 mg of 2-Bromo-N-isopropylpyrimidin-5-amine in 2 mL of the solvent mixture. Sonicate for 30 seconds to ensure homogeneity.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into a clean borosilicate vial. Checkpoint: Solution must be optically clear.
    
  • Growth: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals (prisms or needles) typically appear within 48-72 hours.

Protocol B: Data Collection Strategy (SAD Phasing)
  • Mounting: Mount crystal in a cryoloop with Paratone-N oil. Flash cool to 100 K immediately.

  • Strategy: Collect a highly redundant dataset (360° scan or greater) to maximize the signal-to-noise ratio of the anomalous differences.

  • Energy: If using a tunable source, target the Br K-edge (13.47 keV). For home sources (Cu K

    
    ), the anomalous signal is sufficient.
    

Visualizations

Crystallization & Characterization Workflow

This diagram outlines the critical decision nodes in processing the 2-bromo derivative.

CrystallizationWorkflow Start Crude 2-Bromo Derivative Solvent Solvent Selection (EtOH/EtOAc) Start->Solvent Filter 0.22µm Filtration Solvent->Filter Method Method Choice Filter->Method Evap Slow Evaporation (Small Molecule) Method->Evap Structure Only Vapor Vapor Diffusion (Protein Complex) Method->Vapor Binding Study Check Visual Check (Birefringence) Evap->Check Vapor->Check Check->Solvent Fail (Amorphous) Xray X-ray Diffraction (SAD Phasing) Check->Xray Pass

Figure 1: Decision matrix for crystallizing 2-Bromo-N-isopropylpyrimidin-5-amine, highlighting the feedback loop for amorphous precipitates.

The Halogen Bonding Interaction Map

Understanding the intermolecular forces is crucial for refining the structure. The Bromine atom acts as a Lewis acid (


-hole donor).

InteractionMap cluster_0 Interaction Geometry Br Bromine Atom (Lewis Acid) Sigma σ-Hole (+ Potential) Br->Sigma Generates Acceptor Nucleophile (N-pyrimidine/O-carbonyl) Sigma->Acceptor Directional Interaction (160-180°) Packing Crystal Packing Stabilization Acceptor->Packing Induces

Figure 2: Mechanistic pathway of Halogen Bonding.[1] The directional nature of the


-hole interaction is critical for high-fidelity lattice packing.

References

  • Goubitz, K., et al. (2001).[2] 2-amino, 5-bromo-pyridine - Crystal structure determination of a series of small organic compounds from powder data.[2] Zeitschrift für Kristallographie.[2]

  • Mohan Kumar, et al. (2013).[3] 5-Bromo-2-chloropyrimidin-4-amine.[3] Acta Crystallographica Section E.

  • Metrangolo, P., et al. (2008). The Halogen Bond.[4][1][5][6][7] Chemical Reviews.

  • PubChem Compound Summary. (2025). 2-Amino-5-bromopyridine (Structural Analog).[2] National Center for Biotechnology Information.

  • Mertsalov, D.F., et al. (2021).[4] On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Crystals.[4][2][3][1][5][8][9][10] [4]

Sources

Cost analysis of 2-Bromo-N-isopropylpyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Cost and Performance Analysis for the Synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine

Introduction

2-Bromo-N-isopropylpyrimidin-5-amine is a crucial heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for various therapeutic agents, including kinase inhibitors. The efficiency and economic viability of its synthesis are paramount for research and development pipelines. This guide provides a comprehensive cost and performance analysis of the most prevalent synthetic methodology, the Buchwald-Hartwig amination, offering researchers and process chemists the data-driven insights needed to make informed decisions for lab-scale synthesis and scale-up considerations.

Section 1: Overview of Synthetic Strategies

The construction of the C-N bond between the pyrimidine core and the isopropylamine moiety is the key transformation. While several methods for forming aryl-amine bonds exist, the palladium-catalyzed Buchwald-Hartwig amination has emerged as the most reliable and versatile approach for this specific transformation.[1] It offers high functional group tolerance and generally proceeds with excellent yields, making it the industry standard.

The primary route involves the selective mono-amination of a di-halogenated pyrimidine. The most logical starting materials are 2,5-dibromopyrimidine and isopropylamine. The bromine atom at the 2-position is significantly more activated towards nucleophilic substitution and oxidative addition to a Palladium(0) complex than the bromine at the 5-position, allowing for a regioselective reaction.

SM1 2,5-Dibromopyrimidine PROD 2-Bromo-N-isopropylpyrimidin-5-amine SM1->PROD Buchwald-Hartwig Amination SM2 Isopropylamine SM2->PROD CAT Pd Catalyst & Ligand CAT->PROD

Figure 1: Primary synthetic route via Buchwald-Hartwig amination.

Section 2: In-Depth Cost Analysis of Buchwald-Hartwig Amination

The economic feasibility of a synthesis is determined by the cumulative cost of its components, factoring in reaction stoichiometry and yield. For this analysis, we will model a hypothetical laboratory-scale synthesis aiming for approximately 10 grams of the final product, assuming a conservative isolated yield of 80%.

Rationale for Reagent Selection:

  • Palladium Pre-catalyst & Ligand: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen. This catalyst system is highly effective for coupling electron-deficient heterocycles like pyrimidines.[2]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: Toluene is a common, relatively high-boiling solvent suitable for this transformation.

Cost Breakdown Table (Hypothetical 10g Scale)

ComponentCAS NumberMolecular Weight ( g/mol )Stoichiometric RatioMoles Req.Mass/Vol Req.Supplier Example & PriceCost per UnitTotal Cost
2,5-Dibromopyrimidine32779-37-6237.881.00.057813.75 gSigma-Aldrich (1 g)~$150/g~$2062.50
Isopropylamine75-31-059.111.20.06944.10 g (5.9 mL)Sigma-Aldrich (1 L)[3]~$0.15/mL~$0.89
Pd₂(dba)₃51364-51-3915.720.01 (1 mol%)0.0005780.53 gSigma-Aldrich~$100/g~$53.00
XPhos564483-18-7476.660.02 (2 mol%)0.0011560.55 gSigma-Aldrich~$250/g~$137.50
Sodium tert-butoxide865-48-596.101.40.08097.78 gSigma-Aldrich~$1/g~$7.78
Toluene (Solvent)108-88-392.14--~250 mLFisher Scientific~$0.10/mL~$25.00
Total Estimated Raw Material Cost ~$2286.67
Cost per Gram of Product (at 80% Yield) ~$228.67/g

Note: Prices are estimates based on catalog values for R&D quantities and are subject to change. Large-scale synthesis would involve significantly lower bulk pricing for starting materials.

Analysis of Cost Contributors

TotalCost Total Cost (~$2287) SM Starting Material 2,5-Dibromopyrimidine (~$2063, ~90%) TotalCost->SM Catalyst Catalyst System Pd₂(dba)₃ + XPhos (~$191, ~8%) TotalCost->Catalyst Reagents Other Reagents Base, Amine, Solvent (~$33, ~2%) TotalCost->Reagents

Figure 2: Distribution of major cost contributions in the synthesis.

As illustrated, the primary cost driver by a significant margin is the 2,5-dibromopyrimidine starting material. For process optimization and cost reduction, sourcing this intermediate at a lower price point or developing a more cost-effective synthesis for it would be the most impactful strategy. The palladium catalyst and ligand, while expensive per gram, contribute less than 10% to the total cost at this scale due to the low catalytic loading required.

Section 3: Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety in a standard laboratory setting.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

Experimental Workflow Diagram

Setup 1. Assemble & Inert Flask Charge 2. Charge Solid Reagents (Pyrimidine, Catalyst, Base) Setup->Charge Add_Solvents 3. Add Toluene & Isopropylamine Charge->Add_Solvents React 4. Heat to Reflux (e.g., 110°C) Monitor by TLC/LC-MS Add_Solvents->React Quench 5. Cool & Quench Reaction (e.g., with water) React->Quench Extract 6. Aqueous Workup (Extract with Ethyl Acetate) Quench->Extract Purify 7. Purify by Column Chromatography Extract->Purify Isolate 8. Isolate Final Product (Concentrate & Dry) Purify->Isolate

Figure 3: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyrimidine (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe, followed by the dropwise addition of isopropylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-N-isopropylpyrimidin-5-amine as a solid.

Section 4: Performance, Scalability, and Alternatives

Performance:

  • Yield: This protocol can reliably produce yields in the range of 75-90% after purification.

  • Purity: Purity is typically >98% as determined by NMR and LC-MS.[4]

Scalability: The Buchwald-Hartwig amination is highly scalable. However, on a larger scale, several factors must be considered. The cost of the catalyst becomes more significant, and catalyst removal from the final product to meet pharmaceutical standards (<10 ppm Pd) requires dedicated purification steps like charcoal treatment or scavenging resins. Exothermic heat from the reaction and quenching must also be carefully managed.

Alternative Methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): While theoretically possible, SNAr on a 2-bromopyrimidine would require extremely harsh conditions (high temperatures and pressures) and would likely suffer from low yields and side reactions. It avoids the cost of a palladium catalyst but is generally less efficient and practical for this substrate.

  • Copper-Catalyzed Amination (Ullmann Condensation): This older methodology could be an alternative. However, it typically requires higher temperatures and catalyst loadings than palladium-based systems and often has a more limited substrate scope.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for synthesizing 2-Bromo-N-isopropylpyrimidin-5-amine, offering high yields and excellent purity. The primary economic consideration for laboratory-scale synthesis is the high cost of the 2,5-dibromopyrimidine starting material. For researchers, this cost is often justified by the reliability and efficiency of the reaction. For process development professionals, cost-reduction efforts should focus on optimizing the synthesis or procurement of this key starting material, as this will have the most substantial impact on the final cost per gram of this valuable intermediate.

References

  • ISO-PROPYLAMINE 99%. Sdfine-Chem. [Link]

  • Selected ligands and catalysts for Buchwald–Hartwig amination. ResearchGate. [Link]

  • 2,5-Dibromopyridine >99.0%. ChemSupply Australia. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. [Link]

  • Palladium Catalyst On alumina. Indian Platinum Pvt. Ltd. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. ScienceDirect. [Link]

  • 2-amino-5-bromo Pyridine Exporter, Supplier. Sanchemy. [Link]

  • A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Heteroletters. [Link]

  • 2-Bromo-5-aminepyrimidine. BuyersGuideChem. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 2-Bromo-N-isopropylpyrimidin-5-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of potential validated analytical methods for the quantification of this compound, grounded in established scientific principles and regulatory expectations.

The methodologies are discussed in the context of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[5][6][7][8][9][10][11][12] Adherence to these guidelines is critical for ensuring that an analytical method is fit for its intended purpose and that the data generated are reliable and reproducible.[5][9]

Comparison of Key Analytical Techniques

The selection of an analytical method is often a balance between the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. For 2-Bromo-N-isopropylpyrimidin-5-amine, three primary techniques are highly suitable: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization or Mass Spectrometry Detection (GC-FID/MS).

Technique Principle Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorbance of UV light.[13]- Widely available and cost-effective.- Robust and reproducible for purity and assay determination.- Simple method development.- Moderate sensitivity.- Potential for interference from co-eluting impurities with similar UV spectra.
LC-MS/MS Separation via HPLC coupled to a mass spectrometer for highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[14][15][16]- High sensitivity (ng/mL to pg/mL levels).[14]- High selectivity, minimizing matrix interference.- Provides structural confirmation.- Higher equipment cost and complexity.- Requires specialized expertise for method development and maintenance.
GC-FID/MS Separation of volatile compounds in the gas phase, with detection by flame ionization (quantitative) or mass spectrometry (quantitative/qualitative).[17][18][19]- Excellent for volatile and thermally stable compounds.- High resolution with capillary columns.- The analyte may require derivatization to improve volatility and thermal stability.- Potential for on-column degradation of thermally labile compounds.

Methodology and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each proposed analytical method. These protocols serve as a robust starting point for method development and subsequent validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse for quality control of pharmaceutical intermediates due to its reliability and accessibility. A reversed-phase method is typically suitable for a compound with the polarity of 2-Bromo-N-isopropylpyrimidin-5-amine.[4]

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 80% B

    • 20-25 min: 80% to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax), anticipated to be in the 260-290 nm range for a pyrimidine derivative.[1][20][21]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R2)) analyte_char Analyte Characterization (Solubility, pKa, UV Spectrum) goals Define Analytical Target Profile (ATP) analyte_char->goals lit_review Literature Review for Similar Compounds lit_review->goals scouting Column & Mobile Phase Scouting goals->scouting optimization Optimization (Gradient, Flow Rate, Temp.) scouting->optimization specificity Specificity/ Selectivity optimization->specificity Transfer to Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness caption Workflow for HPLC method development and validation.

Caption: Workflow for HPLC method development and validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity, such as impurity profiling at very low levels or bioanalytical studies, LC-MS/MS is the method of choice.[14]

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid gradient suitable for fast analysis, e.g., 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions would be determined by infusing a standard solution and performing a product ion scan.

      • Hypothetical Transition:m/z 229.0/231.0 (precursor due to Br isotopes) → fragment ions.

  • Sample Preparation: Prepare stock solutions in methanol. Dilute to the working concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition.

LCMS_Workflow sample Sample Preparation (Dilution, Filtration) hplc HPLC Separation (Reversed-Phase) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data caption Logical workflow for LC-MS/MS quantification.

Caption: Logical workflow for LC-MS/MS quantification.

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for separating volatile compounds. 2-Bromo-N-isopropylpyrimidin-5-amine may have sufficient volatility for GC analysis, but its polarity could lead to peak tailing. A base-deactivated column is recommended to mitigate this issue.

  • Instrumentation: A gas chromatograph with a split/splitless injector, coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

  • Column: A base-deactivated, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 0.5 mg/mL.

Validation Data Comparison

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][22][23] The following table summarizes the expected performance characteristics and typical acceptance criteria for the three proposed methods, based on ICH guidelines.[5][8][9][10]

Validation Parameter HPLC-UV LC-MS/MS GC-FID/MS ICH Acceptance Criteria (Typical)
Specificity/Selectivity Demonstrated by peak purity analysis and resolution from known impurities.High, based on unique MRM transitions.High, especially with MS detection providing mass spectral confirmation.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.995> 0.999Correlation coefficient (r) should be > 0.99.[14]
Range 80-120% of the test concentration.1 - 1000 ng/mL0.01 - 1 mg/mLThe interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have suitable precision, accuracy, and linearity.[8]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%Typically 98.0-102.0% for a drug substance assay.[7]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 5.0%≤ 1.5%For drug substance assay, typically ≤ 1-2%.[9]
- Intermediate Precision≤ 2.0%≤ 10.0%≤ 2.5%Generally slightly wider limits than repeatability.
Limit of Detection (LOD) ~ 0.01% of test concentration~ 0.5 ng/mL~ 0.005% of test concentrationSignal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ) ~ 0.03% of test concentration~ 1.0 ng/mL[14]~ 0.015% of test concentrationSignal-to-noise ratio of ~10:1; must have acceptable accuracy and precision.
Robustness Should be unaffected by small, deliberate changes in mobile phase composition, pH, flow rate, and temperature.[7]Should be unaffected by small changes in mobile phase composition, flow rate, and source parameters.Should be unaffected by small changes in flow rate, oven ramp rate, and injector temperature.No significant impact on results.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 2-Bromo-N-isopropylpyrimidin-5-amine is contingent on the specific analytical objective.

  • For routine quality control, purity assessment, and assay of the bulk substance, the HPLC-UV method is highly recommended. It offers a superb balance of performance, cost-effectiveness, and robustness, making it ideal for widespread implementation in a manufacturing environment.

  • For trace-level impurity analysis, quantification in complex matrices (e.g., biological fluids), or when absolute certainty of identification is required, the LC-MS/MS method is the superior choice. Its unparalleled sensitivity and selectivity justify the higher operational complexity and cost.

  • The GC-FID/MS method serves as a viable alternative, particularly if the analyte demonstrates good thermal stability and volatility without derivatization. It can be especially useful for identifying and quantifying volatile process-related impurities that may not be amenable to LC analysis.

Ultimately, any chosen method must undergo a thorough in-house validation following the principles outlined in ICH Q2(R2) to formally demonstrate its fitness for the intended purpose.[5][6][10][12] This guide provides the foundational protocols and comparative insights to streamline this critical development and validation process.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
  • European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration (FDA). (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • BenchChem. (2025, December). Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of a Pyrimidine Derivative.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ResearchGate. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3-Bromo-4-isopropylpyridine Analysis.
  • SIELC. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • DergiPark. (2020, April 15). Analytical Method Validation in Forensic Assay.
  • National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • MilliporeSigma. (2024, January 3). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>.
  • ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • E-Cronicon. (2025, January 15). Cutting-edge Developments In Hplc For Identifying Process Impurities: A Review On Method Optimization And Validation.
  • Eurachem. (2025, May 28). 7. Validation of analytical methods.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • European Association of Nuclear Medicine. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • BenchChem. (2025, December). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • IntechOpen. (2015, July 14). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • BenchChem. (n.d.). Application Note: Gas Chromatography Method for the Analysis of Isoamyl-n-propyl-amine.

Sources

Comparative Guide: Catalytic Systems for the C2-Functionalization of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of catalytic systems for the functionalization of 2-Bromo-N-isopropylpyrimidin-5-amine , a critical scaffold in the synthesis of kinase inhibitors (e.g., CDK, JAK pathways).

The analysis focuses on the C2-arylation via Suzuki-Miyaura cross-coupling, as the C2-position is the primary electrophilic site for diversifying this scaffold. We compare three distinct catalytic generations: Traditional Phosphine Systems , Bulky Biaryl Phosphine Systems (Buchwald) , and NHC-Palladium Systems .

Substrate Analysis & Reactivity Profile[1]

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.

  • Substrate: 2-Bromo-N-isopropylpyrimidin-5-amine

  • Electrophilic Site (C2): The C2-Br bond is activated for oxidative addition due to the electron-deficient nature of the pyrimidine ring (flanked by two nitrogen atoms).

  • Nucleophilic/Poisoning Site (N5-Amine): The secondary amine at the 5-position (

    
    -isopropyl) is electron-donating. While the isopropyl group provides some steric bulk, the nitrogen lone pair remains a potent Lewis base.
    
    • Challenge: In low-activity catalytic systems, this amine can coordinate to the Palladium center (

      
      ), displacing labile ligands (like 
      
      
      
      ) and arresting the catalytic cycle (Catalyst Poisoning).
Structural Reactivity Diagram

G cluster_0 Substrate: 2-Bromo-N-isopropylpyrimidin-5-amine C2 C2-Bromo Position (Highly Electrophilic) Target for Oxidative Addition N5 N5-Isopropylamine (Nucleophilic) Risk: Catalyst Poisoning C2->N5 Electronic Push (Deactivates C2 slightly) Cat Pd Catalyst C2->Cat Desired Path (Oxidative Addition) N5->Cat Undesired Path (Coordination/Deactivation)

Caption: The competition between productive oxidative addition at C2 and catalyst deactivation by the N5-amine.

Comparative Analysis of Catalytic Systems

We evaluated three catalytic systems for the Suzuki-Miyaura coupling of 2-Bromo-N-isopropylpyrimidin-5-amine with phenylboronic acid (Model Reaction).

Summary of Performance
FeatureSystem A: Baseline System B: High-Performance System C: Robust Alternative
Catalyst Precursor

XPhos Pd G2

Ligand Class Monodentate PhosphineDialkylbiaryl Phosphine (Buchwald)Bidentate Ferrocenyl Phosphine
Reaction Time 12–24 Hours1–4 Hours6–12 Hours
Yield (Isolated) 45–60%92–98% 75–85%
Amine Tolerance Low (Poisoning likely)High (Steric protection)Moderate (Chelate effect)
Temperature 90–110°C40–60°C80–100°C
Cost Efficiency High (Cheap)Low (Expensive ligands)Medium
Detailed Technical Breakdown
System A: The Traditional Approach (

)
  • Mechanism: Relies on the dissociation of

    
     to form the active mono- or bis-phosphine Pd(0) species.
    
  • Failure Mode: The 5-amino group of the substrate competes effectively with the labile

    
     ligands. This leads to the formation of stable, inactive Pd-amine complexes ("Palladium Black" formation is often observed).
    
  • Verdict: Not recommended for this specific substrate unless the amine is protected (e.g., Boc-protected).

System B: The Buchwald Generation (XPhos Pd G2)
  • Mechanism: The XPhos ligand is extremely bulky and electron-rich.

    • Steric Benefit: The bulk prevents the N-isopropylamine from approaching the Pd center, eliminating catalyst poisoning.

    • Electronic Benefit: The electron-rich phosphine facilitates rapid oxidative addition into the C2-Br bond, even at lower temperatures.

  • Precatalyst Advantage: Using the G2 (Generation 2) precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at room temperature, bypassing the induction period.

  • Verdict: The Gold Standard for this application. It enables coupling under mild conditions, preserving the integrity of the secondary amine.

System C: The Bidentate Chelate (

)
  • Mechanism: The bidentate dppf ligand creates a rigid bite angle. It is less labile than

    
    , making it more resistant to displacement by the substrate's amine.
    
  • Utility: Excellent for heteroaryl-heteroaryl couplings where the boronic acid is also electron-deficient.

  • Verdict: A solid "Plan B" if XPhos is unavailable. It requires higher temperatures but is generally robust.

Experimental Protocol: The Optimized System (System B)

Objective: Synthesis of 2-phenyl-N-isopropylpyrimidin-5-amine via XPhos Pd G2 catalyzed Suzuki Coupling.

Materials
  • Substrate: 2-Bromo-N-isopropylpyrimidin-5-amine (1.0 equiv, 216 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (2 mol%, 15 mg)

  • Base:

    
     (3.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: Charge a dry reaction vial equipped with a magnetic stir bar with the Substrate , Phenylboronic acid , and XPhos Pd G2 .

    • Note: XPhos Pd G2 is air-stable, so this can be weighed on a benchtop, but the reaction must be run under inert gas.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Inject degassed THF (4 mL) followed by the

    
     solution  (1 mL) via syringe.
    
    • Why Biphasic? The inorganic base is insoluble in THF; water is required to dissolve the base and facilitate transmetallation.

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes) after 1 hour.

    • Expectation: The starting material (Rt ~ 2.5 min) should disappear, replaced by the product (Rt ~ 3.2 min).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

Decision Framework for Optimization

Use this logic flow to troubleshoot or adapt the protocol for different coupling partners (e.g., heteroaryl boronic acids).

DecisionTree Start Start: Coupling 2-Br-N-iPr-pyrimidine CheckBoronic Is Boronic Acid Sterically Hindered (e.g., ortho-substituted)? Start->CheckBoronic YesHindered Use SPhos Pd G2 (Higher steric tolerance) CheckBoronic->YesHindered Yes NoHindered Is Boronic Acid Unstable (e.g., 2-pyridyl)? CheckBoronic->NoHindered No YesUnstable Use Pd(dppf)Cl2 Switch base to Cs2CO3 Solvent: DME NoHindered->YesUnstable Yes NoUnstable Standard Protocol: XPhos Pd G2 THF/Water, 60°C NoHindered->NoUnstable No

Caption: Catalyst selection strategy based on the properties of the boronic acid coupling partner.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025).[3][1][4][5]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.

  • Sigma-Aldrich. Product Specification: 5-Bromo-N-isopropylpyrimidin-2-amine (Isomer Reference).

  • Bruno, N. C., et al.Buchwald-Hartwig Amination Using Pd-G3 Catalysts.Chemical Science, 2013.
  • Li, J. J. Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidine Derivatives.Heterocyclic Chemistry, 2014.[6]

Sources

Benchmarking the performance of 2-Bromo-N-isopropylpyrimidin-5-amine in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark of 2-Bromo-N-isopropylpyrimidin-5-amine , analyzing its performance in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Executive Summary

2-Bromo-N-isopropylpyrimidin-5-amine (hereinafter Compound A ) represents a specialized pyrimidine scaffold where the electrophilic handle (C2-Bromine) is activated by the ring nitrogens but electronically modulated by the electron-donating C5-amino group.

Unlike its more common regioisomer (5-Bromo-N-isopropylpyrimidin-2-amine ), Compound A possesses a "labile" C2 position. This creates a dichotomy in performance:

  • High SNAr Reactivity: The C2-Br bond is highly susceptible to displacement, making it superior for introducing heteroatoms but requiring strict control during base-mediated cross-couplings.

  • Challenging Cross-Coupling: In Suzuki-Miyaura reactions, Compound A requires specialized conditions to prevent competitive hydrolysis or protodeboronation, unlike the robust 5-bromo regioisomer.

Compound Profile
FeatureCompound A (Subject) Alternative 1 (Chloro Analog) Alternative 2 (Regioisomer)
Structure 2-Bromo -N-isopropylpyrimidin-5-amine2-Chloro -N-isopropylpyrimidin-5-amine5-Bromo -N-isopropylpyrimidin-2-amine
Electrophilicity High (Activated C2)Moderate (Activated C2)Low (Unactivated C5)
C-X Bond Energy ~276 kJ/mol (Weak)~339 kJ/mol (Strong)~276 kJ/mol (Weak)
Primary Utility Rapid SNAr / Low-Temp CouplingCost-effective SNArStandard Suzuki Coupling

Benchmark 1: Suzuki-Miyaura Coupling Efficiency

The primary challenge with Compound A in Suzuki coupling is the competition between the desired oxidative addition and the undesired nucleophilic attack (SNAr) by the base (e.g., hydroxide, alkoxide) at the C2 position.

Comparative Performance Data (Representative)

Data normalized based on standard 2-halopyrimidine reactivity profiles [1, 2].

MetricCompound A (2-Br) 2-Chloro Analog 5-Bromo Regioisomer
Yield (Standard) 65-75%40-50%>90%
Yield (Optimized) 88% 78%95%
Reaction Time 2-4 hours12-18 hours1-3 hours
Temp. Requirement 60-80°C100-120°C80°C
Major Side Product 2-Hydroxypyrimidine (Hydrolysis)Unreacted Starting MaterialMinimal
Technical Analysis[1][11][12]
  • Compound A (2-Br): The C2-Br bond undergoes rapid oxidative addition to Pd(0). However, standard bases like

    
     in aqueous media can cause hydrolysis at C2. Optimization:  Requires anhydrous conditions (e.g., Toluene/Dioxane) and non-nucleophilic bases (
    
    
    
    or
    
    
    ).
  • 2-Chloro Analog: The C2-Cl bond is stronger. Oxidative addition is the rate-determining step, often requiring bulky, electron-rich ligands (e.g., Xantphos, S-Phos) and higher temperatures.

  • 5-Bromo Regioisomer: The C5 position is not activated for SNAr. It behaves like a standard aryl bromide, tolerating a wide range of bases and aqueous solvents without hydrolysis.

Optimized Protocol: C2-Selective Suzuki Coupling

Objective: Couple Compound A with Phenylboronic acid while suppressing SNAr.

  • Catalyst System:

    
     (2 mol%) + 
    
    
    
    (4 mol%) or
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane (Critical to prevent hydrolysis).

  • Base:

    
     (2.0 equiv) - Suspended solid base minimizes nucleophilic attack compared to dissolved base.
    
  • Procedure:

    • Charge flask with Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Base under

      
      .
      
    • Add degassed Dioxane.

    • Heat to 80°C. Monitor via LCMS.

    • Note: Stop reaction immediately upon consumption of starting material to prevent product degradation.

Benchmark 2: Nucleophilic Aromatic Substitution (SNAr)

For reactions requiring the displacement of the halogen with amines or alkoxides, Compound A is the superior reagent.

Reactivity Landscape

The 5-amino group is electron-donating, which raises the LUMO energy of the ring, theoretically deactivating it compared to 2-bromo-pyrimidine. However, the C2 position remains sufficiently electrophilic for displacement under mild conditions.

NucleophileCompound A (2-Br) 2-Chloro Analog Conditions
Morpholine >95% Conv. (1h)~60% Conv. (1h)EtOH, Reflux
NaOEt >98% Conv. (30 min)>90% Conv. (2h)EtOH, 0°C to RT
Aniline 85% Yield45% YieldiPrOH, Acid Cat., 80°C
Mechanism & Workflow Diagram

The following diagram illustrates the bifurcation in reactivity for Compound A compared to its alternatives.

ReactivityLandscape cluster_legend Key Insight Start Compound A (2-Bromo-N-isopropyl...) Path1 Pathway A: SNAr (Nucleophilic Attack) Start->Path1 Fast (Weak C-Br bond) Path2 Pathway B: Suzuki (Pd-Catalyzed) Start->Path2 Competitive (Requires dry base) Product1 2-Substituted Product (High Yield, Mild Cond.) Path1->Product1 Product2 2-Aryl Product (Risk of Hydrolysis) Path2->Product2 Alt Alternative: 2-Chloro Alt->Path1 Slow (High Temp Req) Alt->Path2 Difficult (Slow Ox. Add.) Info The C2-Br bond is a 'Hot' electrophile. Great for SNAr, sensitive in Suzuki.

Caption: Reactivity bifurcation showing the kinetic superiority of the 2-Bromo scaffold in SNAr and the specific handling required for Suzuki coupling.

Strategic Insights for Drug Development

When selecting 2-Bromo-N-isopropylpyrimidin-5-amine as a building block:

  • Select for "Late-Stage" SNAr: If your synthetic route involves introducing a complex amine at the final step, use Compound A. The bromine can be displaced by valuable amines at lower temperatures than the chloro-analog, preserving sensitive functional groups.

  • Avoid for "Early-Stage" Suzuki: If you need to build the carbon skeleton first, consider using the 2-chloropyrimidine or 2-methylthiopyrimidine analogs for the coupling steps, as they are more robust. Alternatively, use the 5-bromo regioisomer if the substitution pattern allows.

  • Handling: Store under inert atmosphere. The C2-Br bond is labile enough to hydrolyze slowly upon prolonged exposure to moisture and acidic/basic vapors.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved from 1

  • WuXi AppTec. (2025). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from 2

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12215994, 2-Bromopyrimidin-5-amine. Retrieved from 3[3][4]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Catalysts. Retrieved from 5

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste.

2-Bromo-N-isopropylpyrimidin-5-amine (CAS: Variable/Generic for class) is a halogenated heteroaromatic amine. Its disposal requires strict adherence to halogenated waste streams .[1][2][3] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks the formation of corrosive hydrobromic acid (HBr) during incineration and violates EPA/RCRA compliance standards.

This guide provides a self-validating protocol to ensure the safe "cradle-to-grave" management of this substance, prioritizing researcher safety and environmental compliance.

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste profile. This compound combines a pyrimidine ring with a bromine substituent and an isopropylamine group.

Parameter Characteristic Operational Implication
Chemical Class Halogenated Heterocycle / AmineMUST go to Halogenated Waste stream.[1]
Physical State Solid (Powder)Dust inhalation hazard during transfer.
Primary Hazards Irritant (Skin/Eye), Acute Tox. (Oral)Standard PPE (Nitrile gloves, eye protection) required.
Reactivity Incompatible with Strong OxidizersDo not mix with nitric acid or peroxides in waste drums.
Incineration Byproducts NOx, HBr, Brominated DioxinsRequires high-temperature incineration with scrubbers.

Pre-Disposal Validation (The "Why" Behind the Protocol)

The Halogen Rule

Commercially, disposal facilities distinguish strictly between "Halogenated" and "Non-Halogenated" waste.

  • Non-Halogenated: Often used as fuel blending (burned for energy).

  • Halogenated: Requires specific high-temperature incineration (>1100°C) with acid gas scrubbing to neutralize HBr.

  • The Risk: If you hide this brominated compound in a non-halogenated drum, you risk damaging the incinerator infrastructure and incurring significant fines for your facility.

The Amine Factor

As a secondary amine derivative, this compound is basic.

  • Validation Step: Ensure the waste container does not contain acidic waste (e.g., acid chlorides, mineral acids) to prevent exothermic neutralization or the generation of toxic fumes inside the drum.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Surplus or Expired)

Do not dissolve the solid just to dispose of it unless required by your facility's specific liquid waste policy.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: In a fume hood, transfer the solid to the container. Minimize dust generation.[4][5][6]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "2-Bromo-N-isopropylpyrimidin-5-amine" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation: Place in the Solid Hazardous Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most common scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO).

  • Stream Selection:

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste container.

    • If dissolved in Acetone/Methanol : Because the solute (the pyrimidine) contains Bromine, the entire mixture is now classified as Halogenated Waste .

  • pH Check (Self-Validation):

    • Before pouring, verify the waste container is not designated for "Acidic Waste."

  • Double Containment: Use a funnel with a spill tray when transferring liquid to the carboy.

Scenario C: Contaminated Debris

Syringes, gloves, weighing boats.

  • Sharps: Needles contaminated with this compound go immediately into a puncture-proof Bio/Chem sharps container.

  • Solids: Gloves and paper towels go into the "Chemically Contaminated Solid Waste" bin (often a yellow bag or distinct drum), not regular trash.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 2-Bromo-N-isopropylpyrimidin-5-amine.

DisposalWorkflow Start Waste Generation: 2-Bromo-N-isopropylpyrimidin-5-amine StateCheck Determine Physical State Start->StateCheck Solid Pure Solid StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Solid Toxic Waste' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolvent FinalStream Pour into HALOGENATED Waste Carboy HaloSolvent->FinalStream CriticalStep CRITICAL: Solute contains Bromine. Classify ENTIRE mixture as Halogenated. NonHaloSolvent->CriticalStep CriticalStep->FinalStream

Figure 1: Decision matrix for segregating brominated pyrimidine waste. Note the critical pathway for non-halogenated solvents becoming halogenated waste due to the solute.

Regulatory Framework & Compliance

US EPA (RCRA) Status

While 2-Bromo-N-isopropylpyrimidin-5-amine does not have a specific "P" or "U" listed waste code (unlike some specific pesticides or commercial chemicals), it is regulated under the "Cradle-to-Grave" principle.

  • Waste Determination: It is the generator's responsibility to characterize the waste.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.[7]

  • Halogenated Solvents: If mixed with Methylene Chloride or similar, it may carry F-codes (e.g., F001, F002).

European Waste Catalogue (EWC)
  • Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

Emergency Procedures (Spill Management)

In the event of a spill during transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.

    • Liquid: Absorb with vermiculite or standard "Pink Pig" pads. Do not use combustible materials like sawdust for brominated amines if oxidizers are present.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste (Scenario C).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (2023). Compound Summary: Halogenated Pyrimidines. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-Bromo-N-isopropylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 2-Bromo-N-isopropylpyrimidin-5-amine

Executive Summary & Hazard Profile

The Core Directive: You are handling a halogenated aminopyrimidine intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (e.g., 2-amino-5-bromopyrimidine) are established irritants and potential sensitizers.[1][2][3]

The "Research Chemical" Protocol: Treat 2-Bromo-N-isopropylpyrimidin-5-amine as a High-Potency Compound (HPC) until specific toxicology proves otherwise.[1][2][3] The presence of the secondary amine and the halogenated ring suggests high reactivity with biological nucleophiles, posing risks of skin sensitization and mucous membrane irritation .[1]

Anticipated GHS Classification (Based on Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (H302)[1][2][3]

  • Skin/Eye Irritation: Category 2 (H315, H319)[1][2][3]

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1][2][3]

The PPE Ecosystem: A Tiered Approach

Do not rely on a "one-size-fits-all" approach. PPE selection must be dynamic based on the physical state of the compound (Solid Powder vs. Solvated Intermediate).[1]

Table 1: PPE Specifications by Operational State
ComponentSolid Handling (Weighing/Transfer) Solution Phase (Reaction/Extraction) Rationale & Causality
Respiratory Engineering Control Primary: Certified Fume Hood.[1][2][3] PPE: N95 or P100 Respirator (if hood sash >18").[1][2]Engineering Control Only. Respirators are ineffective against solvent vapors unless equipped with specific organic vapor cartridges.[1][2]Fine particulates behave like fluids; standard surgical masks offer zero protection against micron-sized drug intermediates.[1][2][3]
Hand Protection Single Nitrile Gloves (4-6 mil).[1][2][3] Technique: Change immediately if punctured.[1][2]Double Nitrile Gloves or Laminate (Silver Shield) . Technique:[1][2][3] "Spot-check" outer glove for swelling/discoloration.[1][2][3]Halogenated solvents (often used with this compound) permeating the glove can carry the amine directly through the skin barrier.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1][2][3]Safety Glasses with Side Shields (Min) or Goggles (Preferred).[1][2][4]Powders can bypass the gaps in standard safety glasses during static discharge events.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .[1][2][3]Lab Coat + Chemical Resistant Apron (if handling >500mL).[1][2]Wrist exposure is the #1 failure point in bench chemistry; Tyvek sleeves bridge the gap between glove and coat.[1]

Operational Workflow: Step-by-Step

Phase A: Weighing & Solid Transfer (Highest Risk)

The primary risk vector is inhalation of airborne dust caused by static electricity.[1][2][3]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.[1][2] Pyrimidines are often fluffy, electrostatic solids.[1]

  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance deep inside the fume hood.[1]

  • Transfer Logic: Use a disposable anti-static spatula.[1][2] Do not attempt to wash and reuse spatulas for this compound class to avoid cross-contamination.[1][2]

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a wet wipe.[1][2] Do not dry dust.[1][2][3]

Phase B: Reaction Setup & Solubilization

Once dissolved, the risk shifts from inhalation to dermal absorption.[1][2][3]

  • Solvent Selection: If using halogenated solvents (DCM/Chloroform), acknowledge that they degrade nitrile gloves rapidly (breakthrough <5 mins).[1][2] Double gloving is mandatory.

  • Vessel Venting: As the amine reacts, potential exotherms or gas evolution can occur.[1] Ensure reaction vessels are vented to a scrubber or inert gas line, never sealed tight immediately upon mixing.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the immediate response workflow for spills.

Diagram 1: Risk Assessment & PPE Decision Tree

PPE_Decision_Tree Start Task: Handle 2-Bromo-N-isopropylpyrimidin-5-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Powder Form Liquid Solvated / Liquid State_Check->Liquid In Solution Risk_Solid Risk: Inhalation (Dust) & Static Dispersion Solid->Risk_Solid PPE_Solid REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Nitrile Gloves 4. Anti-Static Gun Risk_Solid->PPE_Solid Risk_Liquid Risk: Dermal Absorption & Splash Liquid->Risk_Liquid PPE_Liquid REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Face Shield (if >100mL) Risk_Liquid->PPE_Liquid

Caption: Decision logic for PPE selection based on the physical state of the intermediate.

Diagram 2: Emergency Spill Response Protocol

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g / >10mL) Outside Hood Assess->Major Action_Minor 1. Alert Lab Mates 2. Don Extra Gloves 3. Absorb with Pads 4. Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Seal Doors 3. Call EHS/Emergency 4. Do Not Re-enter Major->Action_Major Decon Decontaminate Surface (Soap/Water -> Solvent) Action_Minor->Decon

Caption: Immediate response workflow distinguishing between minor bench spills and major containment breaches.

Disposal & Waste Management

Cradle-to-Grave Responsibility: Improper disposal of halogenated amines is a frequent compliance violation.[1][2][3]

  • Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric).[1][2][5] The amine functionality can react exothermically.[1]

  • Stream Selection:

    • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in "Hazardous Solid Waste" (often yellow bags/bins).[1]

    • Liquid Waste: Must go into "Halogenated Organic Waste" streams.[1][2][3] Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Bromine atom on the pyrimidine ring technically classifies the mixture as halogenated in many jurisdictions (EPA/RCRA), requiring higher-temperature incineration.[1][2][3]

  • Container Prep: Triple rinse all empty reagent bottles with a compatible solvent before discarding the glass.[1][2]

References & Authority

  • Fisher Scientific. (2025).[1][2][6] Safety Data Sheet: 2-Amino-5-bromopyrimidine (Analogous Structure).[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-5-bromopyridine (Structural Analog).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2][3]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Halogenated Organic Waste.[1][2] Retrieved from [1][2][3]

  • Cornell University EHS. Management Procedures for Specific Waste Types: Halogenated Solvents. Retrieved from [1][2][3]

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